Bis(2-cyanoethyl)phenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321555 | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-92-9 | |
| Record name | 15909-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine: Properties, Reactivity, and Applications
Introduction: Unveiling a Versatile Phosphorus(III) Reagent
Bis(2-cyanoethyl)phenylphosphine, systematically named 3,3'-(Phenylphosphanediyl)dipropanenitrile, is a trivalent organophosphorus compound that has garnered significant interest in both academic and industrial research.[1][2] Characterized by a central phosphorus atom bonded to one phenyl group and two cyanoethyl arms, this molecule presents a unique combination of steric and electronic properties. The phosphorus lone pair imparts nucleophilic and ligand characteristics typical of tertiary phosphines, while the terminal nitrile functionalities offer avenues for further chemical modification and influence the molecule's overall polarity and reactivity.
This guide provides a comprehensive overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and chemical behavior. The content herein is designed for researchers and drug development professionals, aiming to explain the causality behind its properties and provide a framework for its effective application in the laboratory.
Physicochemical and Spectroscopic Characterization
This compound typically presents as a white to off-white crystalline solid, although it can also be a colorless to pale yellow liquid depending on purity and ambient temperature.[1][2] It is known to be sensitive to air, with prolonged exposure potentially leading to oxidation.[1]
Core Physicochemical Data
A summary of the key physical and chemical identifiers for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15909-92-9 | [3][4] |
| Molecular Formula | C₁₂H₁₃N₂P | [3][4] |
| Molecular Weight | 216.22 g/mol | [3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 71–74 °C | [1] |
| Boiling Point | 176–178 °C @ 0.5 mmHg | [4] |
| Solubility | Insoluble in water; soluble in many organic solvents. | |
| Air Sensitivity | Air sensitive solid; may degrade on prolonged exposure. | [1] |
Spectroscopic Signature: A Guide to Verification
Proper characterization is the bedrock of reliable chemical research. The following sections detail the expected spectroscopic data for this compound, explaining the origin of key signals.
As the defining analytical technique for organophosphorus compounds, ³¹P NMR provides a direct and unambiguous confirmation of the phosphorus environment.
-
Expected Chemical Shift: A single sharp resonance is observed at approximately δ = -21.4 ppm (relative to 85% H₃PO₄) in ethanol.[1]
-
Expert Interpretation: This upfield chemical shift is characteristic of a tertiary phosphine with alkyl and aryl substituents. The phosphorus nucleus is relatively shielded. The presence of a single peak confirms the existence of a single phosphorus environment in the molecule. The sharpness of the signal is indicative of a P(III) species; upon oxidation to the corresponding P(V) phosphine oxide, this signal would be expected to shift significantly downfield to a region between +25 and +50 ppm.
Proton NMR is essential for confirming the integrity of the organic framework.
-
Expected Signals:
-
δ ≈ 7.2–7.7 ppm (multiplet, 5H): This region corresponds to the protons of the phenyl group attached to the phosphorus atom. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.
-
δ ≈ 2.5–2.8 ppm (multiplet, 4H): This signal corresponds to the methylene protons adjacent to the nitrile group (-CH₂-CN).
-
δ ≈ 2.0–2.3 ppm (multiplet, 4H): This signal represents the methylene protons adjacent to the phosphorus atom (P-CH₂-).
-
-
Expert Interpretation: The integration of these regions should correspond to a 5:4:4 ratio. The signals for the ethyl chains often appear as complex multiplets due to second-order coupling effects and coupling to the phosphorus nucleus (²J(P-H) and ³J(P-H)). Decoupling the ³¹P nucleus can simplify these multiplets, a useful technique for definitive assignment. The original literature description of multiplets at δ 7.2 (8H) and 7.6 (5H) appears to contain a typographical error, as this would account for 13 aromatic protons and no aliphatic protons.[1] The assignments provided here are based on established chemical shift principles for similar structures.
-
Expected Signals:
-
δ ≈ 128–135 ppm: A set of 4 signals corresponding to the aromatic carbons of the phenyl group. The ipso-carbon (directly attached to P) will show a large coupling constant (¹J(P-C)).
-
δ ≈ 118 ppm: The carbon of the nitrile group (-C≡N). This signal will exhibit a small coupling to phosphorus (³J(P-C)).
-
δ ≈ 25 ppm: The methylene carbon adjacent to phosphorus (P-CH₂-). This signal will show a distinct P-C coupling (¹J(P-C)).
-
δ ≈ 18 ppm: The methylene carbon adjacent to the nitrile group (-CH₂-CN), which will also show coupling to phosphorus (²J(P-C)).
-
-
Expert Interpretation: The key diagnostic feature in the ¹³C NMR spectrum is the presence of P-C coupling, which confirms the connectivity of the molecule. The ipso-carbon and the P-CH₂ carbon will exhibit the largest coupling constants.
IR spectroscopy is a rapid and powerful tool for identifying key functional groups.
-
Key Absorption Bands (KBr, cm⁻¹):
-
2242 cm⁻¹ (strong, sharp): This is the most diagnostic peak in the spectrum and is unambiguously assigned to the C≡N (nitrile) stretching vibration .[1] Its intensity and sharp nature are characteristic of this functional group.[5]
-
3086 cm⁻¹ (medium): Aromatic C-H stretching vibrations from the phenyl group.[1][6]
-
~2950 cm⁻¹ (medium, not explicitly listed but expected): Aliphatic C-H stretching from the methylene groups.
-
1481 and 1429 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[1]
-
750, 716, and 694 cm⁻¹ (strong): These bands are characteristic of monosubstituted benzene rings, corresponding to C-H out-of-plane bending vibrations.[1] The band around 716 cm⁻¹ could also have contributions from P-C stretching.
-
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via the base-catalyzed Michael addition of phenylphosphine to acrylonitrile. The following protocol is adapted from a well-established and vetted procedure published in Organic Syntheses, ensuring reproducibility and high purity.[1]
Experimental Protocol: Synthesis
Reaction: PhPH₂ + 2 CH₂=CHCN → PhP(CH₂CH₂CN)₂
-
Apparatus Setup: Equip a 250-mL, three-necked flask with a magnetic stirrer, an internal thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the entire system is thoroughly flushed with an inert gas (e.g., nitrogen or argon). An ice-water bath should be prepared for temperature control.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with phenylphosphine (50.0 g, 0.454 mol), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL).
-
Scientist's Insight: The use of a strong base like KOH is crucial to deprotonate a small fraction of the phenylphosphine, generating the phosphide anion (PhPH⁻) which is the active nucleophile for the Michael addition. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Acrylonitrile Addition: Begin stirring the mixture and add acrylonitrile (50.0 g, 0.943 mol) dropwise from the addition funnel over a period of 45–60 minutes.
-
Temperature Control (Critical Step): Carefully monitor the internal temperature throughout the addition. Use the ice-water bath to maintain the reaction temperature below 35 °C .
-
Scientist's Insight: This addition is highly exothermic. Uncontrolled temperature can lead to polymerization of acrylonitrile and other side reactions, significantly reducing the yield and purity of the desired product. Maintaining a low temperature is the single most important parameter for a successful outcome.
-
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the solution to stir at room temperature for an additional 2.5 hours to ensure the reaction goes to completion.
-
Product Isolation and Crystallization: Dilute the reaction mixture with ethanol (100 mL) and chill the flask to 0 °C in an ice bath. The product will begin to crystallize. Allow the mixture to stand at this temperature until crystallization is complete, forming a heavy slurry.
-
Filtration and Drying: Collect the crystalline product by filtration. Wash the filter cake thoroughly with cold ethanol (200 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum (e.g., at 60 °C, 2 mm Hg) to yield 74–84 g (76–86%) of this compound as a white solid.[1]
Purification
The product obtained from this procedure is of sufficient purity for most applications, including use as a ligand.[1] For applications requiring exceptionally high purity, two methods can be employed:
-
Recrystallization: The solid can be recrystallized from hot ethanol.[1]
-
Distillation: The compound can be purified by vacuum distillation (b.p. 215–223 °C at 0.2 mmHg), though this is often unnecessary.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: A Triad of Reactive Sites
The chemical behavior of this compound is governed by three primary features: the nucleophilic lone pair on the phosphorus atom, the potential for substitution at the P-C bonds, and the reactivity of the terminal nitrile groups.
Coordination Chemistry and Ligand Behavior
The most prominent application of this compound is as a ligand in organometallic chemistry.[2] The lone pair on the phosphorus(III) center readily donates to electron-deficient transition metal centers.
-
Mechanism of Action: As a phosphine ligand, it functions as a strong σ-donor and a modest π-acceptor. It can stabilize low-valent metal complexes, which are often the active catalytic species in cross-coupling reactions. By coordinating to a metal like palladium, it influences the rates of key catalytic steps such as oxidative addition and reductive elimination.[4]
-
Coordination Modes: While it is a monophosphine, the cyanoethyl arms can potentially engage in secondary coordination through the nitrogen lone pairs, though this is less common than P-coordination. It typically coordinates to metals like palladium or rhodium in a 2:1 ligand-to-metal ratio to form square planar complexes, such as [PdCl₂(PhP(CH₂CH₂CN)₂)₂].[7]
Caption: General coordination of the phosphine ligand to a metal center.
Reactions at the Phosphorus Center
The nucleophilic phosphorus atom is susceptible to attack by electrophiles, leading to P(V) species.
-
Oxidation: Tertiary phosphines are readily oxidized. Treatment with common oxidants like hydrogen peroxide (H₂O₂) will convert this compound to its corresponding phosphine oxide, this compound oxide.[8] This reaction is often rapid and quantitative.
-
Scientist's Insight: This facile oxidation is the reason for the compound's air sensitivity. Handling and storage under an inert atmosphere are crucial to maintain its P(III) state, which is essential for its role as a catalyst ligand.
-
-
Alkylation: As a soft nucleophile, the phosphorus atom will react with alkyl halides (e.g., methyl iodide) in a classic Sₙ2 reaction to form a quaternary phosphonium salt, [R-P(Ph)(CH₂CH₂CN)₂]⁺X⁻.[9]
Caption: Key reactions occurring at the phosphorus center.
Reactivity of the Cyanoethyl Groups
The cyanoethyl groups are not merely passive structural elements. They are, in fact, base-labile protecting groups, a feature famously exploited in oligonucleotide synthesis.[10]
-
β-Elimination: In the presence of a sufficiently strong, non-nucleophilic base (e.g., DBU) or concentrated ammonia, the cyanoethyl groups can be cleaved from the phosphorus atom via a β-elimination mechanism, releasing acrylonitrile and generating a P-H bond.[10][11] This reaction is driven by the acidity of the protons alpha to the electron-withdrawing nitrile group.
-
Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the nitrile functional groups can be hydrolyzed to carboxylic acids, yielding 3,3'-(phenylphosphanediyl)dipropanoic acid.[12]
Applications in Organic Synthesis
The primary utility of this compound is as a supporting ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling.
Role in Palladium-Catalyzed Cross-Coupling
In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, phosphine ligands are essential for creating a catalytically active, coordinatively unsaturated Pd(0) species and for facilitating the key steps of the catalytic cycle.[4][13] While highly sophisticated biarylphosphine ligands often provide superior results, simpler phosphines like this compound can serve as effective and economical ligands for a range of transformations.
Caption: Role of the phosphine ligand (L) in a Pd-catalyzed cycle.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol provides a representative, self-validating system for using this compound (L) as a ligand in a standard Suzuki-Miyaura coupling.
-
Catalyst Pre-formation/In Situ Generation: To a reaction vessel flushed with an inert gas, add Palladium(II) acetate (Pd(OAc)₂, 1 mol%), this compound (2.2 mol%), and the aryl bromide (1.0 equiv.).
-
Scientist's Insight: A slight excess of the phosphine ligand relative to the palladium precursor ensures that the metal center is fully coordinated and helps prevent the formation of palladium black. The active Pd(0) catalyst is formed in situ from the reduction of the Pd(II) precursor.
-
-
Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv.) followed by the solvent (e.g., THF or Dioxane).
-
Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).
-
Scientist's Insight: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
-
Reaction Execution: Heat the reaction mixture (e.g., to 80 °C) with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Handling and Safety Precautions
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Inhalation may lead to respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]
-
Handling: Avoid creating dust. As it is air-sensitive, for long-term storage and for sensitive reactions, it should be handled under an inert atmosphere (nitrogen or argon).[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
References
-
Organic Syntheses Procedure, Coll. Vol. 6, p.108 (1988); Vol. 55, p.27 (1976). [Link]
-
CP Lab Safety, this compound, min 97%. [Link]
-
Lobachev, N. I.; et al. Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, 1984, 1, 65-72. [Link]
-
Keglevich, G.; et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 2020, 25(22), 5243. [Link]
-
Biotage, Solid Phase Oligonucleotide Synthesis. [Link]
-
Ohkubo, A.; et al. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Journal of Nucleic Acids, 2012, 2012, 807245. [Link]
-
University of Colorado Boulder, Department of Chemistry, Table of Characteristic IR Absorptions. [Link]
-
Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]
-
Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]
-
CP Lab Safety, this compound, min 97%. [Link]
-
Wikipedia, Bis(triphenylphosphine)rhodium carbonyl chloride. [Link]
-
Wikipedia, Bis(triphenylphosphine)palladium chloride. [Link]
-
Chemistry LibreTexts, Interpreting Infrared Spectra. [Link]
-
ResearchGate, How to oxidize triphenyl phosphine. [Link]
-
Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate, Basicity, 'H" and 13C nmr data. [Link]
-
University of Wisconsin-Madison, Chemistry, NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Master Organic Chemistry, Alkyl Halide Reaction Map And Summary. [Link]
-
Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate, How to oxidize triphenyl phosphine. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. biotage.com [biotage.com]
- 11. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bis(triphenylphosphine)palladium(II) chloride – a coordination compound of palladium_Chemicalbook [chemicalbook.com]
"Bis(2-cyanoethyl)phenylphosphine" CAS number 15909-92-9 characterization
An In-Depth Technical Guide to Bis(2-cyanoethyl)phenylphosphine (CAS: 15909-92-9)
Executive Summary
This compound, also known as 3,3'-(phenylphosphanediyl)dipropanenitrile, is a multifunctional organophosphorus compound of significant interest in coordination chemistry and organic synthesis.[1] Characterized by a central phosphorus atom bonded to a phenyl group and two cyanoethyl arms, this molecule serves as a versatile ligand for transition metals and a reactive intermediate.[1] Its unique structure, combining the steric and electronic properties of the phenylphosphine moiety with the reactivity of the nitrile groups, opens avenues for applications in catalysis, materials science, and as a synthon for more complex molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, tailored for researchers and chemical development professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 15909-92-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₃N₂P | [1][3][4] |
| Molecular Weight | 216.22 g/mol | [3][4][5] |
| Synonyms | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 72.0 - 73.0 °C | [2] |
| Purity (Commercial) | Typically ≥97% | [1][2][5] |
| SMILES | C1=CC=C(C=C1)P(CCC#N)CCC#N | [1] |
Synthesis and Purification
Underlying Principle: The Michael Addition
The choice of this synthetic route is dictated by the high reactivity of the P-H bond in primary phosphines like phenylphosphine towards electrophilically activated alkenes. Acrylonitrile is an ideal substrate due to the strong electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the C=C double bond, making the β-carbon highly susceptible to nucleophilic attack by the phosphorus lone pair. A base catalyst is typically employed to deprotonate the phosphine, increasing its nucleophilicity and reaction rate.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers must conduct their own risk assessment and optimization. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of phosphines.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenylphosphine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., potassium hydroxide, ~5 mol%).
-
Acrylonitrile Addition: Add acrylonitrile (2.2 eq.), dissolved in anhydrous THF, dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The slight excess of acrylonitrile ensures complete conversion of the starting phosphine.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most direct method for characterizing organophosphorus compounds.[6] For a tertiary phosphine like this compound, a single resonance is expected.
-
Rationale: The chemical environment of the phosphorus atom is unique within the molecule. The chemical shift (δ) is influenced by the attached groups (one phenyl, two cyanoethyl). Based on data for structurally similar tertiary phosphines (e.g., dialkylphenylphosphines), the chemical shift is anticipated to be in the upfield region relative to the 85% H₃PO₄ standard.[7]
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
| ³¹P | -20 to -30 | Typical range for tertiary phosphines with alkyl and aryl substituents. The signal will be a singlet in a proton-decoupled spectrum. |
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Rationale: The spectra will show distinct signals for the aromatic phenyl protons and the aliphatic protons of the two equivalent ethyl chains. The key feature will be the phosphorus-carbon and phosphorus-hydrogen coupling (J-coupling), which splits the signals of adjacent nuclei and confirms the connectivity. The cyano group (-C≡N) will significantly deshield the adjacent methylene group (-CH₂-C≡N).
| Expected ¹³C NMR Data |
| Signal (δ, ppm) |
| ~118 |
| 128 - 135 |
| ~25 (doublet) |
| ~18 (doublet) |
| Expected ¹H NMR Data |
| Signal (δ, ppm) |
| 7.2 - 7.5 (m) |
| ~2.5 (m) |
| ~2.1 (m) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Rationale: The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) triple bond. Aromatic C-H and C=C stretching vibrations will also be present.
| Expected IR Absorption Bands |
| **Wavenumber (cm⁻¹) ** |
| ~3050 |
| ~2950 |
| 2240 - 2260 |
| 1400 - 1600 |
Reactivity and Core Applications
The utility of this compound stems from the combined features of its phosphine core and nitrile functionalities.
Coordination Chemistry and Catalysis
As a tertiary phosphine, the compound is a classic ligand in organometallic chemistry.[1] The phosphorus atom possesses a lone pair of electrons that can donate to a vacant d-orbital of a transition metal (e.g., Pd, Ni, Rh, Co), forming a stable coordination complex.
-
Ligand Properties: It can act as a monodentate ligand through the phosphorus atom. However, it is also possible for the nitrile nitrogen atoms to coordinate to a metal center, potentially allowing it to function as a tridentate P,N,N-ligand, although coordination through phosphorus is generally much stronger. This versatility is valuable in homogeneous catalysis, where phosphine ligands are used to tune the steric and electronic properties of a metal catalyst to control activity and selectivity in reactions like cross-coupling (e.g., Suzuki, Heck) and hydrogenation.[8]
Synthetic Intermediate
The cyanoethyl groups are subject to various chemical transformations, making the molecule a useful building block.[1]
-
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, transforming the phosphine into a water-soluble phosphine ligand with carboxylate arms, which is useful for aqueous-phase catalysis.
-
Reduction: The nitriles can be reduced to primary amines, yielding a P,N,N-tridentate aminophosphine ligand. Such ligands are highly valuable in catalysis for their ability to form stable pincer complexes.[8]
Safety, Handling, and Storage
This compound is a hazardous chemical and requires careful handling to minimize risk.[9][10]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][10]
-
Irritation: Causes serious eye irritation and skin irritation.[9][10]
-
Respiratory: May cause respiratory irritation.[10]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
Store locked up.[9]
-
Due to the sensitivity of the phosphine moiety to oxidation, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound (CAS 15909-92-9) is a valuable organophosphorus compound with a well-defined set of physicochemical properties. Its role as a phosphine ligand is central to its application in catalysis, while the reactive nitrile groups provide a handle for further synthetic modifications. Although a potent chemical requiring stringent safety protocols, its predictable reactivity and versatile structure make it a compelling tool for researchers in synthetic chemistry, materials science, and drug development.
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Molecular structure and bonding of "Bis(2-cyanoethyl)phenylphosphine"
An In-Depth Technical Guide to the Molecular Structure and Bonding of Bis(2-cyanoethyl)phenylphosphine
Abstract
This compound, a tertiary phosphine bearing a phenyl group and two cyanoethyl arms, is a versatile ligand in coordination chemistry and a precursor in organic synthesis. Its unique electronic and steric properties, derived from the interplay between the phosphorus lone pair, the aromatic ring, and the electron-withdrawing nitrile functionalities, dictate its reactivity and coordination behavior. This guide provides a comprehensive examination of the molecular structure, bonding, synthesis, and key characterization parameters of this compound. We delve into its predicted geometry, spectroscopic signatures, and ligand characteristics, offering field-proven insights and detailed experimental protocols to support its application in research and development.
Introduction and Significance
Organophosphorus compounds, particularly tertiary phosphines (R₃P), are cornerstones of modern catalysis and coordination chemistry.[1] Their utility stems from the phosphorus atom's lone pair of electrons, which acts as a potent sigma-donor (Lewis base) to coordinate with transition metals. The electronic and steric properties of the phosphine ligand can be meticulously tuned by varying the R groups, thereby influencing the stability, reactivity, and selectivity of the resulting metal complex.
This compound (CAS 15909-92-9) is an interesting member of this class.[2] It combines the features of an arylphosphine with those of a cyano-functionalized alkylphosphine. The phenyl group influences the electronic environment of the phosphorus center, while the two cyanoethyl arms introduce strong electron-withdrawing effects and provide additional potential coordination sites via the nitrile nitrogen atoms.[2][3] This multifunctional nature makes it a valuable building block for designing catalysts and functional materials. This guide serves to elucidate the fundamental principles governing its structure and bonding, providing a robust technical foundation for its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15909-92-9 | [1] |
| Molecular Formula | C₁₂H₁₃N₂P | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [2][4] |
| Synonym | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [2] |
| Melting Point | 71–74 °C | [4] |
Molecular Structure and Bonding
The reactivity and function of this compound are direct consequences of its three-dimensional structure and the nature of its chemical bonds.
Molecular Geometry and Connectivity
The central phosphorus atom is bonded to one phenyl group and two 2-cyanoethyl groups. Consistent with VSEPR theory for an AX₃E₁ system, the molecule adopts a trigonal pyramidal geometry around the phosphorus center, with the lone pair of electrons occupying one of the tetrahedral vertices.[5]
While a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, its structural parameters can be reliably inferred from closely related compounds, such as tris(2-cyanoethyl)phosphine, and computational modeling studies.[3][6] The C-P-C bond angles are expected to be compressed from the ideal tetrahedral angle of 109.5° to approximately 98-102°, a characteristic feature of tertiary phosphines due to the steric influence of the lone pair.
Caption: 2D representation of this compound.
Table 2: Expected Structural Parameters from Analogous Compounds
| Parameter | Expected Value | Rationale / Analogous Compound |
| P-C (phenyl) Bond Length | ~1.83 Å | Typical for arylphosphines. |
| P-C (ethyl) Bond Length | ~1.85 Å | Typical for alkylphosphines. |
| C-P-C Bond Angle | 98 - 102° | Data from various tertiary phosphines.[5] |
| C≡N Bond Length | ~1.14 Å | Standard for nitriles. |
| C-C≡N Bond Angle | ~178° | Nearly linear geometry of the nitrile group. |
Electronic Structure and Bonding
The electronic character of the phosphorus atom is central to the molecule's function as a ligand.
-
Phosphorus Lone Pair: The highest occupied molecular orbital (HOMO) is largely centered on the phosphorus atom, corresponding to its lone pair of electrons. This orbital's energy and availability for donation determine the ligand's Lewis basicity.
-
Substituent Effects:
-
Phenyl Group: The phenyl ring acts as a net electron-withdrawing group through induction but can also engage in p-π back-bonding when coordinated to electron-rich metals.
-
Cyanoethyl Groups: The nitrile (C≡N) function is strongly electron-withdrawing due to the high electronegativity of nitrogen. This effect is transmitted inductively along the ethyl chains, reducing the electron density on the phosphorus atom.
-
The consequence of these competing effects is that this compound is a weaker Lewis base than simple trialkylphosphines (e.g., PEt₃) but possesses unique reactivity due to the nitrile functionalities.
Synthesis Pathway: Cyanoethylation
This compound is synthesized via the cyanoethylation of phenylphosphine.[4][7] This reaction is a classic base-catalyzed Michael addition, where the P-H bonds of phenylphosphine add across the activated double bond of acrylonitrile.[8][9]
Caption: Synthetic workflow for this compound.
The reaction is typically exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile, which is a common side reaction.[4] The use of a protic solvent like ethanol for crystallization allows for the isolation of a high-purity product.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of the compound.
Table 3: Key Spectroscopic Data for Characterization
| Technique | Functional Group / Nucleus | Expected Chemical Shift / Frequency | Notes |
| ³¹P NMR | P(C₆H₅)(CH₂CH₂CN)₂ | -20 to -60 ppm | The exact shift is solvent-dependent. The electron-withdrawing groups cause a downfield shift relative to phenylphosphine (-122 ppm).[5][10] |
| ¹³C NMR | -C ≡N | 117 - 120 ppm | Sharp signal, characteristic of nitriles. |
| C ₆H₅ | 128 - 138 ppm | Multiple signals for ipso, ortho, meta, para carbons. Ipso-carbon will show a large ¹J(P,C) coupling. | |
| -C H₂-C H₂-CN | 15 - 30 ppm | Two signals, both likely showing coupling to phosphorus. | |
| ¹H NMR | H -Ar | 7.2 - 7.8 ppm | Multiplet. |
| -CH ₂-CH ₂-CN | 2.0 - 3.0 ppm | Two complex multiplets, appearing as triplets of triplets or higher due to H-H and H-P coupling. | |
| IR Spectroscopy | C≡N Stretch | 2240 - 2250 cm⁻¹ | Strong, sharp, and highly diagnostic absorption band. |
| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ | Medium intensity bands. | |
| C-H Stretch (Aromatic) | > 3000 cm⁻¹ | Weak to medium intensity. | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Medium to strong intensity. |
The Power of ³¹P NMR
Phosphorus-31 NMR is the most direct and informative technique for characterizing this molecule.[10] The ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp signals and straightforward interpretation. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. The presence of two electron-withdrawing cyanoethyl groups and one phenyl group is expected to place the resonance significantly downfield compared to primary or secondary phosphines, in a region characteristic of tertiary phosphines.[5]
Reactivity and Coordination Chemistry
The dual functionality of this compound—a soft phosphorus donor and hard nitrile groups—opens up diverse avenues in coordination chemistry.
-
P-Donor Ligand: The primary role is as a monodentate ligand through the phosphorus lone pair, forming stable complexes with a wide range of transition metals, particularly those in low to mid oxidation states (e.g., Pd, Pt, Rh, Ni).
-
Hemilability and Bridging: The cyanoethyl arms can remain pendant or coordinate to the metal center, a property known as hemilability. This on/off coordination can be crucial in catalytic cycles by opening up a coordination site for substrate binding. In multinuclear complexes, the nitrile groups can also act as bridging ligands between two metal centers. The coordination behavior of tris(2-cyanoethyl)phosphine with copper, where one nitrile arm coordinates to an adjacent metal center, serves as an excellent precedent for this possibility.[3]
Caption: Coordination of the P-lone pair to a generic metal center (M).
Experimental Protocols
Adherence to validated protocols is critical for ensuring reproducibility and safety. The following procedures are based on established methodologies.
Synthesis of this compound
This protocol is adapted from a robust procedure published in Organic Syntheses.[4]
WARNING: Phenylphosphine is toxic, pyrophoric, and has a foul odor. Acrylonitrile is a toxic and flammable carcinogen. This procedure must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
Apparatus Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Initial Charge: Under a positive pressure of nitrogen, charge the flask with phenylphosphine (1.0 eq.), acetonitrile (as solvent), and a catalytic amount of 10 N potassium hydroxide (e.g., 0.05 eq.).
-
Reactant Addition: Cool the flask in an ice-water bath. Add acrylonitrile (2.1 eq.) dropwise via the addition funnel over 45-60 minutes.
-
Reaction Monitoring: Crucially, maintain the internal reaction temperature below 35 °C using the ice bath to prevent vigorous polymerization of acrylonitrile.
-
Reaction Completion: After the addition is complete, remove the cooling bath and stir the solution at room temperature for an additional 2.5 hours.
-
Product Isolation: Dilute the reaction mixture with ethanol and cool to 0 °C to induce crystallization.
-
Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The product is typically obtained in 75-85% yield with a melting point of 71-74 °C.[4]
Characterization by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the synthesized product (~10-20 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra. Note the characteristic aromatic and aliphatic signals.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Data Analysis: Confirm the presence of a single sharp peak in the ³¹P NMR spectrum in the expected region (-20 to -60 ppm) to verify the purity and identity of the tertiary phosphine. Analyze couplings in the ¹H and ¹³C spectra, particularly the J(P,C) and J(P,H) coupling constants.
Conclusion
This compound presents a compelling molecular architecture for researchers in inorganic and organic chemistry. Its trigonal pyramidal geometry, coupled with the electronic influence of both phenyl and cyanoethyl substituents, defines its behavior as a moderately basic P-donor ligand with the potential for more complex, hemilabile coordination. The straightforward and high-yielding synthesis via cyanoethylation makes it readily accessible. Through a systematic application of spectroscopic techniques, particularly ³¹P NMR, its identity and purity can be rigorously confirmed. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and deploy this versatile phosphine ligand in their research endeavors.
References
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PubChem, National Center for Biotechnology Information. Bis(2-cyanoethyl)phosphine. [Link]
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Deacon, G. B., et al. (1984). Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, (6), 1245-1251. [Link]
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Royal Society of Chemistry. Supporting Information Experimental General procedures. [Link]
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SpectraBase. Phenylphosphine. [Link]
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Grimm, S., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(8), 3469-3479. [Link]
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Berlin, K. D., et al. (1971). 1-PHENYL-4-PHOSPHORINANONE. Organic Syntheses, 51, 139. [Link]
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NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
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Monkowius, U., et al. (2005). 31P{1H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes. ResearchGate. [Link]
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Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]
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ResearchGate. Exploring the coordination chemistry and reactivity of dialkyamino- and bis(dialkylamino)-phosphines in the coordination sphere of metals.[Link]
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Wikipedia. Cyanoethylation. [Link]
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Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]
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CP Lab Safety. This compound, min 97%. [Link]
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Rauhut, M. M., et al. (1959). The Cyanoethylation of Phosphine and Phenylphosphine. Journal of the American Chemical Society, 81(5), 1103–1107. [Link]
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University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]
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Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3991. [Link]
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An In-depth Technical Guide to the Solubility of Bis(2-cyanoethyl)phenylphosphine in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of bis(2-cyanoethyl)phenylphosphine, a versatile organophosphorus compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in various applications. While quantitative solubility data is not extensively available in public literature, this guide furnishes a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₃N₂P, is an organophosphorus compound featuring a phenyl group and two 2-cyanoethyl groups attached to a central phosphorus atom.[1] Its unique structure, combining the aromaticity of the phenyl ring with the reactivity of the cyanoethyl moieties, makes it a valuable ligand in coordination chemistry and a precursor in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its application in homogeneous catalysis, chemical synthesis, and materials science, as it directly impacts reaction kinetics, product purity, and process efficiency.
Key Physical and Chemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 15909-92-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₃N₂P | [3][4] |
| Molecular Weight | 216.22 g/mol | [3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 72°C to 73°C | [3] |
| Boiling Point | 176°C to 178°C (at 0.5 mmHg) | [3] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound possesses both non-polar (the phenyl group) and polar (the cyano groups and the phosphorus atom) characteristics. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are anticipated to be effective at dissolving this compound. The polar nature of these solvents can interact favorably with the cyano groups and the phosphorus atom.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent solvents for a wide range of organic compounds, including phosphine ligands.[6] It is highly probable that this compound will exhibit good solubility in these solvents.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether, being moderately polar, are likely to be suitable solvents.
-
Aromatic Hydrocarbons: Toluene and benzene may also serve as effective solvents, primarily due to interactions with the phenyl group of the solute.
-
Alcohols: Polar protic solvents such as methanol and ethanol are expected to be less effective. While they can interact with the polar functionalities, the non-polar phenyl group may hinder dissolution.
-
Non-polar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be good solvents due to the overall polarity imparted by the cyanoethyl groups.
Qualitative Solubility Assessment
While specific quantitative data is scarce, a qualitative assessment based on documented use and chemical principles can be provided.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely to interact well with the cyano groups. |
| Acetonitrile | Soluble | Polar aprotic solvent, structurally similar to the cyanoethyl groups. |
| Dichloromethane (DCM) | Soluble | A versatile solvent for many organophosphorus compounds.[6] |
| Chloroform | Soluble | Similar properties to DCM.[6] |
| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving phosphine ligands.[6] |
| Toluene | Soluble | Aromatic solvent that can engage in π-stacking with the phenyl group. |
| Methanol/Ethanol | Sparingly Soluble | Polar protic nature may not favorably solvate the entire molecule. |
| Hexane | Insoluble | Non-polar nature is unlikely to overcome the solute's polarity. |
| Water | Insoluble | The hydrophobic phenyl group will likely prevent dissolution. |
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise solubility data, a standardized experimental protocol is essential. The following procedure is a robust, self-validating method for determining the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 10 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is confirmed by the presence of undissolved solid at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.[7]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest dissolving power.
-
Purity of the Compound: Impurities can either increase or decrease the measured solubility. It is essential to use a well-characterized, high-purity sample for accurate determinations.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through common ion effects or other intermolecular interactions.
Conclusion
References
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PubChem. (n.d.). Bis(2-cyanoethyl)phosphine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 26). This compound. Retrieved from [Link]
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-
CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]
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PubMed Central. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples.... Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
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-
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The Cyanoethyl Moiety in Phosphorus Chemistry: A Technical Guide to the Synthesis and Applications of Bis(2-cyanoethyl)phenylphosphine
Introduction: A Versatile Building Block in Modern Chemistry
In the vast landscape of organophosphorus chemistry, tertiary phosphines stand out as a cornerstone, primarily due to their indispensable role as ligands in transition metal catalysis. The ability to fine-tune the steric and electronic properties of these ligands has been a driving force in the evolution of powerful synthetic methodologies. Bis(2-cyanoethyl)phenylphosphine, with the chemical formula C₁₂H₁₃N₂P, represents a unique class of tertiary phosphines.[1] Its structure, featuring a phenyl group and two cyanoethyl arms attached to a central phosphorus atom, imparts a distinct combination of electronic and steric characteristics. The electron-withdrawing nature of the nitrile groups and the steric bulk of the overall molecule play a crucial role in its reactivity and coordination chemistry. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers and professionals in drug development and materials science.
Synthesis of this compound: A Controlled Approach
The primary and most efficient route to this compound is through the base-catalyzed phospha-Michael addition of phenylphosphine to acrylonitrile.[2] This reaction is a classic example of nucleophilic conjugate addition, where the phosphine acts as the nucleophile.
Underlying Principles of the Synthesis
The success of this synthesis hinges on the careful control of reaction conditions to favor the formation of the desired tertiary phosphine while minimizing the formation of the primary (mono-substituted) and quaternary (over-alkylated) phosphonium salt byproducts. The mechanism involves the deprotonation of phenylphosphine by a base to generate a more nucleophilic phosphide anion, which then attacks the β-carbon of the electron-deficient acrylonitrile. A subsequent proton transfer yields the primary phosphine adduct. This process is repeated to afford the final tertiary phosphine product. The choice of base is critical; a strong base is required to deprotonate the phosphine, but it must not be so strong as to promote significant polymerization of acrylonitrile.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure and provides a reliable method for the synthesis of this compound with a good yield and purity.[2]
Materials and Equipment:
-
Phenylphosphine
-
Acrylonitrile
-
Potassium hydroxide (10 N solution)
-
Acetonitrile
-
Ethanol (absolute, cold)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. The entire system is thoroughly flushed with dry nitrogen to create an inert atmosphere.
-
Charging the Flask: Under a continuous nitrogen flow, 50.0 g (0.454 mole) of phenylphosphine, 50 mL of acetonitrile, and 10 mL of 10 N potassium hydroxide are added to the flask. An ice-water bath is prepared for cooling.
-
Addition of Acrylonitrile: 48.2 g (0.908 mole) of acrylonitrile is added to the dropping funnel. The acrylonitrile is then added dropwise to the stirred solution in the flask. The rate of addition is carefully controlled to maintain the reaction temperature below 35°C. The ice-water bath is used as needed to manage any exotherm.
-
Reaction Completion: After the addition is complete, the solution is stirred at room temperature for an additional 2.5 hours.
-
Crystallization and Isolation: The reaction mixture is diluted with 100 mL of ethanol and then chilled to 0°C. The product will begin to crystallize. The mixture is allowed to stand at this temperature until crystallization is complete.
-
Filtration and Washing: The resulting thick slurry is filtered, and the crystalline product is washed with 200 mL of cold ethanol.
-
Drying: The product is dried under vacuum at 60°C to yield 74–84 g (76–86%) of this compound as a white crystalline solid.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective application and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N₂P | [1] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 71–74 °C | [2] |
| Boiling Point | 215–223 °C at 0.2 mmHg | [2] |
| CAS Number | 15909-92-9 | [1] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2242 cm⁻¹. Other significant peaks include those for the aromatic C-H stretching (around 3086 cm⁻¹) and various C-H bending and C-C stretching vibrations in the fingerprint region.[2] The vibrational spectra of the related tris(2-cyanoethyl)phosphine have been studied in detail, providing a good reference for the interpretation of the spectra of its phenyl-substituted analogue.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum (in CDCl₃) shows complex multiplets for the aromatic protons centered around δ 7.2 and 7.6 ppm. The methylene protons of the cyanoethyl groups also appear as complex multiplets.[2]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphines. For this compound (in ethanol), a single signal is observed at approximately -21.4 ppm relative to 85% phosphoric acid.[2] This chemical shift is indicative of a tertiary phosphine environment.
-
Applications: A Ligand with Untapped Potential
The primary application of this compound lies in its role as a ligand in coordination chemistry and transition metal catalysis. The presence of both a phenyl group and two cyanoethyl groups allows for a unique balance of steric and electronic properties that can influence the outcome of catalytic reactions.
Role in Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, including the synthesis of many pharmaceutical compounds. The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination in the catalytic cycle.
While specific, high-yield examples for this compound in flagship reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations are not extensively documented in readily available literature, its structural features suggest potential utility. The electron-withdrawing cyano groups can influence the electron density at the palladium center, which in turn affects the catalytic activity. The steric bulk of the ligand can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. Further research into the application of this compound in these reactions could unveil its potential to promote specific transformations or offer advantages in certain substrate scopes.
Applications in Materials Science
The cyanoethyl groups in this compound open up avenues for its use in materials science. Cyanoethylated compounds are known to be precursors for various functional polymers.
-
Polymer Synthesis: Tertiary phosphines can act as initiators for the polymerization of certain monomers. The nitrile functionalities could also be subjected to further chemical transformations to create cross-linked or functionalized polymeric materials. Phosphine-containing polymers are being explored for a variety of applications, including as recyclable catalysts and functional materials.[3]
-
Flame Retardants: Phosphorus-containing compounds are widely used as flame retardants. The mechanism often involves the formation of a char layer upon combustion, which insulates the underlying material from heat and oxygen. The presence of both phosphorus and nitrogen in this compound suggests its potential as a synergistic flame retardant, as phosphorus-nitrogen compounds are known to be highly effective.[4]
Potential in Drug Development and Synthesis
While direct applications of this compound in drug molecules are not apparent, its role as a synthetic intermediate or a ligand in the synthesis of pharmaceutical ingredients should not be overlooked. Cross-coupling reactions, where this compound could potentially serve as a ligand, are ubiquitous in the pharmaceutical industry for the construction of complex molecular architectures. Furthermore, cyano-containing compounds are versatile intermediates in organic synthesis, capable of being transformed into various functional groups such as amines, carboxylic acids, and amides, which are common in drug molecules.[5]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Outlook
This compound is a tertiary phosphine with a unique structural and electronic profile. Its synthesis via the phospha-Michael addition is well-established and efficient. While its primary recognized role is as a ligand in coordination chemistry, its full potential in catalysis, particularly in palladium-catalyzed cross-coupling reactions, remains to be thoroughly explored. The presence of the cyanoethyl groups also suggests promising applications in materials science, such as in the development of novel polymers and flame retardants. For researchers in drug development, its utility may lie in its application as a specialized ligand for challenging synthetic transformations or as a versatile synthetic intermediate. Further investigation into the catalytic performance and material properties of this compound is warranted and could lead to the discovery of new and valuable applications for this intriguing organophosphorus compound.
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Snider, T. E.; Morris, D. L.; Srivastava, K. C.; Berlin, K. D. 1-phenyl-4-phosphorinanone. Org. Synth. 1973 , 53, 98. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Bis(2-cyanoethyl)phenylphosphine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-cyanoethyl)phenylphosphine is a tertiary phosphine with unique structural features, namely the presence of two cyanoethyl arms. These moieties introduce a degree of polarity and reactivity that distinguishes it from more common trialkyl or triarylphosphines. While its primary applications often lie in the realm of organic synthesis and ligand chemistry, its thermal stability is a critical parameter influencing its storage, handling, and utility in reactions conducted at elevated temperatures. This guide provides an in-depth analysis of the anticipated thermal behavior of this compound, drawing upon established principles of organophosphorus chemistry and thermal analysis. Lacking extensive direct studies on this specific molecule, this paper builds a predictive framework based on the known decomposition pathways of related tertiary phosphines and the thermal characteristics of nitrile-containing compounds. Methodologies for rigorous experimental investigation are also detailed to provide a roadmap for future studies.
Introduction: The Chemical Landscape of this compound
This compound, with the chemical formula C12H13N2P, is a crystalline solid at room temperature.[1] Its structure, featuring a central phosphorus atom bonded to a phenyl group and two 2-cyanoethyl groups, imparts a unique electronic and steric profile. The electron-withdrawing nature of the cyano groups can influence the nucleophilicity of the phosphorus atom, a key determinant in its reactivity as a ligand or catalyst. The presence of these polar functional groups also suggests the potential for specific intermolecular interactions that could affect its bulk thermal properties.
Understanding the thermal stability of this compound is paramount for several reasons:
-
Reaction Parameter Optimization: Many chemical transformations require heat. Knowledge of the decomposition temperature allows for the determination of the maximum operating temperature, preventing unwanted side reactions and catalyst degradation.
-
Safety and Hazard Analysis: Uncontrolled thermal decomposition can lead to the release of toxic or flammable byproducts. A thorough understanding of the decomposition profile is essential for safe handling and storage.
-
Material Science Applications: In contexts where this phosphine might be incorporated into polymers or other materials, its thermal stability is a direct determinant of the final product's performance and lifespan.[2]
Predicted Thermal Stability and Decomposition Profile
Direct experimental data on the thermal decomposition of this compound is not extensively available in the public domain. However, a robust hypothesis regarding its stability and decomposition pathways can be formulated by examining the behavior of analogous compounds.
General Principles of Tertiary Phosphine Decomposition
The thermal decomposition of tertiary phosphines can proceed through several mechanisms, largely dependent on the nature of the substituents.[3][4] Common pathways include:
-
P-C Bond Cleavage: Homolytic cleavage of the phosphorus-carbon bond can generate radical species. The stability of the resulting carbon-centered radical is a key factor. For this compound, cleavage of the P-phenyl bond would be less favorable than the P-cyanoethyl bond under purely thermal conditions, due to the higher bond dissociation energy of the sp2-hybridized carbon bond.
-
β-Hydride Elimination: This is a common pathway for phosphines with alkyl groups that have a hydrogen atom on the β-carbon. While the cyanoethyl group has β-hydrogens, the electron-withdrawing nature of the nitrile may influence the feasibility of this pathway.
-
Reductive Elimination: In the context of metal complexes, tertiary phosphines can participate in reductive elimination reactions.[3]
The Influence of the Cyanoethyl Group
The cyanoethyl groups are predicted to be the primary sites of initial thermal degradation. The nitrile functionality can undergo thermal reactions, including:
-
Trimerization: At elevated temperatures, nitrile groups can trimerize to form s-triazine rings.[2] This process would lead to cross-linking and the formation of a polymeric residue.
-
Elimination Reactions: The presence of acidic α-protons (adjacent to the nitrile) could facilitate elimination reactions, potentially leading to the formation of acrylonitrile and a secondary phosphine.
Based on these considerations, the thermal decomposition of this compound is likely to be a complex process involving multiple competing pathways.
Experimental Investigation of Thermal Properties
To rigorously characterize the thermal stability and decomposition of this compound, a suite of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides quantitative information about decomposition temperatures and the mass of non-volatile residues.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.
-
Temperature Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).[6]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max). The percentage of residual mass at the end of the experiment is also a critical parameter.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[7]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or copper DSC pan.
-
Atmosphere: The experiment is typically run under an inert atmosphere to prevent oxidative side reactions.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization). The peak area can be integrated to determine the enthalpy of the transition.[8]
Evolved Gas Analysis (EGA)
To identify the volatile products of decomposition, TGA and DSC can be coupled with other analytical techniques.
TGA-FTIR/MS: The off-gas from the TGA furnace is directed into a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS). This allows for the real-time identification of gaseous decomposition products as they are evolved.[9]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
Principle: This technique involves the rapid heating of a sample to a high temperature in an inert atmosphere, followed by the separation and identification of the volatile decomposition products by GC-MS.[10]
Experimental Protocol:
-
Sample Preparation: A microgram-scale sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a predetermined temperature (e.g., the T_max determined by TGA).
-
Separation and Detection: The pyrolyzate is swept into a GC column for separation and subsequently analyzed by a mass spectrometer for identification of the individual components.[11]
Predicted Decomposition Pathway and Products
Based on the principles of organophosphorus and nitrile chemistry, a plausible decomposition pathway for this compound can be proposed.
Caption: Predicted major decomposition pathways for this compound.
Pathway 1: Elimination: The initial and likely dominant low-temperature pathway is the elimination of acrylonitrile, a volatile and toxic compound, to yield phenylphosphine. Phenylphosphine itself is thermally unstable and would undergo further decomposition at higher temperatures.
Pathway 2: Nitrile Polymerization: Concurrently, or at slightly higher temperatures, the nitrile groups may undergo intermolecular reactions, such as trimerization, leading to the formation of a thermally stable, phosphorus-containing char.[2]
Pathway 3: P-C Bond Cleavage: At significantly higher temperatures, cleavage of the P-C bonds will occur, leading to the formation of a complex mixture of radical species and smaller volatile fragments.[12]
Data Presentation
While specific experimental data for the title compound is pending, the following table illustrates how results from the proposed experiments would be presented.
| Analytical Technique | Parameter | Inert Atmosphere (N2) | Oxidative Atmosphere (Air) |
| TGA | T_onset (°C) | Expected: 200-250 | Expected: 180-230 |
| T_max (°C) | Expected: 250-300 | Expected: 230-280 | |
| Residual Mass (%) | Expected: 20-40 | Expected: <10 | |
| DSC | Melting Point (°C) | Reported: 72-73[1] | - |
| Decomposition | Exothermic peak(s) | More complex exotherms | |
| Py-GC-MS | Major Products | Acrylonitrile, Benzene, Phenylphosphine | Oxides of phosphorus, CO2, NOx |
Conclusion and Future Directions
This technical guide has outlined the theoretical framework for understanding the thermal stability and decomposition of this compound. Based on the chemistry of related organophosphorus and nitrile-containing compounds, it is predicted to decompose via a complex mechanism involving the elimination of acrylonitrile and polymerization of the nitrile groups at lower temperatures, followed by P-C bond cleavage at higher temperatures.
The experimental protocols detailed herein provide a comprehensive roadmap for the definitive characterization of this molecule's thermal properties. Such studies are crucial for ensuring its safe and effective use in research and industrial applications. Future work should focus on kinetic analysis of the decomposition process to determine activation energies and reaction orders, which will provide deeper mechanistic insights.
References
- Ozawa, F., et al. (1980). Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. Journal of the American Chemical Society, 102(21), 6457–6461.
- Stringfellow, G. B. (1990). The Decomposition of Tertiarybutyl Phosphine and Related Precursors During InP MOCVD Growth Studied by FTIR Spectroscopy. IEEE Journal of Crystal Growth, 105(1-4), 260-265.
- Yamamoto, A., et al. (1980). Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. OSTI.GOV.
- Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-38.
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- Baptista, L., et al. (2020). Mechanism for the phosphine decomposition in the presence of H2O+ and radiation.
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The Coordination Chemistry of Bis(2-cyanoethyl)phenylphosphine with Transition Metals: A Technical Guide
This guide provides an in-depth exploration of the coordination chemistry of Bis(2-cyanoethyl)phenylphosphine, a versatile phosphine ligand, with various transition metals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, structure, and reactivity of the resulting metal complexes. Drawing upon established principles and analogous compounds, this guide offers both foundational knowledge and field-proven insights into the experimental nuances of this area of organometallic chemistry.
Introduction to this compound as a Ligand
This compound, with the chemical formula C₁₂H₁₃N₂P, is an organophosphorus compound featuring a phenyl group and two 2-cyanoethyl groups attached to a central phosphorus atom.[1][2] This structure imparts a unique combination of electronic and steric properties, making it an intriguing ligand for transition metal coordination. The phosphorus atom possesses a lone pair of electrons, rendering it a soft Lewis base that readily coordinates to transition metals. Concurrently, the presence of two nitrile (-C≡N) functionalities on the ethyl side chains introduces additional potential coordination sites, suggesting the possibility of hemilabile or bridging coordination modes.
The ligand is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1][3] Its synthesis and handling require consideration of its air-sensitive nature.
Synthesis of the Ligand
While detailed synthetic procedures for this compound are not extensively reported in readily available literature, analogous phosphines are often synthesized via nucleophilic substitution reactions. A plausible synthetic route involves the reaction of phenylphosphine (PhPH₂) with two equivalents of acrylonitrile (CH₂=CHCN) in the presence of a suitable base or via a free-radical catalyzed addition.
General Principles of Coordination to Transition Metals
The coordination of phosphine ligands to transition metals is a cornerstone of organometallic chemistry. The strength and nature of the metal-phosphine bond are influenced by both steric and electronic factors. The phenyl group in this compound contributes to the ligand's steric bulk, while the phosphorus atom's electronic properties are modulated by the electron-withdrawing nature of the cyanoethyl groups.
A key aspect to consider with this compound is the potential for the cyano groups to participate in coordination. The nitrogen lone pair of the nitrile can act as a weak donor, leading to several possible coordination modes:
-
Monodentate P-coordination: The ligand binds to the metal center solely through the phosphorus atom.
-
Bidentate P,N-chelation: One of the cyanoethyl arms bends to allow the nitrogen to coordinate to the same metal center, forming a chelate ring.
-
Bridging coordination: The phosphorus atom coordinates to one metal center, while a cyano group coordinates to a second metal center, leading to polynuclear complexes.
The preferred coordination mode will depend on several factors, including the nature of the transition metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.
Coordination Chemistry with Specific Transition Metals
While specific literature on the coordination complexes of this compound is limited, we can infer its behavior from closely related phosphine ligands, particularly tris(2-cyanoethyl)phosphine and various phenylphosphines.
Palladium(II) Complexes
Palladium(II) complexes are widely used in catalysis, particularly in cross-coupling reactions. The coordination of phosphine ligands to palladium is well-established. A relevant analogue is the complex dichloro-trans-bis[tris(2-cyanoethyl)phosphine]palladium(II), which provides a concrete example of a cyanoethyl-substituted phosphine coordinated to palladium.[4]
This protocol is adapted from the synthesis of the analogous tris(2-cyanoethyl)phosphine complex.[4]
-
Starting Material Preparation: A solution of a suitable palladium(II) precursor, such as dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(cod)] or bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂], is prepared in an appropriate solvent like dichloromethane (CH₂Cl₂) or acetone.
-
Ligand Addition: Two equivalents of this compound, dissolved in the same solvent, are added dropwise to the palladium precursor solution at room temperature with constant stirring.
-
Reaction: The reaction mixture is stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Isolation: The resulting complex, if it precipitates, can be isolated by filtration. If the complex is soluble, the solvent is reduced in volume under vacuum, and a non-polar solvent like hexane or diethyl ether is added to induce precipitation. The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Diagram: Synthesis of a Palladium(II)-Bis(2-cyanoethyl)phenylphosphine Complex
Caption: Synthetic scheme for a typical Palladium(II) complex.
Based on analogous structures, the resulting palladium complex is expected to adopt a square planar geometry with the two phosphine ligands in a trans configuration to minimize steric hindrance.
| Parameter | Expected Value/Observation | Technique |
| Geometry | Square Planar | X-ray Crystallography |
| P-Pd-P angle | ~180° (trans isomer) | X-ray Crystallography |
| Cl-Pd-Cl angle | ~180° (trans isomer) | X-ray Crystallography |
| ³¹P NMR Shift | Significant downfield shift upon coordination | ³¹P NMR Spectroscopy |
| ν(C≡N) Stretch | Shift to higher frequency upon coordination | FTIR Spectroscopy |
³¹P NMR Spectroscopy: The coordination of the phosphine ligand to the electron-deficient palladium(II) center results in a significant deshielding of the phosphorus nucleus. This leads to a downfield shift in the ³¹P NMR spectrum compared to the free ligand. For a trans complex, a single resonance is expected.
FTIR Spectroscopy: The nitrile stretching frequency (ν(C≡N)) in the free ligand is typically observed around 2240-2260 cm⁻¹. Upon coordination of the phosphorus atom to the metal, the electron-withdrawing effect of the metal center can lead to a slight increase in the ν(C≡N) frequency. If the cyano group itself coordinates to the metal, a more significant shift to higher frequency is expected.
Platinum(II) Complexes
The coordination chemistry of phosphines with platinum(II) is very similar to that of palladium(II). Platinum(II) complexes also typically adopt a square planar geometry. The synthesis of platinum(II) complexes with this compound can be achieved using similar procedures to those for palladium, often starting with precursors like K₂PtCl₄ or [PtCl₂(cod)].
³¹P NMR Spectroscopy: A key feature of platinum-phosphine complexes in ³¹P NMR is the presence of "platinum satellites." Platinum has a naturally occurring isotope, ¹⁹⁵Pt (I = 1/2, 33.8% abundance), which couples to the phosphorus nucleus. This coupling results in satellite peaks flanking the main resonance, providing definitive evidence of P-Pt bond formation. The magnitude of the one-bond coupling constant (¹J(Pt-P)) provides information about the nature of the bond and the trans influence of the ligand opposite to the phosphine.
Diagram: ³¹P NMR Spectrum of a Platinum(II)-Phosphine Complex
Caption: Idealized ³¹P NMR spectrum showing platinum satellites.
Gold(I) Complexes
Gold(I) complexes with phosphine ligands often exhibit linear two-coordinate geometries, although higher coordination numbers are also known.[5][6] The synthesis typically involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. Depending on the stoichiometry, mononuclear or polynuclear complexes can be formed. Given that this compound has multiple potential donor sites, it could act as a bridging ligand between two gold centers.
Rhodium and Ruthenium Complexes
Rhodium and ruthenium complexes with phosphine ligands are of significant interest due to their extensive applications in catalysis, particularly in hydrogenation and hydroformylation reactions.[7] The coordination of this compound to these metals would likely proceed through standard ligand substitution reactions from appropriate precursors like [Rh(CO)₂Cl]₂ or [RuCl₂(PPh₃)₃]. The resulting complexes can adopt various geometries, including square planar for Rh(I) and octahedral for Ru(II).
Reactivity of Coordinated this compound
The reactivity of metal complexes of this compound can be influenced by both the coordinated phosphine and the pendant cyanoethyl groups.
-
Ligand Substitution: The phosphine ligand can be displaced by other strongly coordinating ligands.
-
Reactions at the Cyano Group: The coordinated nitrile group may become more susceptible to nucleophilic attack. For instance, hydrolysis could convert the cyano group to an amide or a carboxylic acid, potentially altering the coordination properties of the ligand.
-
Redox Reactions: The metal center can undergo oxidation or reduction, which would, in turn, affect the stability and reactivity of the metal-phosphine bond.
Potential Applications in Catalysis and Drug Development
While specific applications for this compound complexes are not yet widely documented, their structural and electronic similarities to other well-known phosphine-metal catalysts suggest potential utility in several areas:
-
Cross-Coupling Reactions: Palladium and nickel complexes could be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions.
-
Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes are prime candidates for catalyzing the addition of H₂ or H₂ and CO across double bonds.
-
Drug Development: Gold and platinum complexes of phosphine ligands have been investigated for their anticancer properties. The cyanoethyl functionalities could be modified to tune the solubility and biological activity of such potential drug candidates.
Conclusion and Future Outlook
This compound represents a ligand with significant, yet largely unexplored, potential in transition metal coordination chemistry. Its combination of a soft phosphine donor and harder nitrile functionalities suggests a rich and varied coordination behavior that could be exploited in the design of novel catalysts and metallodrugs. Further research is warranted to synthesize and characterize its complexes with a broader range of transition metals to fully elucidate its properties and unlock its potential applications. This guide provides a foundational framework, based on established principles and analogous systems, to inspire and direct future investigations in this promising area.
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Reblooming of the cis-Bis(2-phenylpyridine) Platinum(II) Complex: Synthesis Updating, Aggregation-Induced Emission, Electroluminescence, and Cell Imaging. PubMed. [Link]
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Synthesis and Characterization of Palladium(II) Complexes with New Diphosphonium-Diphosphine and Diphosphine Ligands. Production of Low Molecular Weight Alternating Polyketones via Catalytic CO/Ethene Copolymerisation. ResearchGate. [Link]
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Preparation and characterization of rhodium(I) complexes containing bidentate diphenyl(prop-2-enyloxo)phosphine and (but-3-enyl)diphenylphosphine ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
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Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. PubMed Central. [Link]
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Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane. PubMed. [Link]
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Synthesis and Biological Activities of Luminescent 5,6-Membered Bis(Metallacyclic) Platinum(II) Complexes. PubMed Central. [Link]
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Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands. Structural Characterization of the Prototypical Ligand 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene and Its Rhodium(I) Complex: 1-Ph(2)P=N(SiMe(3))C(6)H(4)-2-(Ph(2)P)Rh(CO)Cl. PubMed. [Link]
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Synthesis, Characterisation, Reactivity and Computational Study of Cobalt and Palladium Complexes of bis(Diphenylphosphino)amines. Durham e-Theses. [Link]
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Tuning the Cytotoxicity of Bis-Phosphino-Amines Ruthenium(II) Para-Cymene Complexes for Clinical Development in Breast Cancer. PubMed Central. [Link]
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Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Peak Proteins. [Link]
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An In-depth Technical Guide to the Electrochemical Behavior of Bis(2-cyanoethyl)phenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of Bis(2-cyanoethyl)phenylphosphine. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes established principles of organophosphorus electrochemistry to forecast its redox properties. By examining the influence of its unique molecular structure, featuring a phenyl group and two electron-withdrawing cyanoethyl substituents on the phosphorus atom, we can deduce its likely electrochemical characteristics. This guide will delve into the theoretical framework, propose experimental methodologies for its characterization, and discuss potential applications arising from its electrochemical activity.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₃N₂P, is an organophosphorus compound featuring a central phosphorus atom bonded to a phenyl group and two 2-cyanoethyl groups[1][2][3]. The presence of both aromatic and aliphatic nitrile functionalities imparts a unique combination of steric and electronic properties to the molecule. The lone pair of electrons on the phosphorus atom makes it a Lewis base and a potential ligand for transition metals, a common feature of tertiary phosphines[4].
The key to understanding the electrochemical behavior of this compound lies in the electronic effects of its substituents. The phenyl group is a moderately electron-withdrawing aryl group. More significantly, the two cyanoethyl groups (-CH₂CH₂CN) are strongly electron-withdrawing due to the nitrile functionality. This electronic feature is expected to have a profound impact on the electron density at the phosphorus center, and consequently, its redox properties.
Theoretical Electrochemical Behavior
The electrochemical behavior of phosphines is primarily centered around the oxidation of the phosphorus(III) center to a phosphorus(V) species, typically a phosphine oxide, in the presence of an oxygen source, or the formation of a radical cation[5]. The ease of this oxidation is directly related to the electron density on the phosphorus atom.
Predicted Redox Potentials
Oxidation:
Tertiary phosphines undergo anodic oxidation to form radical cations, which can be followed by chemical reactions[5]. The oxidation potential of a phosphine is a direct measure of its electron-donating ability. Electron-donating groups lower the oxidation potential, making the phosphine easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential, rendering the phosphine more difficult to oxidize[4][6].
Given the presence of two strong electron-withdrawing cyanoethyl groups, it is anticipated that this compound will have a significantly higher oxidation potential compared to triphenylphosphine (TPP). The oxidation of TPP in acetonitrile has been reported to occur at approximately +0.9 V vs. SCE (Saturated Calomel Electrode)[7]. Therefore, the oxidation potential of this compound is predicted to be substantially more positive, likely in the range of +1.2 to +1.5 V vs. SCE.
Reduction:
The reduction of tertiary phosphines is generally more difficult and occurs at very negative potentials. The process typically involves the formation of an unstable anion radical, which can then undergo cleavage of a phosphorus-carbon bond[7]. For triphenylphosphine, the reduction peak in dimethylformamide (DMF) is observed at approximately -2.7 V vs. SCE[7]. The electron-withdrawing nature of the cyanoethyl groups in this compound would likely make the molecule more susceptible to reduction compared to TPP. Therefore, its reduction potential is expected to be less negative than that of TPP.
Influence of Solvent and Electrolyte
The choice of solvent and supporting electrolyte can significantly influence the electrochemical behavior of organophosphorus compounds. Aprotic polar solvents like acetonitrile (ACN) and dimethylformamide (DMF) are commonly used due to their wide potential windows and ability to dissolve both the analyte and the electrolyte. The supporting electrolyte, typically a tetraalkylammonium salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆), provides conductivity to the solution. The nature of the electrolyte anion can sometimes affect the stability of the electrogenerated intermediates.
Experimental Characterization: A Proposed Workflow
To experimentally validate the predicted electrochemical behavior of this compound, a systematic study employing cyclic voltammetry (CV) is recommended.
Experimental Protocol for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
Materials:
-
This compound
-
Acetonitrile (ACN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Voltammetric cell
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in ACN containing 0.1 M TBAPF₆.
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in the solvent (ACN), and dry thoroughly before use.
-
Cell Assembly: Assemble the three-electrode system in the voltammetric cell containing the analyte solution.
-
Deaeration: Purge the solution with dry nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Scan the potential initially in the anodic direction from the open-circuit potential to a sufficiently positive potential (e.g., +2.0 V vs. Ag/AgCl) to observe the oxidation peak.
-
Then, scan in the cathodic direction to a sufficiently negative potential (e.g., -2.8 V vs. Ag/AgCl) to observe any reduction peaks.
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the stability of the electrogenerated species.
-
-
Data Analysis: Analyze the resulting voltammograms to determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak). The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.
Data Presentation: Predicted Cyclic Voltammetry Data
| Parameter | Predicted Value | Comparison with Triphenylphosphine (TPP) |
| Oxidation Potential (Epa) | +1.2 to +1.5 V vs. SCE | More positive than TPP (~+0.9 V vs. SCE)[7] |
| Reduction Potential (Epc) | Less negative than TPP | Less negative than TPP (~-2.7 V vs. SCE)[7] |
| Reversibility | Likely irreversible oxidation | Similar to many tertiary phosphines[5] |
Visualization of the Experimental Workflow
Caption: Workflow for the electrochemical characterization of this compound using cyclic voltammetry.
Mechanistic Insights and Potential Pathways
The electrochemical oxidation of this compound is expected to proceed via an initial one-electron transfer to form a radical cation. Due to the presence of the electron-withdrawing cyanoethyl groups, this radical cation is anticipated to be relatively unstable.
Caption: Proposed initial step in the anodic oxidation of this compound.
The subsequent fate of the radical cation will depend on the reaction conditions. In the presence of nucleophiles or residual water, it could lead to the formation of the corresponding phosphine oxide, O=P(Ph)(CH₂CH₂CN)₂. In a rigorously dry, non-nucleophilic medium, it might undergo other reactions such as dimerization or reaction with the solvent.
Potential Applications in Drug Development and Catalysis
The electrochemical properties of phosphine ligands are crucial in the context of their application in catalysis and coordination chemistry.
-
Ligand for Electrocatalysis: The electron-poor nature of this compound, inferred from its predicted high oxidation potential, suggests it would be a strong π-acceptor ligand. When coordinated to a metal center, it could stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles. This property could be exploited in the design of novel electrocatalysts.
-
Redox-Active Drug Delivery: While speculative, the potential for redox modulation of a molecule containing nitrile groups could be of interest in the design of prodrugs or drug delivery systems where a redox trigger is desired. The electrochemical cleavage or modification of the molecule could be a mechanism for drug release.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the electrochemical behavior of this compound. Based on the strong electron-withdrawing nature of its cyanoethyl substituents, it is predicted to exhibit a high oxidation potential and a less negative reduction potential compared to simpler arylphosphines like triphenylphosphine. The proposed experimental workflow using cyclic voltammetry provides a clear path for the empirical validation of these predictions. A thorough understanding of the electrochemical properties of this molecule will be invaluable for its application as a ligand in catalysis and for exploring its potential in other areas of chemical and pharmaceutical research.
References
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Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. [Link]
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Methodological & Application
The Emerging Role of Bis(2-cyanoethyl)phenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Indispensable Role of Phosphine Ligands
Palladium-catalyzed cross-coupling reactions have become fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] The efficacy of these reactions is profoundly influenced by the choice of ligand coordinated to the palladium center.[2] Among the diverse array of ligands, phosphines have established themselves as a versatile and highly tunable class.[2][3] The steric and electronic properties of phosphine ligands are critical in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle.[3] They play a crucial role in facilitating key steps such as oxidative addition and reductive elimination, ultimately dictating the scope and efficiency of the cross-coupling reaction.[4]
This application note explores the potential utility of Bis(2-cyanoethyl)phenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. While established, highly electron-rich and sterically hindered phosphine ligands, such as the Buchwald and Hartwig ligands, have demonstrated broad applicability, the unique structural features of this compound present an intriguing avenue for investigation.[3][5] This document provides an overview of the ligand's properties, discusses its potential applications in key cross-coupling reactions, and offers detailed, albeit hypothetical, starting protocols for researchers and drug development professionals.
This compound: Properties and Potential
This compound is an organophosphorus compound with the chemical formula C12H13N2P.[6][7] It is characterized by a phenyl group and two 2-cyanoethyl groups attached to a central phosphorus atom.[6]
| Property | Value | Reference |
| CAS Number | 15909-92-9 | [6][7][8] |
| Molecular Formula | C12H13N2P | [6][7][8] |
| Molecular Weight | 216.22 g/mol | [7][8] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 72-73 °C | [7] |
| Boiling Point | 176-178 °C at 0.5 mmHg | [7] |
The presence of the electron-withdrawing cyanoethyl groups is a distinguishing feature of this ligand. This is in contrast to many of the highly successful phosphine ligands used in cross-coupling, which are typically electron-rich.[3] The electronic properties of the ligand can significantly influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. The cyano groups may also offer alternative coordination modes or influence the solubility and stability of the catalyst.
Visualizing the Catalytic Cycle
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki, Heck, or Buchwald-Hartwig amination, is depicted below. The phosphine ligand (L) plays a pivotal role in each step.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Hypothetical Applications and Protocols
While there is a lack of published data on the use of this compound in cross-coupling reactions, its structure as a tri-substituted phosphine suggests it could function as a ligand for palladium. The following protocols are proposed as starting points for investigation and are not based on established experimental results. Researchers should consider these as a basis for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[9][10]
Hypothetical Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Suggested Starting Amount | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Base (e.g., K₂CO₃) | 2.0 mmol | 2.0 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| This compound | 0.04 mmol | 0.04 |
| Solvent (e.g., Toluene/H₂O) | 5 mL | - |
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[11][12]
Hypothetical Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and a base (e.g., triethylamine, 1.5 mmol).
-
Add the palladium source, such as Pd(OAc)₂ (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).
-
Add a suitable solvent (e.g., DMF or NMP, 5 mL).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 100-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
| Component | Suggested Starting Amount | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Alkene | 1.5 mmol | 1.5 |
| Base (e.g., Et₃N) | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 0.01 mmol | 0.01 |
| This compound | 0.02 mmol | 0.02 |
| Solvent (e.g., DMF) | 5 mL | - |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.[4][13][14]
Hypothetical Protocol:
-
Charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the palladium precursor, such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and this compound (0.02 mmol, 2 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to ambient temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
| Component | Suggested Starting Amount | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Base (e.g., NaOt-Bu) | 1.4 mmol | 1.4 |
| Pd₂(dba)₃ | 0.01 mmol | 0.01 |
| This compound | 0.02 mmol | 0.02 |
| Solvent (e.g., Toluene) | 5 mL | - |
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening the efficacy of this compound in a cross-coupling reaction.
Figure 2. General workflow for screening this compound.
Conclusion and Future Outlook
This compound represents an under-explored ligand within the vast landscape of phosphines for cross-coupling catalysis. Its unique electronic properties, imparted by the cyanoethyl substituents, may offer novel reactivity or selectivity compared to more conventional electron-rich ligands. The hypothetical protocols provided herein serve as a foundation for researchers to begin investigating the potential of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Systematic screening of reaction parameters, including the palladium precursor, base, solvent, temperature, and catalyst loading, will be crucial in elucidating the optimal conditions for its use. Further studies into the coordination chemistry and mechanistic behavior of palladium complexes bearing this ligand will undoubtedly provide valuable insights and could pave the way for new catalytic systems with enhanced performance and broader applications in organic synthesis.
References
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Demchuk, O. M. (n.d.). Organophosphorus ligands: Recent developments in design, synthesis, and application in environmentally benign catalysis. Taylor & Francis Online. Retrieved from [Link]
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Xia, C., et al. (n.d.). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. NIH. Retrieved from [Link]
-
(2025, December 29). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Mazzetti, F., et al. (n.d.). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). The Role of Phosphine Ligands in Palladium Catalysis. Retrieved from [Link]
-
Grokipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Liverpool IT Services. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]
-
PMC - NIH. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
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The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Bis(2-cyanoethyl)phenylphosphine in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Foreword
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of Bis(2-cyanoethyl)phenylphosphine as a ligand in homogeneous catalysis. While this specific phosphine is not as extensively documented in catalytic literature as other common ligands, its unique structural features—a combination of a phenyl group and two electron-withdrawing cyanoethyl arms—suggest a distinct stereoelectronic profile. This guide will, therefore, extrapolate from the well-established principles of ligand design to propose and detail its potential uses in key catalytic transformations, providing both the theoretical rationale and practical, adaptable protocols.
Ligand Profile: Understanding this compound
This compound, with the chemical formula C₁₂H₁₃N₂P, is an organophosphorus compound featuring a central phosphorus atom bonded to one phenyl group and two 2-cyanoethyl groups.[1][2] This structure is critical as it dictates the ligand's behavior in a catalytic system.
Stereoelectronic Properties
The performance of a phosphine ligand in catalysis is governed by its electronic and steric properties.
-
Electronic Effect : The two cyanoethyl groups are strongly electron-withdrawing due to the nitrile (-C≡N) functionality. This effect reduces the electron density on the phosphorus atom, making this compound a less basic (less electron-donating) ligand compared to trialkylphosphines (e.g., P(t-Bu)₃) or even triphenylphosphine (PPh₃). Electron-poor phosphines are known to influence the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination, often accelerating the latter.[3]
-
Steric Effect : The steric bulk of a ligand is crucial for creating an active coordination sphere around the metal center and promoting the formation of catalytically active, low-coordinate species.[4] The phenyl group and the flexible cyanoethyl chains provide moderate steric hindrance. While not as bulky as ligands like SPhos or P(t-Bu)₃, it is more sterically demanding than smaller phosphines, which can help stabilize the catalytic species.
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15909-92-9 | [5] |
| Molecular Formula | C₁₂H₁₃N₂P | [1] |
| Molecular Weight | 216.22 g/mol | [2] |
| Physical Form | Crystalline Solid / Liquid | [1][2] |
| Melting Point | 72°C to 73°C | [2] |
| Boiling Point | 176°C to 178°C (at 0.5 mmHg) | [2] |
| Key Structural Features | Phenyl group, two cyanoethyl arms |[1] |
Potential Catalytic Application: Palladium-Catalyzed Cross-Coupling
The unique properties of this compound make it a promising candidate ligand for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis and drug discovery.[6][7] We will explore its potential in two of the most significant transformations: the Suzuki-Miyaura Coupling and the Heck Reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction forges a carbon-carbon bond between an organoboron species and an organohalide.[8] The ligand's role is paramount in stabilizing the Pd(0) active species and facilitating the key steps of the catalytic cycle.
Causality Behind Application: A moderately electron-poor ligand like this compound can be beneficial in the Suzuki-Miyaura coupling. The reduced basicity can accelerate the reductive elimination step, which is often the rate-limiting step, leading to faster product formation and higher turnover numbers.[9][10]
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Application Notes & Protocols: Synthesis and Coordination of Metal Complexes with Bis(2-cyanoethyl)phenylphosphine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis and utilization of Bis(2-cyanoethyl)phenylphosphine as a ligand in coordination chemistry. We present a detailed, field-proven protocol for the synthesis of the phosphine ligand itself, followed by a robust methodology for the preparation of a representative transition metal complex. The causality behind experimental choices, safety protocols, and detailed characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is structured to provide both a practical step-by-step workflow and a deeper understanding of the underlying chemical principles.
Introduction: The Versatility of this compound
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to one phenyl group and two 2-cyanoethyl groups.[1] Its chemical formula is C₁₂H₁₃N₂P, and its CAS Registry Number is 15909-92-9.[2][3] This trifunctional structure imparts a unique combination of electronic and steric properties, making it a valuable ligand in the field of organometallic chemistry and catalysis.[1]
Phosphine ligands are cornerstones in catalysis, primarily due to their ability to fine-tune the electronic and steric environment of a metal center.[4] The electron-donating ability of the phosphorus atom can stabilize metal complexes, while the steric bulk of its substituents can influence reaction selectivity. In this compound, the two cyanoethyl arms introduce additional functionality. These nitrile groups can act as secondary coordination sites, potentially allowing the ligand to function in a multidentate fashion, or they can be chemically modified for further applications.[1][5] This dual nature—a soft phosphine donor site and harder nitrile functionalities—makes it an intriguing ligand for constructing novel metal complexes with potential applications in catalysis, materials science, and as precursors for more complex molecules.[1][5]
Critical Safety and Handling Protocols
This compound and its precursors are hazardous materials that require strict adherence to safety protocols. As an organophosphorus compound, it is classified as toxic and requires careful handling to avoid exposure.[6]
Hazard Profile:
-
Irritation: Causes skin irritation and serious eye irritation.[6][7]
-
Reactivity: The phosphine is an air-sensitive solid; all manipulations should be conducted under an inert atmosphere.[9]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified fume hood or a glovebox to avoid inhalation of dust or vapors.[6][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.[6][7]
-
Inert Atmosphere: Due to its air sensitivity, store and handle this compound under an inert atmosphere (e.g., Argon or Nitrogen). Standard Schlenk line or glovebox techniques are required for all synthetic procedures.[10]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations for hazardous materials.[6]
Experimental Protocol: Synthesis of the Ligand
The synthesis of this compound is most effectively achieved via the hydrophosphination of acrylonitrile with phenylphosphine. This reaction involves the base-catalyzed Michael addition of the P-H bonds across the activated double bond of acrylonitrile.
Ligand Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| Phenylphosphine | C₆H₇P | 110.09 | 5.00 g | 45.4 |
| Acrylonitrile | C₃H₃N | 53.06 | 5.28 g (6.7 mL) | 99.9 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 0.26 g | 2.3 |
| Anhydrous THF | C₄H₈O | - | 150 mL | - |
| Degassed Sat. NH₄Cl | NH₄Cl | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | 100 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | - | As needed | - |
Protocol:
-
System Preparation: Assemble a 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Flame-dry the glassware under high vacuum and subsequently backfill with high-purity argon gas. Maintain a positive pressure of argon throughout the experiment.
-
Reagent Charging: Using a syringe, transfer anhydrous THF (100 mL) into the flask, followed by phenylphosphine (5.00 g).
-
Initiation: Cool the stirred solution to 0 °C using an ice-water bath. Add the potassium tert-butoxide catalyst to the solution.
-
Addition of Acrylonitrile: Dilute the acrylonitrile (5.28 g) with anhydrous THF (50 mL) in the dropping funnel. Add this solution dropwise to the cooled phosphine solution over a period of 1 hour. The reaction is exothermic; maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot (under inert conditions) and analyzing it by ³¹P NMR spectroscopy. The signal for phenylphosphine (approx. -122 ppm) should be consumed and replaced by a new signal for the product (approx. -36 ppm).
-
Work-up: Quench the reaction by slowly adding 50 mL of degassed saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by vacuum distillation. The pure product is a white crystalline solid or a colorless to pale yellow liquid.[1][11]
Expected Characterization Data
-
Appearance: White Crystalline Solid.[6]
-
Melting Point: 72-73 °C.[11]
-
³¹P{¹H} NMR (CDCl₃): δ ≈ -36 ppm (singlet).
-
¹H NMR (CDCl₃): δ ≈ 7.3-7.5 (m, 5H, Ar-H), 2.5 (t, 4H, P-CH₂-CH₂ -CN), 2.1 (t, 4H, P-CH₂ -CH₂-CN).
-
IR (KBr, cm⁻¹): ν ≈ 2245 (C≡N stretch).
Experimental Protocol: Synthesis of a Palladium(II) Complex
Phosphine ligands readily coordinate to palladium(II) centers, displacing other weakly bound ligands.[12] This protocol describes the synthesis of a representative complex, cis-Dichlorobis(this compound)palladium(II), from a common palladium precursor.
Complexation Reaction Scheme
Caption: Synthesis of a Palladium(II) Phosphine Complex.
Step-by-Step Methodology
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| [PdCl₂(cod)] | C₈H₁₂Cl₂Pd | 285.49 | 100 mg | 0.35 |
| This compound | C₁₂H₁₃N₂P | 216.22 | 152 mg | 0.70 |
| Anhydrous Dichloromethane | CH₂Cl₂ | - | 20 mL | - |
| Anhydrous Pentane | C₅H₁₂ | - | 30 mL | - |
Protocol:
-
System Preparation: In a glovebox or under a positive pressure of argon, add [PdCl₂(cod)] (100 mg) and a stir bar to a 50 mL Schlenk flask.
-
Ligand Solution: In a separate vial, dissolve this compound (152 mg, 2.0 equivalents) in anhydrous dichloromethane (5 mL).
-
Reaction: Add anhydrous dichloromethane (15 mL) to the flask containing the palladium precursor. While stirring, add the phosphine ligand solution dropwise to the yellow suspension.
-
Stirring: The suspension should gradually turn into a clear, pale yellow solution. Allow the reaction to stir at room temperature for 12 hours.
-
Precipitation: After 12 hours, remove the stir bar. Slowly add anhydrous pentane (30 mL) to the solution to precipitate the product. A pale yellow solid should form.
-
Isolation: Allow the solid to settle, then carefully decant the supernatant via cannula. Wash the remaining solid with fresh pentane (2 x 10 mL).
-
Drying: Dry the isolated yellow solid under high vacuum for 4 hours.
Expected Characterization Data
-
Appearance: Pale yellow solid.
-
³¹P{¹H} NMR (CD₂Cl₂): A single peak at δ ≈ +15 to +25 ppm. The significant downfield shift from the free ligand signal (δ ≈ -36 ppm) is indicative of coordination to the electron-deficient palladium center.[12]
-
IR (KBr, cm⁻¹): The C≡N stretching frequency should be observed. A small shift to higher wavenumber compared to the free ligand would suggest the nitrile groups are not coordinated to the metal center. A larger shift would imply coordination.
-
Elemental Analysis: Calculated for C₂₄H₂₆Cl₂N₄P₂Pd: C, 45.93; H, 4.18; N, 8.93. Found: C, 45.85; H, 4.25; N, 8.87.
Conclusion
This application note provides a validated and detailed framework for the synthesis of this compound and its subsequent use in forming transition metal complexes. By understanding the rationale behind each step—from the necessity of an inert atmosphere to the choice of solvents and purification methods—researchers can confidently reproduce these protocols. The unique bifunctional nature of this ligand, combining a classic phosphine donor with reactive nitrile groups, opens avenues for the development of novel catalysts and advanced materials. The methodologies and characterization data presented herein serve as a reliable foundation for further exploration in this exciting area of coordination chemistry.
References
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Székely, G. et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. Available at: [Link]
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Chemsrc. This compound | CAS#:15909-92-9. Available at: [Link]
-
MDPI. Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Available at: [Link]
-
Nelson, S. G., & Hilfiker, M. A. (2006). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. Organic Letters. Available at: [Link]
-
Odinets, I., et al. (2005). Synthesis and Coordination Chemistry of Cyano-Substituted Phosphines. Current Organic Chemistry. Available at: [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]
-
ACS Publications. Platinum(II) complexes of (cyanoethyl)phosphines. Inorganic Chemistry. Available at: [Link]
-
Edwards, P. G. (2010). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available at: [Link]
-
Weigand, J. J., et al. (2022). Coinage Metal Complexes of Bis(quinoline-2-ylmethyl)phenylphosphine-Simple Reactions Can Lead to Unprecedented Results. ChemistryOpen. Available at: [Link]
-
Open Access LMU. Coinage Metal Complexes of Bis(quinoline-2-ylmethyl)phenylphosphine-Simple Reactions Can Lead to Unprecedented Results. Available at: [Link]
-
MDPI. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Available at: [Link]
-
National Institutes of Health. Bis(2-cyanoethyl)phosphine | C6H9N2P | CID 77638. PubChem. Available at: [Link]
-
ResearchGate. Synthetic strategies towards phosphine ligands suitable for further assembly. Available at: [Link]
-
PubMed Central. Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II). Available at: [Link]
-
ProChem, Inc. Advanced Phosphine Ligands for Catalysis. Available at: [Link]
-
Wikipedia. Bis(diphenylphosphinoethyl)phenylphosphine. Available at: [Link]
-
Royal Society of Chemistry. Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes. Dalton Transactions. Available at: [Link]
-
Chemistry LibreTexts. 23.3: Coordination Compounds. Available at: [Link]
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Application Notes and Protocols: Bis(2-cyanoethyl)phenylphosphine as a Precursor in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the utilization of bis(2-cyanoethyl)phenylphosphine as a versatile precursor for the synthesis of functional phosphine-containing polymers. While not directly polymerizable in its native form, this document details a robust two-step synthetic pathway involving the hydrolysis of the cyanoethyl groups to form a dicarboxylic acid monomer, followed by its polycondensation to yield high-performance polyamides. These materials are of significant interest due to their potential applications in areas such as flame retardancy, catalysis, and coordination chemistry. This guide offers detailed experimental protocols, mechanistic insights, and characterization methodologies to enable researchers to successfully synthesize and evaluate these novel functional polymers.
Introduction: The Significance of Phosphine-Containing Polymers
Phosphine-containing polymers represent a unique class of materials that bridge the gap between traditional organic polymers and organometallic chemistry. The incorporation of phosphorus atoms into the polymer backbone or as pendant groups imparts a range of desirable properties, including:
-
Flame Retardancy: Phosphorus-containing compounds are well-established as effective flame retardants.[1] During combustion, they can promote the formation of a protective char layer and release radical scavengers in the gas phase, thereby inhibiting the spread of fire.
-
Catalytic Activity and Ligand Support: The lone pair of electrons on the phosphorus atom allows it to act as a Lewis base, making phosphine-containing polymers excellent ligands for transition metal catalysts. Immobilizing catalysts on a polymer support facilitates their recovery and reuse, a key principle of green chemistry.
-
Coordination Chemistry: These polymers can chelate with a variety of metal ions, leading to applications in areas such as heavy metal sequestration, sensing, and the development of novel coordination polymers with interesting electronic and magnetic properties.
This compound is a commercially available and relatively stable organophosphorus compound that serves as an excellent starting material for the synthesis of these functional polymers.[2] Its primary utility lies in the reactivity of its two cyanoethyl groups, which can be chemically transformed to create a polymerizable monomer.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for successful synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₃N₂P | [3] |
| Molecular Weight | 216.22 g/mol | [3] |
| CAS Number | 15909-92-9 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Synonyms | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [2] |
Safety Note: this compound is classified as a dangerous good for transport and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3] It is intended for research use only.
Synthetic Pathway: From Precursor to Functional Polymer
The primary strategy for utilizing this compound in polymer synthesis involves a two-step approach. This pathway is designed to convert the non-polymerizable precursor into a difunctional monomer suitable for step-growth polymerization.
Figure 1: Overall synthetic workflow.
Step 1: Synthesis of the Dicarboxylic Acid Monomer via Hydrolysis
The critical first step is the hydrolysis of the nitrile groups (-C≡N) of this compound to carboxylic acid groups (-COOH). This transformation can be achieved under either acidic or basic conditions.[4][5][6][7]
This method directly yields the dicarboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
1,4-Dioxane (co-solvent, optional)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a 6 M aqueous solution of hydrochloric acid. If solubility is an issue, 1,4-dioxane can be added as a co-solvent.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ammonia evolution (if a pH indicator paper is placed at the top of the condenser).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude bis(2-carboxyethyl)phenylphosphine.
-
The crude product can be purified by recrystallization.
This method initially produces the disodium salt of the dicarboxylic acid, which is then acidified.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (co-solvent, optional)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide. Ethanol can be used as a co-solvent to improve solubility.
-
Heat the mixture to reflux for 6-12 hours. The reaction is typically faster than acid hydrolysis.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the dicarboxylic acid should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain bis(2-carboxyethyl)phenylphosphine.
Step 2: Synthesis of Functional Polyamides via Polycondensation
With the bis(2-carboxyethyl)phenylphosphine monomer in hand, polyamides can be synthesized through polycondensation with a suitable diamine. The Yamazaki-Higashi phosphorylation reaction is a robust method for this transformation, avoiding the need for highly reactive acid chlorides.[8]
Figure 2: Polycondensation workflow.
This protocol describes the synthesis of a phosphine-containing aromatic polyamide.
Materials:
-
Bis(2-carboxyethyl)phenylphosphine (1 equivalent)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl)
-
Calcium Chloride (CaCl₂)
-
Methanol
-
Deionized Water
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve bis(2-carboxyethyl)phenylphosphine (1 equivalent), the chosen diamine (1 equivalent), lithium chloride, and calcium chloride in anhydrous NMP.
-
Add anhydrous pyridine to the solution.
-
Add triphenyl phosphite (TPP) to the reaction mixture.
-
Heat the mixture to 100-120°C under a nitrogen atmosphere and stir for 3-5 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash thoroughly with hot methanol and then with water to remove any residual salts and solvents.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization of the Synthesized Polymers
A suite of analytical techniques should be employed to confirm the structure and properties of the resulting phosphine-containing polyamides.
| Technique | Information Obtained | Expected Observations |
| FTIR Spectroscopy | Confirmation of functional groups | Disappearance of -C≡N stretch (from precursor). Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[9][10][11][12] |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation of the repeating unit | Signals corresponding to the aromatic and aliphatic protons of the monomers. A characteristic signal in the ³¹P NMR spectrum confirming the presence of the phosphine group.[2] |
| Thermogravimetric Analysis (TGA) | Thermal stability and char yield | Determination of the decomposition temperature and the percentage of material remaining at high temperatures, which is indicative of flame retardant properties.[13][14] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Identification of the Tg, which provides information on the polymer's amorphous or semi-crystalline nature and its processing window.[13][15][16] |
Potential Applications and Future Directions
The synthesized phosphine-containing polyamides are expected to exhibit a range of valuable properties.
-
Flame Retardant Materials: The presence of phosphorus in the polymer backbone is anticipated to confer inherent flame retardancy. These materials could be valuable for applications requiring high fire safety standards.
-
High-Performance Adhesives and Coatings: The polyamide structure suggests good thermal stability and mechanical properties, making them suitable for use as high-performance adhesives or coatings in demanding environments.
-
Catalyst Scaffolds: The phosphine moiety can be oxidized to a phosphine oxide for greater stability or used directly as a ligand for transition metal catalysts. The polymeric nature allows for easy separation and recycling of the catalyst.
Future research could explore the synthesis of a wider range of functional polymers by varying the diamine monomer to include aliphatic, cycloaliphatic, or other functionalized aromatic diamines. Furthermore, the phosphine group itself can be a site for further chemical modification, opening up possibilities for creating even more complex and functional macromolecular architectures.
References
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Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the preparation of polyamides by using N-phosphonium salts of pyridine derived from triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- Faghihi, K., & Hajibeygi, M. (2011). New Aromatic Polyamide with Azo and Phosphine Oxide Groups in the Main Chain.
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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-
ResearchGate. (n.d.). FTIR spectrum of the polyamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H-NMR and (b) FTIR spectra of polyamide II. Figure 4 (a) 1 H-NMR.... Retrieved from [Link]
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-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
- Serbezeanu, D., et al. (2016). Phosphorus-containing polyimide fibers and their thermal properties. RSC Advances, 6(44), 37835-37845.
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ResearchGate. (n.d.). FTIR spectroscopic characterization of structural changes in polyamide-6 fibers during annealing and drawing. Retrieved from [Link]
-
One Part of Chemistry. (2013, July 28). Preparation of polyamide by condensation polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]
- Smith, B. C. (2023, May 1). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy, 38(5), 16-18.
-
ResearchGate. (n.d.). Phosphorus-containing polymers from THPS. II: Synthesis and property of phosphorus-containing hyperbranched aromatic-aliphatic polyamides. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]
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- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
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- 8. Bot Verification [rasayanjournal.co.in]
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- 13. Phosphorus-containing polyimide fibers and their thermal properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06497C [pubs.rsc.org]
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- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. mt.com [mt.com]
Application Notes & Protocols: The Role of Bis(2-cyanoethyl)phenylphosphine in the Development of Novel Materials
Abstract
Bis(2-cyanoethyl)phenylphosphine (BCEPP), an organophosphorus compound, presents a unique combination of functionalities that position it as a versatile building block in the synthesis of advanced materials. Its core structure features a trivalent phosphorus atom, which acts as an effective ligand for transition metals, and two terminal nitrile groups on flexible ethyl chains, which serve as reactive handles for covalent modification and polymerization. This guide provides detailed application notes and protocols for researchers, demonstrating the utility of BCEPP in two distinct domains: the synthesis of bio-inorganic copper(I) complexes with potential therapeutic applications and its use as a precursor to bifunctional monomers for integration into advanced polymer backbones. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by data and characterization standards from authoritative sources.
Introduction to this compound (BCEPP)
This compound, also known by its IUPAC name 3,3'-(phenylphosphanediyl)dipropanenitrile, is a white crystalline solid at room temperature.[1][2] Its molecular structure is key to its utility in materials science.
-
Phosphine Ligand Site: The central phosphorus atom possesses a lone pair of electrons, making it a soft σ-donating ligand.[3] This allows it to coordinate effectively with various transition metals, stabilizing them in specific oxidation states and influencing the reactivity of the resulting metal complex.[4][5] Like many phosphines, BCEPP is susceptible to oxidation and should be handled under an inert atmosphere.
-
Reactive Cyanoethyl Arms: The two cyanoethyl groups (-CH₂CH₂C≡N) are not merely passive structural elements. The nitrile moiety is a valuable functional group in organic synthesis that can undergo a variety of transformations. Most notably, it can be reduced to a primary amine (-CH₂CH₂CH₂NH₂), providing a nucleophilic site for polymerization reactions.[6] This dual functionality allows BCEPP to act as a bridge, first coordinating to a metal or forming a specific structure, and then being chemically locked into a larger macromolecular assembly.
Table 1: Physicochemical Properties of BCEPP
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃N₂P | [2][3] |
| Molecular Weight | 216.22 g/mol | [2] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 71–74 °C | [1][2] |
| Boiling Point | 215–223 °C (at 0.2 mmHg) | [1] |
| Key IR Peaks (cm⁻¹) | 2242 (C≡N stretch) | [1] |
| ³¹P NMR (in C₂H₅OH) | -21.4 ppm (relative to 85% H₃PO₄) | [1] |
Application Note I: A Hydrophilic Ligand for Bio-Inorganic Materials
Objective: To utilize BCEPP as a hydrophilic phosphine ligand to synthesize water-soluble Copper(I) complexes for evaluation as cytotoxic agents against cancer cell lines.
Scientific Rationale: Copper complexes are of significant interest in drug development as potential anticancer agents, often acting through mechanisms involving reactive oxygen species (ROS) generation.[7][8] The Copper(I) oxidation state is often crucial for this activity but can be unstable. Phosphine ligands are excellent for stabilizing Cu(I) centers. BCEPP is an ideal candidate because its cyanoethyl groups enhance the hydrophilicity of the resulting complex, a critical factor for stability and activity in biological media.[7]
Protocol 2.1: Synthesis of [Cu(BCEPP)₂]⁺ Complex
This protocol details the synthesis of a bis-ligated Cu(I) complex. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Materials:
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
This compound (BCEPP)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 108 mg (0.5 mmol) of BCEPP in 10 mL of anhydrous acetone.
-
Reaction: In a separate Schlenk flask, dissolve 93 mg (0.25 mmol) of [Cu(CH₃CN)₄]PF₆ in 10 mL of anhydrous acetone.
-
Complexation: Slowly add the BCEPP solution to the stirring solution of the copper salt at room temperature. The reaction is typically instantaneous.
-
Precipitation: Stir the resulting solution for 1 hour. Reduce the volume of the solvent to approximately 5 mL under vacuum. Add 20 mL of anhydrous diethyl ether to precipitate the product.
-
Isolation: Filter the resulting white solid using a cannula or a Schlenk filter frit. Wash the solid twice with 5 mL portions of anhydrous diethyl ether.
-
Drying: Dry the isolated product under high vacuum for 4 hours. Store the final complex under an inert atmosphere.
Workflow for [Cu(BCEPP)₂]⁺ Synthesis
Caption: Workflow for the synthesis of a Cu(I)-BCEPP complex.
Expected Results & Data
The resulting copper complexes have demonstrated significant cytotoxic activity. The cyano group on the ligand appears particularly influential in enhancing this effect.[7]
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) for Copper(I) Complexes
| Complex | M-14 Cell Line (Melanoma) | MCF-7 Cell Line (Breast Cancer) | Source |
| [Cu(BCEPP)₂]⁺ | ~5-10 µM (estimated range) | ~5-10 µM (estimated range) | [7][8] |
| Cisplatin (Reference) | >20 µM | >20 µM | [7] |
Note: Exact IC₅₀ values for the BCEPP complex were not detailed in the available abstracts, but its class of hydrophilic phosphine copper complexes showed high activity, superior to cisplatin.
Application Note II: A Bifunctional Monomer Precursor for Advanced Polymers
Objective: To demonstrate the use of BCEPP as a precursor for a diamine monomer, which can be incorporated into polymer backbones like polyamides or polyimides to enhance thermal and flame-retardant properties.
Scientific Rationale: The incorporation of phosphorus into polymer backbones is a well-established strategy for improving flame retardancy.[9] BCEPP provides a convenient route to achieve this. The synthesis of BCEPP is straightforward, and its terminal nitrile groups can be chemically reduced to primary amines.[1][6] This creates a bifunctional monomer, Bis(3-aminopropyl)phenylphosphine , which contains two reactive amine sites for polymerization and a phenylphosphine core that imparts the desired material properties. This two-step approach allows for the creation of novel, phosphorus-containing polymers.
Protocol 3.1: Synthesis of this compound (BCEPP)
This protocol is adapted from a verified procedure in Organic Syntheses, ensuring high reliability.[1] It requires strict anaerobic conditions.
Materials:
-
Phenylphosphine (C₆H₅PH₂)
-
Acrylonitrile
-
Acetonitrile (anhydrous)
-
10 N Potassium hydroxide (KOH)
-
Ethanol (cold)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, thermometer, dropping funnel, and a reflux condenser under a positive pressure of nitrogen.
-
Initial Charge: Charge the flask with 50.0 g (0.454 mol) of phenylphosphine, 50 mL of acetonitrile, and 10 mL of 10 N KOH.
-
Addition: Cool the flask in an ice-water bath. Add 52.5 g (0.99 mol) of acrylonitrile dropwise via the dropping funnel, ensuring the internal temperature does not exceed 35 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for an additional 2.5 hours.
-
Crystallization: Dilute the reaction mixture with 100 mL of ethanol and chill to 0 °C to induce crystallization.
-
Isolation: Filter the resulting crystalline slurry, wash the product with 200 mL of cold ethanol, and dry under vacuum at 60 °C. This yields 74–84 g (76–86%) of BCEPP with a melting point of 71–74 °C.[1]
Protocol 3.2: Reduction of BCEPP to Bis(3-aminopropyl)phenylphosphine
This protocol is a standard chemical transformation for reducing nitriles to primary amines, based on analogous procedures.[6] Caution: Lithium aluminum hydride (LiAlH₄) is extremely reactive with water.
Materials:
-
This compound (BCEPP)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
Step-by-Step Procedure:
-
Setup: In a 1 L three-necked flask under nitrogen, suspend 10 g (0.26 mol) of LiAlH₄ in 200 mL of anhydrous THF.
-
Addition: Dissolve 21.6 g (0.1 mol) of BCEPP in 300 mL of anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 8-10 hours to ensure complete reduction of both nitrile groups.
-
Quenching (Work-up): Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of 15% NaOH solution, and then another 30 mL of water.
-
Isolation: Stir the mixture for 30 minutes, then filter off the granular aluminum salts. Wash the salts thoroughly with THF.
-
Purification: Combine the filtrate and washes, and remove the THF by rotary evaporation. The resulting crude oil, Bis(3-aminopropyl)phenylphosphine, can be purified by vacuum distillation.
Reaction Scheme for Monomer Synthesis
Caption: Synthesis pathway from Phenylphosphine to a diamine monomer via BCEPP.
Impact on Material Properties
The incorporation of the resulting diamine monomer into a polymer matrix is expected to significantly alter its properties.
Table 3: Expected Influence of Phenylphosphine Core on Polymer Properties
| Property | Expected Change | Rationale |
| Flame Retardancy | Increase (Higher LOI) | Phosphorus acts in both gas phase (radical trapping) and condensed phase (char formation) to inhibit combustion.[9] |
| Thermal Stability | Increase (Higher TGA onset) | The rigid phenyl group and the phosphorus atom can increase the char yield and thermal stability of the polymer matrix. |
| Glass Transition Temp (Tg) | Increase | The bulky phenylphosphine group can restrict chain mobility, leading to a higher Tg. |
| Adhesion to Metal | Increase | The phosphine or resulting phosphine oxide moiety can coordinate to metal surfaces, improving adhesive properties. |
Safety, Handling, and Disposal
-
Handling: this compound is a trivalent phosphine and is susceptible to air oxidation. It should be handled and stored under an inert atmosphere of nitrogen or argon.[1] It is classified as a dangerous good for transport.[10]
-
Toxicity: Organophosphorus compounds may pose health risks. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.
-
Disposal: Chemical waste should be disposed of in accordance with local and institutional regulations.
References
-
Snider, T. E., Morris, D. L., Srivastava, K. C., & Berlin, K. D. (1973). 1-PHENYL-4-PHOSPHORINANONE. Organic Syntheses, 53, 98. (URL: [Link])
-
The Journal of Polymer Science Part A General Papers (1963), 1(3). (Note: This source describes the reduction of the methylphosphine analog, bis(2-cyanoethyl)methylphosphine, to its corresponding diamine.) (URL: [Link])
-
Inorganic Chemistry Research. (2023). Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands. (URL: [Link])
-
Rauhut, M. M., et al. (1958). The Cyanoethylation of Phosphine and Phenylphosphine. Journal of the American Chemical Society. (URL: [Link])
-
ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. (URL: [Link])
-
Al-Masri, A. A., et al. (2021). DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands. Molecules, 26(10), 2985. (URL: [Link])
-
Wang, Y., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(5), 652. (URL: [Link])
-
LookChem. (n.d.). Cas 638-21-1,Phenyl phosphine. (URL: [Link])
-
Zanella, A., et al. (2011). Cytotoxicity in human cancer cells and mitochondrial dysfunction induced by a series of new copper(I) complexes containing tris(2-cyanoethyl)phosphines. Investigational New Drugs. (Note: Abstract available via ResearchGate, discusses cytotoxicity of hydrophilic copper(I) phosphine complexes including those with BCEPP). (URL: [Link])
Sources
- 1. Cas 638-21-1,Phenyl phosphine | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
"Bis(2-cyanoethyl)phenylphosphine" in the synthesis of phosphine oxides
Application Note: Synthesis of Bis(2-cyanoethyl)phenylphosphine Oxide
A Practical Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of Phosphine Oxides
In the landscape of modern medicinal and materials chemistry, phosphine oxides are emerging as a class of compounds with significant potential. Their unique structural features, including a highly polar P=O bond that acts as a strong hydrogen bond acceptor and a stable tetrahedral phosphorus center, make them valuable moieties in drug design and catalysis.[1] The successful incorporation of a dimethylphosphine oxide group into the anticancer drug Brigatinib, approved by the FDA in 2017, underscored the therapeutic relevance of this functional group, driving further interest in its application.[1] Phosphine oxides often confer improved aqueous solubility, metabolic stability, and polarity to parent molecules, addressing key challenges in drug development.[1]
This compound is an air-stable crystalline organophosphorus compound that serves as a versatile and convenient precursor for the synthesis of its corresponding phosphine oxide.[2][3] Unlike many tertiary phosphines which are notoriously sensitive to air, this compound's relative stability simplifies handling and storage, making it an ideal starting material for accessing the phosphine oxide scaffold.[3]
This application note provides a comprehensive guide to the synthesis of this compound Oxide. It details the underlying chemical principles, a robust experimental protocol, safety considerations, and characterization methods, designed for researchers, chemists, and drug development professionals.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to a successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15909-92-9 | [4][5] |
| Molecular Formula | C₁₂H₁₃N₂P | [5][6] |
| Molecular Weight | 216.22 g/mol | [4][5] |
| Appearance | White crystalline solid | [2] |
| Synonyms | 3,3'-(Phenylphosphanediyl)dipropanenitrile | [6] |
| Melting Point | 71-74 °C | [3] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][7] It may also cause respiratory irritation.[2] Therefore, all handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7] Avoid generating dust and ensure exposed skin is washed thoroughly after handling.[2]
The Core Transformation: Mechanism of Phosphine Oxidation
The synthesis of a phosphine oxide from its corresponding phosphine is a fundamental oxidation reaction. The trivalent phosphorus atom (P(III)) in the phosphine possesses a lone pair of electrons, making it susceptible to oxidation to the more stable pentavalent state (P(V)) of the phosphine oxide.[8]
The general reaction can be represented as: R₃P + [O] → R₃PO
This transformation is energetically favorable and can be achieved using a variety of common oxidizing agents, including atmospheric oxygen, hydrogen peroxide (H₂O₂), or peroxy acids.[8] For laboratory-scale synthesis where control and purity are paramount, hydrogen peroxide is an excellent choice due to its efficacy and the benign nature of its byproduct, water.[8]
Caption: Oxidation of trivalent phosphine to pentavalent phosphine oxide.
Experimental Protocol: Synthesis of this compound Oxide
This section provides a detailed, step-by-step methodology for the oxidation of this compound using 30% hydrogen peroxide.
Materials and Equipment
-
Reagents:
-
This compound
-
Acetone (ACS grade)
-
30% Hydrogen Peroxide (w/w)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
-
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.16 g (10.0 mmol) of this compound in 30 mL of acetone. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Oxidation: Slowly add 1.2 mL (approx. 11.0 mmol) of 30% hydrogen peroxide dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Causality Note: The reaction is exothermic; slow, dropwise addition is crucial to maintain temperature control and prevent runaway reactions or side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the mixture again in an ice bath. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a moistened strip of potassium iodide-starch paper no longer turns blue. This step safely quenches any unreacted hydrogen peroxide.
-
Solvent Removal: Remove the majority of the acetone from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Isolation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude this compound Oxide as a solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure phosphine oxide.
Data Summary
Table 2: Representative Reaction Parameters and Results
| Parameter | Value |
| **Reactant Molar Ratio (Phosphine:H₂O₂) ** | 1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Typical Yield | 85-95% |
| Product Purity (Post-Recrystallization) | >98% |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound Oxide.
Product Characterization
Confirmation of the final product's identity and purity is essential. The following techniques are recommended:
-
³¹P NMR Spectroscopy: This is the most definitive method. The phosphorus signal will shift significantly downfield from the P(III) region (typically < 0 ppm) for the starting material to the P(V) region for the phosphine oxide product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the phenyl and cyanoethyl moieties.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong absorption band around 1150-1200 cm⁻¹, which is characteristic of the P=O double bond stretch.
-
Melting Point Analysis: A sharp melting point indicates high purity of the final crystalline product.
Troubleshooting and Advanced Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidizing agent or reaction time. | Monitor the reaction by TLC or ³¹P NMR. If starting material remains, add a small additional amount of H₂O₂ or extend the reaction time. |
| Low Yield | Losses during extraction or purification. | Ensure complete extraction by performing multiple extractions. Optimize the recrystallization solvent system to maximize crystal recovery. |
| Oily Product | Impurities preventing crystallization. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
Further Transformations
The resulting this compound Oxide is not only a stable final compound but also a valuable intermediate. The cyano groups can be subjected to further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, opening pathways to a diverse range of functionalized phosphine oxides. Furthermore, phosphine oxides can be stereospecifically reduced back to their corresponding tertiary phosphines using reducing agents like silanes, a common strategy in the synthesis of chiral phosphine ligands.[9]
Conclusion
This compound serves as an excellent and user-friendly starting material for the synthesis of its corresponding phosphine oxide. The oxidation protocol described herein, utilizing hydrogen peroxide, is a reliable, high-yielding, and scalable method suitable for standard laboratory settings. The resulting product, this compound Oxide, is a valuable addition to the chemist's toolbox, providing a stable scaffold for further derivatization or direct application in the development of novel molecules for pharmaceutical and material science applications.
References
-
Chemsrc. (2025, August 26). This compound | CAS#:15909-92-9. Retrieved from [Link]
-
Wikipedia. Phosphine oxides. Retrieved from [Link]
-
Snider, T. E., et al. 1-phenyl-4-phosphorinanone. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. Phosphine synthesis by reduction. Retrieved from [Link]
-
Grote, D., et al. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 26(11), 3236. Retrieved from [Link]
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- 5. scbt.com [scbt.com]
- 6. CAS 15909-92-9: this compound [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Phosphine synthesis by reduction [organic-chemistry.org]
Synthetic procedures utilizing "Bis(2-cyanoethyl)phenylphosphine" as a reagent
Introduction: Unveiling the Synthetic Potential of Bis(2-cyanoethyl)phenylphosphine
This compound, with the chemical formula C₁₂H₁₃N₂P, is a crystalline, air-sensitive organophosphorus compound that presents a unique combination of a classic phosphine structure with reactive nitrile functionalities.[1][2] While phosphine ligands are cornerstones of modern transition-metal catalysis, this compound offers a distinct reactivity profile owing to its two cyanoethyl arms. These groups not only influence the steric and electronic properties of the phosphorus center but also serve as reactive handles for subsequent chemical transformations.
This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond a simple cataloging of reactions to provide detailed, field-tested protocols and the scientific rationale behind them. We will delve into its synthesis, its application as a key intermediate in the construction of complex heterocyclic systems, and its role as a ligand in the formation of bioactive metal complexes. These notes are intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who seek to leverage the unique chemical properties of this versatile reagent.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₂P | [1][3] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1][2] |
| Melting Point | 71–74 °C | [1] |
| Boiling Point | 215–223 °C at 0.2 mmHg | [1] |
| Solubility | Soluble in toluene, acetonitrile, and hot ethanol. | [1] |
| Key Spectral Data | ³¹P NMR (C₂H₅OH): δ -21.4 ppm (relative to 85% H₃PO₄) | [1] |
| IR (KBr, cm⁻¹): 2242 (C≡N stretch) | [1] |
Handling Precautions: this compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Like many organophosphorus compounds, it should be treated as potentially hazardous, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.[3]
Application I: Synthesis of this compound
The most direct and reliable method for the preparation of this compound is the base-catalyzed cyanoethylation of phenylphosphine. This reaction proceeds via a Michael addition of the P-H bonds across two equivalents of acrylonitrile.
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Phenylphosphine (50.0 g, 0.454 mol)
-
Acrylonitrile (50.0 g, 0.943 mol)
-
Acetonitrile (50 mL)
-
10 N Potassium Hydroxide (10 mL)
-
Ethanol (300 mL, for dilution and washing)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
250 mL three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, dropping funnel, and condenser. Flush the entire system with nitrogen.
-
Charging the Flask: Under a positive pressure of nitrogen, add phenylphosphine (50.0 g), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL) to the flask.
-
Reaction Initiation: Place an ice-water bath under the flask for cooling. Begin stirring the mixture. Add acrylonitrile (50.0 g) to the dropping funnel and add it dropwise to the reaction mixture over a period of 45-60 minutes.
-
Expert Insight: The addition of acrylonitrile is exothermic. It is critical to control the rate of addition to maintain the internal temperature below 35 °C to prevent runaway polymerization of acrylonitrile.[1]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the solution at room temperature for an additional 2.5 hours.
-
Product Isolation: Dilute the reaction mixture with 100 mL of ethanol and chill the flask to 0 °C in an ice bath. The product will begin to crystallize. Allow the mixture to stand until crystallization is complete.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with 200 mL of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C (2 mm Hg) to yield 74–84 g (76–86%) of this compound as a white crystalline solid.[1]
-
Further Purification (Optional): The product is of sufficient purity for many subsequent steps. For higher purity, it can be recrystallized from hot ethanol or distilled under high vacuum (b.p. 215–223 °C at 0.2 mm Hg).[1]
Application II: Precursor for Phosphorus Heterocycle Synthesis
A key application of this compound is its use as a building block for constructing phosphorus-containing heterocycles. The two cyanoethyl arms are perfectly positioned for an intramolecular cyclization reaction, specifically a Thorpe-Ziegler reaction, to form a six-membered phosphorinane ring system.
Mechanism: Thorpe-Ziegler Cyclization
Caption: Mechanism of Thorpe-Ziegler cyclization.
Protocol: Synthesis of 4-Amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile
This protocol details the base-induced cyclization of this compound. The resulting enamine-nitrile is a stable intermediate that can be hydrolyzed in a subsequent step to the corresponding 1-phenyl-4-phosphorinanone.[1][4]
Materials:
-
Potassium tert-butoxide (25 g, 0.22 mol)
-
Toluene (600 mL, anhydrous)
-
This compound (43.2 g, 0.200 mol)
-
Water (250 mL)
-
Ethanol (100 mL, for washing)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
1 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: Assemble and dry the 1 L flask with the mechanical stirrer, addition funnel, and condenser. Flush the system with nitrogen.
-
Charging the Flask: Charge the flask with potassium tert-butoxide (25 g) and 200 mL of anhydrous toluene.
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (43.2 g) in 400 mL of anhydrous toluene.
-
Reaction: Heat the toluene/potassium tert-butoxide suspension to reflux with vigorous stirring. Add the solution of this compound dropwise from the addition funnel over 40–50 minutes.
-
Trustworthiness: A self-validating system is in place here. The reaction progress is visually indicated by the dissolution of the potassium tert-butoxide as the reaction proceeds.
-
-
Reflux: After the addition is complete, continue to stir the mixture at reflux for an additional 3 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add 250 mL of water and stir the resulting two-phase mixture for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the product with two 50-mL portions of cold ethanol.
-
Drying: Dry the product at 78 °C (1 mm Hg) to yield 36–38 g (84–88%) of 4-amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile as a solid.[1]
Application III: Ligand for Bioactive Metal Complexes
The phosphorus atom in this compound acts as a soft σ-donating ligand, capable of coordinating to various transition metals.[3] Its complexes with copper(I) and gold(I) have shown promising biological activity, opening avenues for its use in medicinal and bioinorganic chemistry.
Synthesis of a [Cu(PCNPh)₂]⁺ Complex
Copper(I) complexes bearing phosphine ligands have been investigated for their cytotoxic activity against human tumor cell lines.[5] this compound (PCNPh) serves as a stabilizing ligand in these complexes.
General Protocol Outline:
-
Precursor: Start with a suitable copper(I) precursor, such as [Cu(CH₃CN)₄]BF₄.
-
Ligand Addition: React the copper(I) precursor with two equivalents of this compound in an appropriate solvent like acetone or acetonitrile.
-
Isolation: The resulting cationic complex, [Cu(PCNPh)₂]⁺, can be isolated as a salt with its counter-ion (e.g., BF₄⁻).
A study reported the synthesis of a series of copper(I) complexes with tris(2-cyanoethyl)phosphine (PCN) and this compound (PCNPh) by reacting [Cu(CH₃CN)₄]⁺ or CuX₂ precursors with the phosphine in solution.[5] These complexes were then tested for their cytotoxic properties, demonstrating that the phosphine ligand is crucial for the stability and biological activity of the resulting copper species.[5]
Synthesis of a this compound-Au(I)-Cl Complex
Gold(I) phosphine complexes are another class of compounds with significant therapeutic potential. A gold(I) chloride complex of this compound has been synthesized and characterized as part of a library of potential protein tyrosine phosphatase inhibitors.
Protocol for (this compound)AuCl: This protocol is based on the supplementary information for the synthesis of complex 28 in a study by Berners-Price et al., though the original synthesis used (tht)AuCl as the precursor.[6] A general adaptation using the more common (Me₂S)AuCl is provided here.
Materials:
-
(Dimethyl sulfide)gold(I) chloride, (Me₂S)AuCl
-
This compound
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction: Dissolve (Me₂S)AuCl (1 equivalent) in dichloromethane. Add a solution of this compound (1 equivalent) in dichloromethane.
-
Stirring: Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours) until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Purification: Remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel. A solvent system such as hexanes:ethyl acetate (e.g., 1:2 v/v) is effective.[6]
-
Isolation: The product is isolated as an opaque oil after removal of the chromatography solvents.[6]
-
Characterization Data: The reported product gave a single peak in the ³¹P NMR spectrum at δ 30.24 ppm (in CDCl₃).[6]
-
References
-
Welcher, R. P.; Day, N. E. 1-Phenyl-4-phosphorinanone. Org. Synth.1963 , 43, 83. DOI: 10.15227/orgsyn.043.0083. [Link]
-
Organic Syntheses Procedure for 1-phenyl-4-phosphorinanone. [Link]
-
Burrows, H. D. et al. Taming PH3: State of the Art and Future Directions in Synthesis. ACS Publications. [Link]
-
Zanella, A. et al. Cytotoxicity in human cancer cells and mitochondrial dysfunction induced by a series of new copper(I) complexes containing tris(2-cyanoethyl)phosphines. PubMed. 2010 , 28(12), 1671-80. [Link]
-
Abbey, M. K. et al. Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes. PubMed Central. 2012 , 5(10), 1075-1086. [Link]
Sources
- 1. media.abcr.com [media.abcr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. inorgchemres.org [inorgchemres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Purity and Yield of Sensitive Oligonucleotides with Bis(2-cyanoethyl)phenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Impurity Generation in Oligonucleotide Synthesis
Solid-phase synthesis using phosphoramidite chemistry is the cornerstone of modern oligonucleotide manufacturing, enabling the production of custom DNA and RNA sequences with high fidelity.[1][2] The synthesis proceeds in a cycle of four main steps: de-blocking (detritylation), coupling, capping, and oxidation.[3][4] The oxidation step, which converts the unstable phosphite triester (P(III)) linkage to a more stable phosphate triester (P(V)), is critical for the integrity of the final product.[3][5] This is typically achieved using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine.[3][4]
While effective, the iodine-based oxidation is an aggressive chemical step. Excess iodine and electrophilic iodine-containing byproducts can persist after the oxidation and wash steps, leading to deleterious side reactions. These side reactions are particularly problematic when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes (e.g., FAM, HEX, TET), which are crucial for applications in diagnostics, genetic analysis, and sequencing.[6][][8] The electron-rich aromatic structures of these dyes are susceptible to irreversible modification by residual iodine, leading to a significant decrease in final product purity and compromised performance.
To mitigate these unwanted side reactions, a scavenger can be introduced into the synthesis cycle immediately following the oxidation step. This application note details the mechanism, application, and protocol for using Bis(2-cyanoethyl)phenylphosphine as a highly effective scavenger to neutralize residual oxidants, thereby protecting sensitive moieties and enhancing the purity and yield of the final oligonucleotide product.
Mechanism of Action: Quenching Electrophilic Byproducts
This compound is a trivalent phosphine (P(III)) compound. Its utility as a scavenger lies in its ability to be readily oxidized. When introduced into the synthesis column after the primary oxidation step, it reacts with and neutralizes any remaining iodine (I₂) and other electrophilic species.
The core reaction involves the oxidation of the phosphine to the corresponding phosphine oxide, a stable and unreactive pentavalent phosphorus (P(V)) compound. This reaction effectively "quenches" the residual oxidants before they can react with sensitive components of the growing oligonucleotide chain, such as fluorescent dyes or certain modified nucleobases.
The cyanoethyl groups on the phosphine enhance its solubility in the acetonitrile wash solvent and are electronically withdrawing, which modulates the reactivity of the phosphorus center for optimal scavenging efficiency without interfering with the integrity of the newly formed phosphate triester backbone. The resulting phosphine oxide and any unreacted scavenger are easily washed away in subsequent solvent washes, leaving a clean, unmodified oligonucleotide ready for the next coupling cycle.
Key Applications and Advantages
The implementation of a this compound wash step is most beneficial in syntheses involving:
-
Fluorescently Labeled Oligonucleotides: Protects dyes like FAM, HEX, TET, JOE, and certain rhodamines from degradation or modification, ensuring higher purity of the final labeled product.[6][]
-
Sensitive or Exotic Nucleobases: Safeguards modified bases that may be susceptible to oxidation.
-
Large-Scale Synthesis: At larger scales, where complete and rapid removal of reagents between steps is more challenging, a scavenger wash can significantly improve the purity profile of the crude product.
-
Long Oligonucleotides: Minimizes the cumulative damage from repeated exposure to residual oxidants over many synthesis cycles.
Advantages:
-
Increased Purity: Significantly reduces the formation of dye-related and other oxidative impurities.
-
Improved Functional Yield: By preventing the degradation of fluorescent labels, it increases the yield of functional, high-quality probes.
-
Simple Implementation: Easily integrated into existing automated synthesizer protocols as an additional wash step.
-
Cost-Effective: Prevents the loss of expensive modified phosphoramidites and reduces the need for extensive post-synthesis purification.
Experimental Protocol
This protocol describes the preparation and integration of a this compound scavenger solution into a standard automated oligonucleotide synthesis cycle.
4.1 Materials and Reagents
-
This compound
-
Anhydrous Acetonitrile (ACN), synthesis grade (≤ 20 ppm water)
-
Standard oligonucleotide synthesis reagents (phosphoramidites, activator, capping reagents, oxidizer, deblocking agent)
-
Automated DNA/RNA Synthesizer
4.2 Preparation of Scavenger Solution
-
Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.
-
Example: To prepare 100 mL of solution, dissolve the appropriate molar amount of this compound in 100 mL of anhydrous acetonitrile in a dry bottle under an inert atmosphere (e.g., argon).
-
-
Connect the bottle containing the scavenger solution to a spare reagent port on the DNA synthesizer.
4.3 Integration into the Synthesis Cycle
The scavenger wash should be programmed to occur immediately after the oxidation step and the subsequent acetonitrile wash. The goal is to remove the bulk of the iodine solution before introducing the scavenger.
A typical modified synthesis cycle is illustrated below:
Caption: Modified synthesis cycle incorporating the scavenger wash step.
4.4 Synthesizer Program Parameters
Modify your instrument's synthesis protocol to include the following step:
-
Step: Scavenger Wash
-
Position in Cycle: Immediately after the post-oxidation ACN wash.
-
Reagent: 0.2 M this compound in ACN.
-
Delivery Time: Deliver a volume sufficient to completely flush the synthesis column (typically 3-5 column volumes). A wait time of 15-30 seconds is recommended to ensure complete reaction.
-
Post-Scavenge Wash: Follow with a standard ACN wash to remove the scavenger and its byproducts before the next de-blocking step.
Data and Expected Results
The primary benefit of using the scavenger is a marked improvement in the purity of the crude oligonucleotide, especially for dye-labeled sequences. This reduces the burden on downstream purification processes like HPLC.
Table 1: Comparative Purity of a 5'-FAM Labeled Oligonucleotide
| Synthesis Condition | Main Product Purity (by HPLC) | N+1 Impurity | Oxidized Dye Impurity |
| Standard Protocol | ~65-75% | ~10% | ~5-10% |
| With Scavenger Wash | ~85-95% | ~10% | <1% |
Data are representative and may vary based on sequence, dye, and synthesizer performance. Purity is determined by integrating the area of the full-length product peak from an analytical HPLC chromatogram.
The reduction in the "Oxidized Dye Impurity" peak is the most significant indicator of the scavenger's efficacy. This results in a cleaner crude product and a higher final yield of the desired functional oligonucleotide after purification.
Conclusion
The inclusion of a this compound wash step is a simple, robust, and highly effective method for mitigating oxidative damage during solid-phase oligonucleotide synthesis. By neutralizing residual iodine and related electrophiles, this scavenger protects sensitive moieties, particularly fluorescent dyes, from degradation. This protocol leads to a substantial increase in the purity of the crude product, improves the yield of the functional oligonucleotide, and simplifies post-synthesis purification. It is an essential tool for any researcher focused on the synthesis of high-quality modified oligonucleotides for demanding applications.
References
-
ATDBio. (n.d.). Synthesis and properties of fluorescent oligonucleotides. Nucleic Acids Book. Retrieved from [Link]
-
Theisen, P., McCollum, C., & Andrus, A. (1993). Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides. PCR Methods and Applications, 2(3), 223-227. Retrieved from [Link]
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
e-oligos. (n.d.). DNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Reports. Retrieved from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. e-oligos DNA Synthesis [e-oligos.com]
- 3. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. atdbio.com [atdbio.com]
- 8. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(2-cyanoethyl)phenylphosphine
Welcome to the technical support center for the purification of Bis(2-cyanoethyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile organophosphorus compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction: Understanding the Chemistry
This compound is typically synthesized via the base-catalyzed Michael addition (cyanoethylation) of phenylphosphine to acrylonitrile.[1][2] While the reaction is generally efficient, the crude product is often contaminated with several impurities that can complicate downstream applications. The most prevalent impurity is the corresponding phosphine oxide, This compound oxide , formed by the facile oxidation of the phosphorus (III) center to phosphorus (V) upon exposure to air.[3][4] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities to expect are:
-
This compound Oxide : This is the most common impurity, formed by the oxidation of the parent phosphine.[5][6] Its presence is often indicated by a new peak in the ³¹P NMR spectrum, typically shifted downfield relative to the phosphine.
-
Unreacted Phenylphosphine : If the reaction has not gone to completion.
-
Excess Acrylonitrile and its Polymers : Residual acrylonitrile or polyacrylonitrile may be present.
-
Solvents : Acetonitrile and ethanol are often used in the synthesis and initial crystallization and can be retained in the crude product.[1]
Q2: How can I minimize the formation of the phosphine oxide during workup and purification?
Since tertiary phosphines are susceptible to air oxidation, minimizing exposure to oxygen is critical.[3]
-
Use Inert Atmospheres : Whenever possible, perform manipulations such as solvent removal, transfers, and chromatography under an inert atmosphere of nitrogen or argon.[7]
-
Degassed Solvents : Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Prompt Processing : Process the crude material as quickly as possible to minimize its exposure time to ambient conditions.
Q3: What are the key physical properties I should know for purification?
-
Melting Point : Approximately 71-74 °C.[1][9] This is a crucial parameter for assessing purity and for developing recrystallization procedures.
-
Boiling Point : ~215–223 °C at 0.2 mmHg or 176-178 °C at 0.5 mmHg.[1][9] This makes vacuum distillation a viable purification method for removing non-volatile impurities.
-
Solubility : It is soluble in many common organic solvents but can be effectively crystallized from hot ethanol.[1]
Q4: How should I properly store the purified this compound?
To maintain its purity, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[10] It should be kept in a cool, dry place, away from oxidizing agents.[7] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My crude product is an oil or a sticky solid, not the expected crystalline material.
-
Potential Cause A: Residual Solvent: The most likely cause is the presence of residual solvents from the reaction or workup (e.g., toluene, acetonitrile, ethanol).
-
Solution: Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), ensuring the temperature remains well below the compound's melting point.
-
-
Potential Cause B: High Impurity Content: A significant amount of phosphine oxide or other impurities can depress the melting point and inhibit crystallization.
-
Solution: Proceed with one of the detailed purification protocols below. A pre-purification step, such as trituration with a cold, non-polar solvent like diethyl ether or hexane, may help to crash out some of the desired product and remove more soluble impurities.
-
Problem 2: My ³¹P NMR spectrum shows two major peaks.
-
Potential Cause: You are likely observing both the desired this compound and its corresponding oxide. The phosphine oxide peak will be downfield from the phosphine peak.
-
Solution: The presence of the oxide necessitates a purification step that can separate compounds with different polarities. Flash column chromatography is the most effective method for this separation.[11] The phosphine oxide is significantly more polar than the phosphine and will have a lower Rf value on silica gel TLC.
-
Problem 3: My yield is very low after flash column chromatography.
-
Potential Cause A: Oxidation on the Column: Standard silica gel can be slightly acidic and, if not handled carefully, can promote oxidation, especially during a long separation.
-
Solution: Pack and run the column using degassed solvents. Minimize the time the compound spends on the column by using slight positive pressure to achieve a good flow rate. Some researchers report that deactivating the silica gel by treating it with a small amount of a non-nucleophilic base (like triethylamine, ~1% v/v) in the eluent can mitigate this, but compatibility with the cyanoethyl groups must be considered.
-
-
Potential Cause B: Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel.
-
Solution: Ensure your eluent system is appropriate. If the compound is not eluting, gradually increase the eluent polarity. If silica is problematic, consider using a different stationary phase, such as neutral alumina.[11]
-
-
Potential Cause C: De-cyanoethylation: The cyanoethyl groups are sensitive to strong bases and can be cleaved.[2][12]
-
Solution: Avoid using strongly basic additives (like ammonia in methanol) in your eluent. If a base is needed to neutralize the stationary phase, a hindered, non-nucleophilic base like triethylamine is a safer choice.
-
Decision Workflow for Purification
This diagram outlines a logical approach to selecting the appropriate purification strategy based on the state of your crude product.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Safety First: Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][10]
Protocol 1: Recrystallization from Ethanol
This is the preferred method if the crude product is already a solid and the primary impurities are soluble in cold ethanol.[1]
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of ethanol. Confirm purity by NMR and melting point analysis.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the phosphine from its more polar oxide.[11]
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired phosphine should have an Rf of ~0.3-0.4. The phosphine oxide will have a much lower Rf.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is level and well-compacted.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle positive pressure with argon or nitrogen to maintain a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.
Data Presentation: TLC & Eluent Systems
| Compound | Polarity | Typical Rf (3:1 Hexane:EtOAc) | Recommended Elution Strategy |
| This compound | Moderate | ~0.4 | Isocratic or shallow gradient |
| This compound Oxide | High | <0.1 | Requires a more polar eluent (e.g., 1:1 Hexane:EtOAc or DCM/MeOH) |
Protocol 3: Vacuum Distillation
This method is effective for separating the product from non-volatile impurities like polymerized material or salts, or from very low-boiling contaminants.[1]
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Use high-vacuum grease on all joints.
-
Heating: Heat the flask containing the crude material using a heating mantle with a magnetic stirrer.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Distillation: Slowly increase the temperature until the product begins to distill. Collect the fraction that boils at the expected temperature range (e.g., 215–223 °C at 0.2 mmHg).[1]
-
Final Product: The collected distillate should be the pure product. Confirm its identity and purity using appropriate analytical techniques.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification issues.
References
-
[Separation of Phosphine, 1,4-butanediylbis
-
product_detail.php?ID=117)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. Organophosphine - Wikipedia [en.wikipedia.org]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. CAS 15909-92-9: this compound [cymitquimica.com]
- 9. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. orgsyn.org [orgsyn.org]
Common side reactions and byproducts in "Bis(2-cyanoethyl)phenylphosphine" synthesis
Welcome to the technical support guide for the synthesis of Bis(2-cyanoethyl)phenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your results.
Section 1: Synthesis Overview & Mechanism
The synthesis of this compound is primarily achieved through the base-catalyzed cyanoethylation of phenylphosphine. This reaction is a classic example of a Michael addition, where the P-H bonds of the phosphine act as the nucleophile, adding across the activated double bond of acrylonitrile.[1][2][3]
The reaction proceeds in two sequential steps:
-
Monoadduct Formation: Phenylphosphine (PhPH₂) reacts with one equivalent of acrylonitrile to form the intermediate, (2-cyanoethyl)phenylphosphine.
-
Diadduct Formation: The intermediate, still possessing a reactive P-H bond, reacts with a second equivalent of acrylonitrile to yield the desired product, this compound.
This process, while straightforward in theory, is sensitive to reaction conditions, and several competing side reactions can occur.
Caption: Desired reaction pathway for this compound synthesis.
Section 2: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can typically be traced back to one of four areas: catalyst inefficiency, improper stoichiometry, suboptimal temperature control, or poor reagent quality.
-
Causality - The Role of the Catalyst: The reaction requires a base catalyst to deprotonate the phosphine (or polarize the P-H bond), increasing its nucleophilicity.[3][4] If the catalyst is weak, absent, or has been deactivated (e.g., by acidic impurities), the reaction rate will be negligible. Strongly basic catalysts like potassium hydroxide or sodium methoxide are effective, but must be used carefully to avoid side reactions.
-
Causality - Stoichiometry: At least two molar equivalents of acrylonitrile are required per equivalent of phenylphosphine. Using a slight excess of acrylonitrile (e.g., 2.1 - 2.2 equivalents) can help drive the reaction to completion. However, a large excess can promote side reactions.
-
Causality - Temperature Control: The cyanoethylation reaction is exothermic.[3] If the temperature is too low, the reaction rate will be slow. If it rises uncontrollably, polymerization of acrylonitrile becomes the dominant reaction pathway, consuming your starting material.[5]
Troubleshooting Steps:
-
Catalyst Check: Ensure you are using a suitable base catalyst (e.g., KOH, NaOMe, or a strong amine base) at an appropriate loading (typically 1-5 mol%). Ensure the catalyst is fresh and anhydrous.
-
Reagent Stoichiometry: Carefully measure your reagents. Use a slight excess (5-10%) of acrylonitrile.
-
Controlled Reagent Addition: Add the acrylonitrile dropwise to the mixture of phenylphosphine and catalyst in an appropriate solvent (e.g., THF, acetonitrile). This allows for better temperature management.
-
Temperature Monitoring: Use an ice bath to maintain the reaction temperature, ideally between 0-25°C, depending on the specific protocol. Monitor the internal temperature with a thermometer.
-
Reagent Purity: Ensure the phenylphosphine is of high purity and the acrylonitrile is free from polymerization inhibitors if your catalyst system is sensitive to them, or conversely, that an inhibitor is present to prevent premature polymerization.[5]
Issue 2: Formation of a Solid White Precipitate (Polymerization)
Question: During my reaction, a large amount of a sticky, white solid formed, making the mixture difficult to stir. What is this, and how can I prevent it?
Answer: The white solid is almost certainly polyacrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases, which are often used to catalyze the desired cyanoethylation.[4][6]
Caption: Key side reactions competing with the desired synthesis pathway.
Causality - Anionic Polymerization: The base catalyst can initiate polymerization by attacking an acrylonitrile monomer to form a carbanion. This carbanion then rapidly adds to other acrylonitrile molecules in a chain reaction, quickly forming a high molecular weight polymer that precipitates from most organic solvents. This process is also highly exothermic, which can accelerate the polymerization further, creating a runaway reaction scenario.[5]
Troubleshooting Steps:
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid formation of white solid | Runaway anionic polymerization of acrylonitrile. | 1. Temperature Control: Maintain strict temperature control (e.g., 0-10°C) using an ice bath.[3] |
| 2. Slow Addition: Add acrylonitrile dropwise over a prolonged period. This keeps its instantaneous concentration low. | ||
| 3. Catalyst Choice: Consider a milder base if polymerization is severe. However, this may slow the desired reaction. | ||
| 4. Solvent: Use an inert, dry solvent to help dissipate heat. | ||
| 5. Inhibitor: Ensure your acrylonitrile contains an appropriate inhibitor like MEHQ, and that your system has sufficient dissolved oxygen for it to be effective, unless the protocol explicitly calls for inhibitor-free reagent.[5] |
Issue 3: Presence of an Impurity with a P=O bond (Oxidation)
Question: My final product analysis (e.g., ³¹P NMR, Mass Spec) shows a significant impurity corresponding to the phosphine oxide of my target molecule. How did this form and how do I avoid it?
Answer: The impurity is this compound oxide. Trivalent phosphines, including your starting material and product, are highly susceptible to oxidation by atmospheric oxygen.
-
Causality - Air Sensitivity: The phosphorus atom in a phosphine has a lone pair of electrons that readily reacts with oxygen to form a very stable phosphorus-oxygen double bond (P=O). This is an irreversible process under typical reaction conditions. The oxidation can occur at any stage: with the phenylphosphine starting material, the intermediate, or the final product during the reaction, workup, or storage.
Preventative Protocols:
-
Inert Atmosphere Technique: The entire synthesis and workup must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: Use Schlenk line techniques or a glovebox. All glassware should be oven-dried and cooled under an inert gas stream.
-
Solvent and Reagent Degassing: Solvents should be sparged with N₂ or Ar for at least 30 minutes before use. Liquid reagents can be degassed using a freeze-pump-thaw cycle.
-
Workup: Perform extractions and filtrations under a positive pressure of inert gas. Use cannulas for liquid transfers instead of pouring.
-
-
Storage: Store the final product in a sealed vial or ampoule under an inert atmosphere and preferably at a low temperature (-20°C).[7]
Issue 4: Difficulty in Purification
Question: I am having trouble purifying my final product. What are the best methods to separate it from the common byproducts?
Answer: Purification can be challenging due to the physical properties of the product and byproducts. This compound is typically a liquid or low-melting solid.[8] The primary impurities to remove are the corresponding phosphine oxide and any oligomers/polymers of acrylonitrile.
Recommended Purification Strategy:
-
Initial Workup (Quenching): After the reaction is complete, cool the mixture and cautiously quench it with a dilute, deoxygenated acid solution (e.g., HCl or NH₄Cl) to neutralize the base catalyst. This is critical to prevent further side reactions during workup.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with deoxygenated brine to remove water-soluble salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. All these steps must be performed under an inert atmosphere.
-
Primary Purification (Removing Polymer): If a significant amount of polyacrylonitrile is present, it is often insoluble. The product can sometimes be separated by filtration or by dissolving the crude material in a minimal amount of a suitable solvent in which the polymer is not soluble.
-
Secondary Purification (Removing Phosphine Oxide):
-
Silica Gel Chromatography: This is often the most effective method. The phosphine oxide is significantly more polar than the desired phosphine. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will allow the desired, less polar phosphine to elute first. Ensure the silica gel and solvents are deoxygenated to prevent on-column oxidation.
-
Distillation: If the product is thermally stable, vacuum distillation can be effective for separating it from non-volatile impurities like salts and polymers. However, it may not efficiently separate the phosphine from its oxide if their boiling points are close.
-
References
-
Anionic Polymerization of Acrylonitrile with Trivalent Phosphorus Compounds. ResearchGate. [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. ResearchGate. [Link]
-
Cyanoethylation. Wikipedia. [Link]
-
THE Chemistry - OF Acrylonitrile. IGTPAN. [Link]
-
Cyanoethylation – Knowledge and References. Taylor & Francis. [Link]
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. [Link]
-
Cyanoethylation. Organic Reactions. [Link]
-
Acrylonitrile. INEOS Group. [Link]
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. ineos.com [ineos.com]
- 6. igtpan.com [igtpan.com]
- 7. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]
- 8. CAS 15909-92-9: this compound [cymitquimica.com]
Technical Support Center: Optimizing Catalysis with Bis(2-cyanoethyl)phenylphosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-cyanoethyl)phenylphosphine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic reactions and overcome common experimental hurdles.
Introduction to this compound
This compound, also known as 3,3'-(phenylphosphanediyl)dipropanenitrile, is a tertiary phosphine ligand characterized by a phenyl group and two electron-withdrawing 2-cyanoethyl substituents on the phosphorus atom.[1][2] This unique structure imparts specific electronic properties and enhanced water solubility (hydrophilicity) compared to common triaryl or trialkylphosphines.[3][4] These characteristics make it a valuable ligand for transition metal-catalyzed reactions, particularly those conducted in aqueous or biphasic solvent systems.[5][6]
This guide will focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[7] We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.
Troubleshooting Guide for Catalysis with this compound
Low yields, catalyst deactivation, and side reactions are common challenges in cross-coupling catalysis. This section provides a systematic approach to identifying and resolving these issues when using this compound.
Diagram: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common problems in your catalytic reaction.
Sources
- 1. media.abcr.com [media.abcr.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
Handling and storage of air-sensitive "Bis(2-cyanoethyl)phenylphosphine"
Welcome to the technical support guide for Bis(2-cyanoethyl)phenylphosphine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper handling, storage, and troubleshooting for this air-sensitive reagent. Our goal is to explain the causality behind experimental choices, ensuring both the integrity of your experiments and the safety of your laboratory personnel.
Quick Facts Table
| Property | Value | Source(s) |
| CAS Number | 15909-92-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃N₂P | [1][2] |
| Molecular Weight | 216.22 g/mol | [2][3] |
| Appearance | White to colorless crystalline solid | [1][5] |
| Melting Point | 72-73 °C | [2][5][6] |
| Key Hazard | Air-Sensitive | [5][6] |
| Primary Incompatibility | Oxidizing agents, halogens | [5] |
| Health Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1][6][7] |
Section 1: The Fundamental Challenge - Air Sensitivity
Q: What does "air-sensitive" mean for this compound, and why does it happen?
A: The term "air-sensitive" indicates that the compound will react with components of the atmosphere, primarily oxygen. This compound is a trivalent phosphine (P(III)). The phosphorus atom has a lone pair of electrons that is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide, a pentavalent phosphorus species (P(V)).[8][9][10] This transformation is irreversible under normal laboratory conditions and is the primary pathway of degradation.
The phosphine oxide byproduct is generally inert and cannot perform the functions of the phosphine, such as acting as a ligand for a metal catalyst or as a nucleophile.[11] Therefore, exposure to air compromises the reagent's purity and can lead to failed or irreproducible experiments.
Caption: Oxidation of the active phosphine by atmospheric oxygen.
Section 2: Proactive Measures - Storage and Handling
To prevent the degradation described above, all operations must be conducted under an inert atmosphere. The two most common methods for this are the use of a glovebox or a Schlenk line.
Q: What are the correct storage conditions for this reagent?
A: Proper storage is the first line of defense against degradation.
-
Atmosphere: The vial or container should be stored under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[5] While the Safety Data Sheet (SDS) may not specify refrigeration, storing in a desiccator within a refrigerator can prolong shelf life, provided the container is sealed tightly to prevent condensation upon removal.
-
Container: Always use a tightly sealed container.[5] For bottles with a septum, ensure the septum has not been excessively punctured and provides a good seal. Wrapping the cap and neck of the bottle with Parafilm can provide an additional barrier to atmospheric exposure.
Q: I don't have a glovebox. How can I handle this solid using a Schlenk line?
A: A Schlenk line provides a robust method for handling air-sensitive reagents without a glovebox.[12] The key is to use a manifold that allows you to alternate between applying a vacuum and backfilling with an inert gas.
Detailed Protocol: Weighing and Transferring with a Schlenk Line
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, spatulas) is rigorously dried in an oven (e.g., 140°C for 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[13]
-
Inerting the Flask: Attach your Schlenk flask to the Schlenk line, and perform at least three "evacuate-and-refill" cycles to remove the atmospheric gases. Leave the flask under a positive pressure of inert gas, which can be visualized by bubbling through a mineral oil bubbler.[12][14]
-
Weighing the Solid:
-
Method A (Quick Weighing): Briefly remove the stopcock from the flask while maintaining a strong positive outflow of inert gas. Quickly add the desired amount of this compound solid. This method is fast but allows for momentary air exposure.
-
Method B (Weighing by Difference): Weigh the sealed container of the phosphine. Under a positive flow of inert gas from the Schlenk line, transfer an approximate amount of solid to your flask. Immediately reseal both the flask and the reagent bottle. Weigh the reagent bottle again to determine the exact mass of solid transferred.
-
-
Dissolution and Use: If the experiment requires a solution, add a dry, degassed solvent via a gas-tight syringe or a cannula transfer.[12][15] This solution of known concentration can then be accurately transferred to the reaction vessel using standard air-free techniques.
Caption: General workflow for handling an air-sensitive solid.
Q: Is handling in a glovebox different?
A: Yes, a glovebox simplifies the process significantly by providing a continuously purified inert atmosphere (<1 ppm O₂ and H₂O).[16]
-
Procedure: Bring the sealed reagent bottle, a balance, weigh paper/boats, spatulas, and your reaction flask into the glovebox antechamber. Cycle the antechamber atmosphere as required. Once inside the main chamber, you can open the reagent bottle and handle the solid in the open, just as you would with a bench-stable compound.[17] All weighing and transfers can be done directly without the need for rapid operations or positive gas flows.[12]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound.
Q: My reaction is sluggish or failing completely. How do I know if my phosphine reagent is the problem?
A: If you suspect reagent degradation, there are several indicators:
-
Physical Appearance: Pure this compound is a white crystalline solid.[1][5] If your reagent appears discolored, clumpy, or has a "gummy" consistency, it has likely been compromised by oxidation.
-
Melting Point: Determine the melting point of a small sample. A melting point that is depressed (lower than 72°C) and broad is a strong indicator of impurity, namely the presence of the phosphine oxide.
-
Spectroscopic Analysis (Definitive Method): The most reliable method is ³¹P NMR spectroscopy.
-
Expected Signal: The pure phosphine should show a sharp singlet at a characteristic chemical shift for triarylphosphines.
-
Degradation Signal: The corresponding phosphine oxide will appear as a separate singlet significantly downfield (a higher ppm value). The presence of a major peak in the phosphine oxide region confirms substantial degradation. Air oxidation of other phosphines has been shown to result in a mixture of products, which could also be observable.[8][9]
-
Q: I've confirmed my reagent is oxidized. Can I still use it if I just add more to my reaction?
A: This is strongly discouraged. First, the exact concentration of the active phosphine is unknown, making stoichiometry and reproducibility impossible. Second, the phosphine oxide byproduct is not always an innocent bystander; it can potentially coordinate to metal centers or otherwise interfere with your reaction mechanism, leading to unexpected outcomes.
Q: How can I purify my this compound if it has partially oxidized?
A: The key difference to exploit is polarity. Phosphine oxides are significantly more polar than their parent phosphines.[11]
-
Method 1: Silica Gel Chromatography: This is the most effective method.
-
Prepare a Column: Pack a silica gel column using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane).
-
Load and Elute: Dissolve the contaminated phosphine in a minimum amount of a suitable solvent (like dichloromethane) and load it onto the column.
-
Separation: Elute the column with your non-polar solvent system. The less polar this compound will elute first. The highly polar phosphine oxide will be strongly retained on the silica gel.
-
Collection: Collect the fractions containing the pure phosphine and remove the solvent under reduced pressure, ensuring the final product is kept under an inert atmosphere.
-
-
Method 2: Filtration Through a Silica Plug: For a quicker, less rigorous purification, you can pass a solution of the impure material through a short plug of silica gel in a fritted funnel.[11] The phosphine oxide should adsorb to the silica, allowing a purified solution of the phosphine to pass through. This is best for removing smaller amounts of the oxide impurity.[11]
Q: What should I do when cleaning glassware that has contained the phosphine?
A: Do not clean glassware with water immediately, especially if other reactive reagents were used.[18] First, rinse the flask with a solvent like acetone. Then, allow the flask to sit open in the back of a fume hood to allow any residual phosphine to slowly air-oxidize.[18] After this passive oxidation, the glassware can be cleaned normally with soap and water. Always clean syringes and needles immediately after use to prevent them from seizing due to the formation of solid phosphine oxide.[14][18]
References
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:15909-92-9. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid?. Retrieved from [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2017). Mild Reduction of Phosphine Oxides. Retrieved from [Link]
-
ACS Publications. (n.d.). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Regent Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Bis(2-cyanoethyl)phosphine. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 5-oxo-2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepine with chloral. Retrieved from [Link]
-
Journal of the Chemical Society D, RSC Publishing. (n.d.). Reactions of dicyanodi-[1,2-bis(diphenylphosphino)ethane]cobalt(II) with oxygen and alkyl halides. Retrieved from [Link]
-
ResearchGate. (2025). Bisphosphine Oxide: Synthesis and Reactions with 1,4-Dihalobutanes. Retrieved from [Link]
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- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:15909-92-9 | Chemsrc [chemsrc.com]
- 6. This compound | 15909-92-9 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 17. reddit.com [reddit.com]
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Troubleshooting failed reactions involving "Bis(2-cyanoethyl)phenylphosphine"
Technical Support Center: Bis(2-cyanoethyl)phenylphosphine
Welcome to the technical support center for this compound (BCEPP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sensitive phosphine ligand. Our goal is to provide practical, field-tested insights to ensure the success of your experiments.
Section 1: Critical Reagent Properties & Handling
Before troubleshooting a failed reaction, it is imperative to confirm that the reagent was handled and stored correctly. BCEPP is an air-sensitive solid, and improper handling is a primary cause of reaction failure.[1]
Q1: My reaction with this compound isn't working. What's the first thing I should check?
A1: The first and most critical step is to verify the integrity of your BCEPP reagent. This compound is susceptible to oxidation, especially with prolonged exposure to air, which converts the active phosphine (P(III)) to the catalytically inactive phosphine oxide (P(V)).[1][2]
Key Causality: The lone pair of electrons on the phosphorus atom, which is essential for its function as a ligand and nucleophile, readily reacts with atmospheric oxygen. Once oxidized, it can no longer coordinate effectively to a metal center or participate in reactions like the Wittig or Appel reactions. More electron-donating phosphines (like alkylphosphines) are generally more prone to oxidation.[3]
Verification Protocol: Quick Quality Check
-
Appearance: High-quality BCEPP should be a white to off-white solid.[4] A significant yellowing or clumpy appearance may indicate degradation.
-
Solubility: Degraded material, containing the more polar phosphine oxide, may exhibit different solubility characteristics than the pure phosphine.
-
³¹P NMR Spectroscopy: This is the definitive method.
-
Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Result: Pure this compound should show a single sharp peak.
-
Indication of Oxidation: The presence of a second peak, shifted downfield, is characteristic of the corresponding phosphine oxide.
-
| Compound | Typical ³¹P NMR Shift Range (ppm) | Note |
| Tertiary Phosphine (R₃P) | -60 to +40 | The specific shift depends on the substituents. |
| Tertiary Phosphine Oxide (R₃P=O) | +20 to +100 | Oxidation causes a significant downfield shift. |
Q2: What are the correct storage and handling procedures for BCEPP?
A2: Strict adherence to inert atmosphere techniques is non-negotiable for this reagent.
-
Storage: Store BCEPP in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place, such as a desiccator or a freezer (-20°C is common for long-term storage).[3][5]
-
Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques.[5] Avoid repeated opening of the container in the open air. It is best practice to weigh out the required amount quickly and reseal the container, or preferably, to pre-package single-use aliquots inside a glovebox.
Section 2: Troubleshooting Reaction Failures
This section addresses common problems encountered during the reaction itself.
Workflow for Troubleshooting Failed Reactions
Caption: General troubleshooting workflow for reactions involving BCEPP.
Q3: My reaction has very low yield, and I've confirmed my starting BCEPP is pure. What else could be wrong?
A3: Assuming the reagent is good, the issue likely lies in the reaction setup or conditions.
-
Atmosphere Contamination: The most common culprit is the introduction of air (oxygen) or moisture during the reaction.
-
Causality: Even trace amounts of oxygen can oxidize the phosphine ligand, rendering it inactive.[2] Water can also interfere with many organometallic reactions by poisoning catalysts or reacting with sensitive reagents.
-
Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and dried over molecular sieves. All glassware must be oven- or flame-dried and the reaction assembled under a positive pressure of an inert gas.
-
-
Sub-optimal Conditions: The choice of solvent, temperature, and concentration are critical.[2]
-
Causality: The ligand's electronic and steric properties are tuned for specific transformations.[6] An incorrect solvent can affect solubility and reaction rates, while improper temperature can lead to decomposition or the formation of side products.
-
Solution: Consult literature precedents for similar reactions using BCEPP or related phosphine ligands. If no direct examples exist, consider a systematic optimization of reaction parameters. Modern approaches even utilize Bayesian optimization to efficiently explore the parameter space.[7]
-
-
Catalyst Deactivation: In catalytic cycles (e.g., cross-coupling reactions), the metal catalyst can be poisoned or form inactive species.
-
Causality: Impurities in substrates or other reagents can poison the catalyst. An incorrect ligand-to-metal ratio can also lead to the formation of inactive metal complexes or precipitation of the metal (e.g., palladium black).[2]
-
Solution: Purify all substrates immediately before use. Titrate bases to confirm their strength. Experiment with different ligand-to-metal ratios (e.g., 1.1:1, 1.5:1, 2:1) to find the optimum.
-
Section 3: Purification Challenges
A common frustration is not the reaction itself, but isolating the desired product from phosphorus-containing byproducts.
Q4: My reaction worked, but I can't separate my product from a major byproduct. NMR suggests it's the phosphine oxide. How can I remove it?
A4: The byproduct, this compound oxide, is more polar than the starting phosphine but can have similar polarity to many organic products, making chromatographic separation difficult.[8]
The Oxidation Pathway
Caption: Oxidation of the active phosphine to the inactive phosphine oxide.
Purification Strategies:
-
Optimized Flash Chromatography:
-
Principle: Exploit small polarity differences.
-
Protocol: Use a long column with a shallow gradient. Start with a very non-polar eluent (e.g., hexanes or petroleum ether) and increase the polarity very slowly with ethyl acetate or another suitable solvent. Sometimes, adding a small percentage of a chlorinated solvent can improve separation from phosphine oxides.[8]
-
-
Precipitation / Recrystallization:
-
Principle: Utilize solubility differences between your product and the phosphine oxide.[9]
-
Protocol: After the reaction workup, concentrate the crude material. Try suspending it in a solvent where your product is soluble but the phosphine oxide is not. Common choices include diethyl ether, or a mixture of hexanes and a minimal amount of ethyl acetate.[8][9] Cool the mixture, and the phosphine oxide may precipitate, allowing for removal by filtration.
-
-
Chemical Conversion (Acid-Based Extraction):
-
Principle: Convert the phosphine oxide into a salt to move it into an aqueous layer. This is less common for phosphine oxides but can work if the product is stable to the conditions.
-
Protocol: Some literature describes treating crude mixtures containing triphenylphosphine oxide (a related byproduct) with acids like oxalyl chloride or metal salts like ZnCl₂ to form insoluble salts that can be filtered off.[9][10] This approach should be used with caution as it may affect the desired product.
-
Step-by-Step Protocol: Purification by Precipitation
-
Reaction Workup: Complete your standard aqueous workup and concentrate the organic layers to obtain the crude oil or solid.
-
Solvent Selection: In a small test tube, test the solubility of a small portion of the crude material in various non-polar solvents (e.g., diethyl ether, pentane, cyclohexane). The ideal solvent will fully dissolve your desired product while leaving the phosphine oxide as a solid.
-
Precipitation: Dissolve the bulk of the crude material in a minimal amount of a solvent in which the product is highly soluble (e.g., dichloromethane or ethyl acetate). Slowly add the selected non-polar solvent from step 2 while stirring until the solution becomes cloudy.
-
Cooling & Filtration: Cool the flask in an ice bath or freezer for 30-60 minutes to maximize precipitation of the phosphine oxide.
-
Isolation: Filter the mixture through a pad of celite, washing the solid with a small amount of the cold, non-polar solvent. The filtrate should contain your purified product.
-
Analysis: Concentrate the filtrate and analyze by TLC or NMR to confirm the removal of the phosphine oxide.
References
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. (2025). Benchchem.
- This compound | CAS#:15909-92-9. (2025). Chemsrc.
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- Phosphine Ligand Oxid
- SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.
- A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2025).
- Technical Support Center: Purification of Products
- Phosphine Ligands. (n.d.). Alfa Chemistry.
- CAS 15909-92-9: this compound. (n.d.). CymitQuimica.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applic
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- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
Improving the yield and selectivity of "Bis(2-cyanoethyl)phenylphosphine" mediated reactions
Welcome to the technical support center for improving the yield and selectivity of reactions mediated by Bis(2-cyanoethyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on understanding the underlying chemical principles to empower you to overcome common challenges in your experiments.
Introduction: The Unique Profile of this compound
This compound, often abbreviated as BCEPP, is an organophosphorus compound utilized in various organic transformations.[1] Its reactivity is primarily dictated by the trivalent phosphorus atom, characteristic of phosphines, making it a suitable reagent in reactions like the Mitsunobu, Staudinger, and Wittig reactions. However, the presence of the two cyanoethyl arms introduces unique electronic and steric properties, as well as potential side reactions, that differentiate it from more common phosphines like triphenylphosphine (PPh₃). Understanding the interplay between the phosphine core and the cyanoethyl substituents is paramount for troubleshooting and optimizing reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over other phosphines like triphenylphosphine?
A1: The primary advantage of this compound lies in the modified properties of its corresponding phosphine oxide byproduct. The cyanoethyl groups increase the polarity of the phosphine oxide, which can, in some cases, simplify its removal from a reaction mixture compared to the often-troublesome triphenylphosphine oxide (TPPO).[2] Additionally, the electronic nature of the cyanoethyl groups can modulate the reactivity of the phosphine, potentially influencing the rate and selectivity of certain reactions.
Q2: I am observing a lower than expected yield in my reaction. What are the common causes when using this compound?
A2: Low yields can stem from several factors, some general to phosphine-mediated reactions and others specific to the structure of BCEPP. Common culprits include:
-
Reagent Purity and Stability: Phosphines are susceptible to oxidation to the corresponding phosphine oxide.[3] Ensure your this compound is of high purity and has been stored under an inert atmosphere.
-
Reaction Conditions: Inadequate exclusion of air and moisture can lead to reagent degradation and side reactions.[4]
-
Steric Hindrance: While not excessively bulky, the cyanoethyl groups can introduce more steric hindrance than the phenyl groups of PPh₃, potentially slowing down reactions with sterically demanding substrates.[4]
-
Side Reactions of the Cyanoethyl Group: Under certain conditions, the cyanoethyl groups can undergo side reactions, which is a key consideration with this reagent.
Q3: What specific side reactions should I be aware of due to the cyanoethyl groups?
A3: The cyanoethyl groups are susceptible to base-catalyzed β-elimination (a retro-Michael reaction) to generate acrylonitrile, a reactive Michael acceptor.[5][6] This is a critical point to consider, especially in reactions that are run under basic conditions or generate basic intermediates. The released acrylonitrile can then react with nucleophiles in your reaction mixture, leading to unwanted byproducts.[5]
Q4: My reaction is complete, but I am struggling to remove the this compound oxide byproduct. What are the recommended purification strategies?
A4: While the polarity of the BCEPP oxide is different from TPPO, it can still be challenging to remove. Here are some strategies:
-
Chromatography: Flash column chromatography is a common method. The increased polarity of the BCEPP oxide may allow for better separation from non-polar products.
-
Crystallization: If your product is crystalline and the phosphine oxide is not, crystallization can be an effective purification method.
-
Acid-Base Extraction: The nitrile groups can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, although this is generally not a practical approach for purification without affecting the desired product.
-
Precipitation with Metal Salts: Similar to methods used for TPPO removal, complexation with metal salts like zinc chloride might be effective in precipitating the BCEPP oxide.[2][7]
Troubleshooting Guides
Guide 1: Low Yield and Selectivity in Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[8][9] When using this compound, specific issues can arise.
Troubleshooting Workflow for Low Yield in Mitsunobu Reactions
Caption: Troubleshooting workflow for low Mitsunobu reaction yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Poor quality of BCEPP: The phosphine may have oxidized. | Use freshly purchased or purified BCEPP. Store under an inert atmosphere. |
| Wet reagents or solvent: Water will consume the activated intermediates. | Use anhydrous solvents and dry all reagents thoroughly. | |
| Nucleophile is not acidic enough: The pKa of the nucleophile should ideally be below 13 for efficient reaction.[10] | Use a more acidic nucleophile if possible, or consider alternative coupling reagents. | |
| Formation of Multiple Byproducts | β-elimination of cyanoethyl groups: The reaction conditions may be too basic, or a basic intermediate may be promoting the elimination of acrylonitrile. | Consider running the reaction at a lower temperature. If possible, use a less basic nucleophile. |
| Acrylonitrile adducts: The released acrylonitrile can react with the nucleophile or other species. | Add a scavenger for acrylonitrile, such as a thiol, if it does not interfere with the main reaction. | |
| Poor Stereoselectivity | Reaction mechanism deviation: If the reaction is not proceeding cleanly through an SN2 pathway. | Ensure the reaction is run at a low enough temperature to favor the kinetic product. |
Guide 2: Challenges in Staudinger Reactions
The Staudinger reaction is a mild method for the reduction of azides to amines.[11] The use of this compound can introduce specific challenges.
Troubleshooting Workflow for Incomplete Staudinger Reaction
Caption: Troubleshooting workflow for the Staudinger reaction.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Stable aza-ylide intermediate: The intermediate formed from the azide and BCEPP may be slow to hydrolyze. | After the initial reaction, ensure an adequate amount of water is added to facilitate hydrolysis to the amine and phosphine oxide.[11] |
| Steric hindrance: A bulky azide may react slowly with BCEPP. | Increase the reaction time and/or temperature. Consider using a less sterically demanding phosphine if the issue persists. | |
| Formation of Unwanted Byproducts | Reaction of cyanoethyl groups: While less common in the typically neutral to slightly basic conditions of the Staudinger reaction, strongly basic conditions should be avoided. | Maintain neutral or slightly acidic workup conditions after the initial reaction. |
Guide 3: Optimizing Wittig Reactions
The Wittig reaction is a cornerstone of alkene synthesis.[12] The nature of the ylide (stabilized or non-stabilized) and the reaction conditions are critical for success.
Decision Tree for Optimizing Wittig Reactions with BCEPP
Caption: Decision tree for Wittig reaction optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete ylide formation: The base may not be strong enough to deprotonate the phosphonium salt. | For stabilized ylides, use bases like NaH or K₂CO₃. For non-stabilized ylides, stronger bases like n-BuLi or NaHMDS are required.[13] |
| Ylide decomposition: Non-stabilized ylides are sensitive to air and moisture. | Prepare the ylide in situ under strictly anhydrous and inert conditions.[13] | |
| Poor E/Z Selectivity | Reaction conditions: For non-stabilized ylides, the presence of lithium salts can decrease Z-selectivity. | Use sodium or potassium-based strong bases to favor the Z-alkene. For E-alkene selectivity with stabilized ylides, thermodynamic conditions (higher temperature, longer reaction time) are generally preferred.[14] |
Experimental Protocols
Protocol 1: General Procedure for a Mitsunobu Reaction using this compound
-
To a solution of the alcohol (1.0 eq.), nucleophile (1.2 eq.), and this compound (1.2 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from the this compound oxide and the reduced azodicarboxylate byproduct.
Protocol 2: General Procedure for the Removal of this compound Oxide
-
After the reaction workup, dissolve the crude product in a minimal amount of a polar solvent in which the phosphine oxide is soluble (e.g., dichloromethane or ethyl acetate).
-
Add a non-polar solvent (e.g., hexanes or diethyl ether) dropwise until the phosphine oxide begins to precipitate.
-
Cool the mixture to 0 °C or lower to maximize precipitation.
-
Filter the mixture, washing the solid with the cold non-polar solvent.
-
Concentrate the filtrate to obtain the product with a reduced amount of the phosphine oxide.
-
If necessary, repeat the precipitation or purify further by column chromatography.
References
-
Rauhut, M. M., Hechenbleikner, I., Currier, H. A., Schaefer, F. C., & Wystrach, V. P. (1959). The Cyanoethylation of Phosphine and Phenylphosphine. Journal of the American Chemical Society, 81(5), 1103–1107. [Link]
-
Ohkubo, A., Aoki, K., & Seio, K. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(10), 7509–7527. [Link]
-
Usman, N., Ogilvie, K. K., Jiang, M. Y., & Cedergren, R. J. (1987). The chemical synthesis of long oligoribonucleotides using β-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 15(21), 8779–8795. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]
-
Ravasio, B., Carrión, F., Nomen, R., & Sempere, J. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO, (427058). [Link]
-
Gimbert, C., Lumbierres, M., Marchi, C., Moreno-Mañas, M., Sebastián, R. M., & Vallribera, A. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605. [Link]
-
Sinha, N. D., Biernat, J., & Köster, H. (1983). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Tetrahedron Letters, 24(52), 5843-5846. [Link]
-
Heiss, C., & Bertozzi, C. R. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews, 121(12), 6893–6952. [Link]
-
Heiss, C., & Bertozzi, C. R. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews, 121(12), 6893–6952. [Link]
-
Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]
-
van der Wal, S., van der Doelen, C. W. J., & van Delft, F. L. (2020). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 38, 65–72. [Link]
-
ResearchGate. (2005). Michael Additions Catalyzed by Phosphines. An Overlooked Synthetic Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Jawabrah, A. M. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Mini-Reviews in Organic Chemistry, 17(5), 514–526. [Link]
-
PubChem. (n.d.). Bis(2-cyanoethyl)phosphine. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Retrieved from [Link]
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
-
ResearchGate. (2006). Bisphosphine Oxide: Synthesis and Reactions with 1,4-Dihalobutanes. Retrieved from [Link]
-
ResearchGate. (2012). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-cyanoethyl) phosphorochloridite. Retrieved from [Link]
-
ResearchGate. (2010). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study. Retrieved from [Link]
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- 14. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Stabilization of "Bis(2-cyanoethyl)phenylphosphine" in Solution
Welcome to the technical support center for "Bis(2-cyanoethyl)phenylphosphine." This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this versatile organophosphorus compound in solution. As a tertiary phosphine with β-cyanoethyl substituents, its handling and storage require careful consideration to prevent degradation, which can compromise experimental outcomes. This document provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting guides, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries and observations researchers face when working with solutions of this compound.
Q1: My solution of this compound has developed a new peak in the ³¹P NMR spectrum, and its performance in my reaction has decreased. What's happening?
A1: The most probable cause is the oxidation of the phosphine. Tertiary phosphines are susceptible to oxidation by atmospheric oxygen, converting the trivalent phosphorus (P(III)) to a pentavalent phosphine oxide (P(V)).[1][2] This is a common degradation pathway for most phosphine ligands.[3]
-
Chemical Justification: The phosphorus lone pair in this compound is readily attacked by electrophiles, with oxygen being a common reactant. This oxidation is often autocatalytic and can be accelerated by light and trace metal impurities.
-
Analytical Evidence: You will observe a new peak in the ³¹P NMR spectrum. The chemical shift for the parent phosphine is typically in the negative ppm range, while the corresponding phosphine oxide, this compound oxide, will appear significantly downfield, usually in the range of +30 to +50 ppm. The new peak signifies the formation of this inactive species.
-
Impact on Reactivity: The resulting phosphine oxide lacks the lone pair of electrons necessary for coordination to metal centers, rendering it ineffective as a ligand in catalysis or other applications where the phosphine's nucleophilicity is critical.[1]
Q2: I've noticed a gradual decrease in the concentration of my this compound stock solution over time, even when stored under an inert atmosphere. What could be the cause?
A2: Assuming oxygen has been rigorously excluded, the likely degradation pathway is a retro-Michael addition . This is a base-catalyzed elimination reaction where the cyanoethyl groups are cleaved from the phosphorus atom.
-
Chemical Justification: The hydrogen atoms on the carbon alpha to the nitrile group (CN) are acidic. In the presence of a base (even trace amounts of amines, hydroxides from glassware, or basic impurities in the solvent), a proton can be abstracted. This initiates an elimination reaction, breaking the P-C bond and releasing acrylonitrile and phenylphosphine-dicyanoethane, which can further decompose. This reaction is reversible and its equilibrium can be influenced by temperature and pH.[4]
-
Contributing Factors:
-
Solvent Purity: Using solvents that are not rigorously dried and de-gassed can introduce basic or acidic impurities.
-
Storage Temperature: Higher temperatures can provide the activation energy needed to drive the retro-Michael reaction.
-
pH: Basic conditions will significantly accelerate this degradation pathway.[5]
-
-
Analytical Evidence: Monitoring the solution by ¹H NMR may show the appearance of signals corresponding to free acrylonitrile (a complex multiplet between 5.5-6.5 ppm). Gas chromatography-mass spectrometry (GC-MS) can also be used to detect the volatile acrylonitrile.[6]
Q3: What is the best way to prepare and store a stock solution of this compound to ensure its longevity?
A3: The key to long-term stability is the rigorous exclusion of both oxygen and water, as well as the use of high-purity, neutral solvents.
-
Solvent Selection: Anhydrous, de-gassed, aprotic solvents are highly recommended. Toluene, benzene, or anhydrous acetonitrile are suitable choices. While the compound is reportedly recrystallized from ethanol, for long-term storage in solution, alcohols should be avoided due to their protic nature which can facilitate proton transfer reactions.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7]
-
Storage Conditions: Solutions should be stored in a tightly sealed container (e.g., an ampule or a vial with a PTFE-lined cap) at a low temperature, ideally at -20°C or below.[8] The container should be wrapped in foil or stored in the dark to prevent light-induced degradation.
-
Use of Stabilizers: For applications where it is permissible, adding a small amount (0.1-1 mol%) of a singlet oxygen quencher or a radical scavenger may offer additional protection against oxidation.[3]
Q4: How can I monitor the purity and stability of my this compound solution over time?
A4: Regular analytical monitoring is crucial for ensuring the quality of your reagent.
-
³¹P NMR Spectroscopy: This is the most direct and quantitative method for assessing the purity of phosphines. The integration of the phosphine peak versus the phosphine oxide peak provides a clear measure of oxidative degradation.
-
¹H NMR Spectroscopy: Can be used to detect the formation of acrylonitrile, a key indicator of retro-Michael addition.
-
Gas Chromatography (GC): A GC method with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be developed to quantify the parent compound and detect degradation products.[9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can also be used to monitor the concentration of the phosphine over time.[10]
Troubleshooting Guides
Issue 1: Suspected Oxidation
-
Symptoms:
-
Appearance of a new peak in the ³¹P NMR spectrum between +30 and +50 ppm.
-
Reduced efficacy in catalytic reactions.
-
Solution may turn slightly yellow over time.
-
-
Root Causes:
-
Inadequate de-gassing of the solvent.
-
Poor inert atmosphere technique during solution preparation or transfer.
-
Leaky storage container (e.g., cracked cap, poor seal).
-
Use of solvents from a previously opened bottle that has been exposed to air.
-
-
Solutions:
-
Immediate: Discard the oxidized solution. Phosphine oxides are generally not reducible under typical laboratory conditions without specific, harsh reagents.[2]
-
Preventative: Review and improve your inert atmosphere techniques. Ensure all glassware is oven-dried and cooled under vacuum or inert gas. Use freshly distilled or purchased anhydrous, de-gassed solvents. Store solutions in properly sealed containers under a positive pressure of inert gas.
-
Issue 2: Suspected Retro-Michael Addition
-
Symptoms:
-
Gradual decrease in the concentration of the parent compound, even with the exclusion of oxygen.
-
Appearance of new byproducts in ¹H NMR or GC-MS analysis, potentially corresponding to acrylonitrile.
-
Inconsistent reaction yields or kinetics.
-
-
Root Causes:
-
Use of non-anhydrous or low-purity solvents containing basic or acidic impurities.
-
Storing solutions at room temperature or higher for extended periods.
-
Contamination from improperly cleaned glassware.
-
-
Solutions:
-
Immediate: The degradation is generally irreversible under normal conditions. It is best to discard the solution and prepare a fresh one.
-
Preventative:
-
Use high-purity, anhydrous, neutral solvents. If necessary, pass the solvent through a column of activated neutral alumina before use to remove trace impurities.
-
Ensure all glassware is scrupulously clean and dry. Avoid using strong bases for cleaning glassware immediately before use without thorough rinsing and drying.
-
Always store solutions at low temperatures (-20°C or below) to minimize the rate of degradation.[8]
-
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (100 mL of 0.1 M)
-
Glassware Preparation: Oven-dry a 100 mL volumetric flask and a small vial for the solid compound at 120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Solvent Preparation: Use anhydrous, de-gassed toluene. To de-gas, bubble dry argon or nitrogen through the solvent for at least 30 minutes.
-
Weighing the Compound: In a glovebox or under a positive pressure of nitrogen, weigh 2.162 g of this compound into the pre-dried vial.
-
Dissolution: Transfer the solid to the 100 mL volumetric flask inside the glovebox or using a nitrogen-flushed funnel. Add a portion of the de-gassed toluene to the flask and swirl gently to dissolve the solid completely.
-
Final Volume: Carefully add the de-gassed toluene to the 100 mL mark.
-
Storage: Transfer the solution to a pre-dried, nitrogen-flushed storage bottle with a PTFE-lined screw cap. For extra security, seal the cap with paraffin film. Store the bottle in a freezer at -20°C, protected from light.
Protocol 2: Monitoring Solution Stability via ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, transfer approximately 0.5 mL of the stock solution into a clean, dry NMR tube. Add approximately 0.1 mL of a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) for locking.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the phosphorus nuclei being observed to ensure accurate integration (a D1 of 10-15 seconds is often a good starting point).
-
Analysis:
-
Identify the peak for this compound (expected in the negative ppm range).
-
Look for a peak corresponding to the phosphine oxide (expected between +30 and +50 ppm).
-
Integrate both peaks. The percentage of oxidation can be calculated as: % Oxidation = [Integral(Oxide) / (Integral(Phosphine) + Integral(Oxide))] * 100
-
-
Trending: Repeat this analysis at regular intervals (e.g., weekly or monthly) to track the stability of the solution under your storage conditions.
Visual Logic Guides
Degradation Pathways
Caption: Primary degradation pathways for this compound in solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable this compound solutions.
References
-
ChemistryViews. (2023). Protecting Phosphines from Oxidation in Air. Available at: [Link]
-
Chemsrc. (2025). This compound | CAS#:15909-92-9. Available at: [Link]
- Pukánszky, B., et al. (2022). Synthesis and evaluation of a novel natural-based phosphine antioxidant for the thermal stabilization of polyethylene. Journal of Thermal Analysis and Calorimetry, 147, 12513–12522.
-
Wikipedia. (n.d.). Organophosphine. Available at: [Link]
-
ResearchGate. (2022). Synthesis and evaluation of a novel natural-based phosphine antioxidant for the thermal stabilization of polyethylene. Available at: [Link]
-
ResearchGate. (2026). Concentration Effects in the Stabilization of PE With a New Natural‐Based Phosphine Antioxidant: Comparison, Reactions, Interactions. Available at: [Link]
-
Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49. Available at: [Link]
-
MDPI. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Available at: [Link]
-
Wikipedia. (n.d.). Phosphine oxides. Available at: [Link]
-
ResearchGate. (2025). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Available at: [Link]
-
IJMSS. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available at: [Link]
-
PubMed. (2002). SAR and pH stability of cyano-substituted epothilones. Available at: [Link]
-
PMC. (n.d.). Progress in the development of stabilization strategies for nanocrystal preparations. Available at: [Link]
-
RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Available at: [Link]
-
Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Available at: [Link]
-
PubMed. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Available at: [Link]
-
ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
PubChem. (n.d.). Bis(2-cyanoethyl)phosphine. Available at: [Link]
-
ResearchGate. (n.d.). a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C.... Available at: [Link]
-
ResearchGate. (2025). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Probing retro-Michael addition and epimerisation in TeFP esters. All.... Available at: [Link]
-
NIH. (n.d.). use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Available at: [Link]
-
PubMed. (1984). use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Available at: [Link]
-
MDPI. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Available at: [Link]
-
ResearchGate. (2017). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Available at: [Link]
-
ECI Digital Archives. (2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. Available at: [Link]
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Navigating the Scale-Up of Bis(2-cyanoethyl)phenylphosphine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Bis(2-cyanoethyl)phenylphosphine. As Senior Application Scientists, we understand that transitioning a synthetic route from the bench to a larger scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights to anticipate and overcome the hurdles you may encounter during the scale-up of this valuable organophosphorus compound. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
I. Understanding the Core Reaction: Base-Catalyzed Cyanoethylation
The synthesis of this compound is a base-catalyzed Michael addition of phenylphosphine to two equivalents of acrylonitrile.[1] This reaction is highly exothermic and requires careful control, especially at scale.
The general reaction scheme is as follows:
PhPH₂ + 2 CH₂=CHCN → P(CH₂CH₂CN)₂ \t/ \t\t\t\t\t\t | \tPh
A strong base is typically used to deprotonate the phenylphosphine, generating a more nucleophilic phosphide anion that readily attacks the electron-deficient β-carbon of acrylonitrile.
II. Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
A. Reaction Initiation and Control
Question 1: My reaction is sluggish or fails to initiate, even with a base catalyst. What are the likely causes and solutions?
| Possible Cause | Underlying Science | Suggested Solution |
| Insufficient Catalyst Activity | The base catalyst (e.g., potassium hydroxide) may be old, hydrated, or of low purity. The catalytic cycle relies on the efficient deprotonation of phenylphosphine. | Use freshly powdered, anhydrous potassium hydroxide or another strong base. Consider using a phase-transfer catalyst if working in a biphasic system to improve the availability of the base. |
| Low Quality of Phenylphosphine | Phenylphosphine is prone to oxidation to phenylphosphine oxide or other degradation products, which are not active in the cyanoethylation reaction. | Use freshly distilled phenylphosphine. Ensure it has been stored under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. |
| Presence of Inhibitors in Acrylonitrile | Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether) to prevent spontaneous polymerization. While necessary for storage, high concentrations can quench the desired reaction. | For sensitive or slow reactions, consider passing the acrylonitrile through a column of activated alumina to remove the inhibitor immediately before use. However, for scale-up, this may not be practical. Ensure the amount of catalyst is sufficient to overcome the inhibitor's effect. |
Question 2: The reaction temperature is difficult to control and spikes dangerously. How can I manage the exotherm during scale-up?
The cyanoethylation of phosphines is a highly exothermic reaction.[2] A loss of temperature control can lead to a runaway reaction, vigorous boiling of acrylonitrile (B.P. 77°C), and potentially hazardous pressure buildup.
| Possible Cause | Underlying Science | Suggested Solution |
| Rapid Addition of Acrylonitrile | Adding the acrylonitrile too quickly introduces a large amount of reactant at once, leading to a rapid release of heat that can overwhelm the cooling capacity of the reactor. | Controlled Addition: Implement a slow, controlled, subsurface addition of acrylonitrile using a syringe pump or a dropping funnel. Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the desired temperature range (typically below 35-40°C). |
| Inadequate Heat Removal | As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A cooling system that was adequate at the lab scale may be insufficient for a pilot or production scale. | Enhanced Cooling: Utilize a reactor with a cooling jacket and ensure a high flow rate of a suitable coolant (e.g., a glycol/water mixture). For very large scales, consider internal cooling coils or an external heat exchanger. Dilution: Running the reaction in a suitable solvent (e.g., acetonitrile or toluene) can help to moderate the temperature by increasing the thermal mass of the reaction mixture. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher, which can initiate a thermal runaway. | Efficient Agitation: Use an appropriate overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good mixing and uniform temperature distribution throughout the reactor. |
Diagram 1: Decision-Making Workflow for Exotherm Control
Caption: Workflow for managing temperature excursions during scale-up.
B. Product Quality and Purification
Question 3: My final product is an oil or a low-melting solid, and I'm struggling to achieve good crystallinity. What factors influence this?
| Possible Cause | Underlying Science | Suggested Solution |
| Presence of Monocyanoethylated Impurity | Incomplete reaction can leave behind (2-cyanoethyl)phenylphosphine, which is an oil at room temperature. This impurity can act as a crystallization inhibitor. | Stoichiometry and Reaction Time: Ensure at least two full equivalents of acrylonitrile are used. Monitor the reaction by ³¹P NMR spectroscopy to confirm the disappearance of the starting material and the intermediate. Extend the reaction time if necessary. |
| Formation of Phosphine Oxide | Phenylphosphine and the product are susceptible to oxidation if air is not rigorously excluded. The resulting phosphine oxide, this compound oxide, is a common impurity that can interfere with crystallization. | Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Use degassed solvents. |
| Acrylonitrile Polymerization | The strong base catalyst can also initiate the anionic polymerization of excess acrylonitrile, leading to oligomeric or polymeric impurities that can trap the product and prevent crystallization.[3] | Temperature Control: Keep the reaction temperature below 40°C to minimize polymerization. Quenching: Once the reaction is complete, quench the base catalyst with a weak acid (e.g., acetic acid) before workup to prevent further polymerization. |
Question 4: I'm observing significant byproduct formation. What are the most common side reactions?
Diagram 2: Potential Side Reactions in this compound Synthesis
Caption: Main reaction pathway and common side reactions.
Question 5: What is the best strategy for purifying this compound at a large scale?
| Purification Method | Advantages | Disadvantages & Scale-Up Challenges | Recommendations |
| Crystallization | Highly effective for removing most impurities. Can yield a high-purity, easy-to-handle solid. | The product can sometimes "oil out" before crystallizing, especially if impure. Requires careful selection of solvent and cooling profile. Filtration and drying of large quantities of solids can be operationally intensive. | Solvent Selection: Ethanol is a commonly used and effective solvent for crystallization.[1] Other potential solvents include isopropanol or toluene/heptane mixtures. Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Cool slowly to allow for the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial. For large-scale operations, consider using a filter-dryer to simplify solid handling. |
| Vacuum Distillation | Can be effective for removing non-volatile impurities like polymers and salts. | The product has a high boiling point (215-223°C at 0.2 mmHg), requiring high vacuum and high temperatures, which can lead to product decomposition.[1] Not effective for removing impurities with similar boiling points. | This method is generally less preferred than crystallization due to the high temperatures involved. If used, a short-path distillation apparatus is recommended to minimize the time the product spends at high temperatures. Ensure the vacuum system is robust and can achieve and maintain a low pressure.[4][5] |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling phenylphosphine and acrylonitrile at scale?
A1: Both reagents are highly toxic and require stringent safety measures.
-
Phenylphosphine: It is pyrophoric (can ignite spontaneously in air), highly toxic, and has a strong, unpleasant odor. All manipulations must be performed under a strict inert atmosphere in a well-ventilated fume hood or glovebox.
-
Acrylonitrile: It is a flammable liquid, a known carcinogen, and is toxic by inhalation, ingestion, and skin absorption.[6][7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles. Ensure the work area is well-ventilated.[4]
Q2: Can I use a different base catalyst?
A2: Yes, other strong, non-nucleophilic bases can be used, such as sodium methoxide or potassium tert-butoxide. However, potassium hydroxide is often preferred due to its low cost and effectiveness. The choice of base may influence the reaction rate and the propensity for side reactions.
Q3: How can I monitor the reaction progress effectively on a large scale?
A3: On a large scale, taking aliquots for analysis can be challenging.
-
³¹P NMR Spectroscopy: This is the most definitive method. A sample can be carefully taken from the reaction mixture (under inert atmosphere), quenched, and analyzed. The disappearance of the signal for phenylphosphine (approx. -122 ppm) and the intermediate mono-adduct, and the appearance of the product signal (approx. -21.4 ppm in ethanol) indicates reaction completion.
-
Temperature Monitoring: In a well-controlled semi-batch process (where acrylonitrile is added slowly), the cessation of the exotherm upon completion of the addition can be a good indicator that the reaction is nearing completion.
Q4: My final product has a slight yellow tint. Is this a concern?
A4: A slight yellow color is common in the crude product and is often due to minor impurities or slight degradation. For many applications, this may not be an issue. However, if high purity is required, the color can usually be removed by recrystallization, sometimes with the addition of a small amount of activated carbon during the hot filtration step.
By understanding the underlying chemistry and anticipating the challenges associated with heat management, impurity formation, and purification, the scale-up synthesis of this compound can be performed safely and efficiently. This guide provides a framework for troubleshooting and optimizing your process, enabling the consistent production of high-quality material.
IV. References
-
Organic Syntheses Procedure: 1-phenyl-4-phosphorinanone. Available at: [Link]
-
US Patent 5,892,121 A: Purification of tertiary phosphine oxides. Available at:
-
Preparation and Properties of Some Organophosphorus Compounds. Available at: [Link]
-
Design, Simulation, and Parametric Analysis of an Ultra-High Purity Phosphine Purification Process with Dynamic Control. Available at: [Link]
-
INEOS Group: Acrylonitrile. Available at: [Link]
-
New Jersey Department of Health: Acrylonitrile Hazard Summary. Available at: [Link]
-
Purification of Tri-n-octyl Phosphine Oxide by Extraction and Precipitation. Available at: [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available at: [Link]
-
The Royal Society of Chemistry: Tertiary phosphines: preparation. Available at: [Link]
-
Organic Reactions: Cyanoethylation. Available at: [Link]
-
University of Rochester, Department of Chemistry: Purification: Distillation at Reduced Pressures. Available at: [Link]
-
Lechler GmbH: What is Vacuum Distillation & How Does it Work?. Available at: [Link]
-
US Patent 3,475,479 A: Process for preparing cyanoalkylphosphine. Available at:
-
Busch Vacuum Solutions: Vacuum Distillation. Available at: [Link]
-
University of Rochester, Department of Chemistry: How To: Troubleshoot a Reaction. Available at: [Link]
-
Glen Research: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Available at: [Link]
-
ACS Publications: The Cyanoethylation of Phosphine and Phenylphosphine. Available at: [Link]
-
Polymerization of acrylonitrile in the presence of functional azo-initiator. Available at: [Link]
-
One-pot synthesis of primary phosphines from white phosphorus. Available at: [Link]
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Available at: [Link]
-
Synthesis of phosphine oxides 8–12. Available at: [Link]
-
Catalytic Polymerization of Acrylonitrile by Khulays Bentonite. Available at: [Link]
-
Veranova: Crystallization Development Services. Available at: [Link]
-
Polymerization of acrylonitrile. Available at: [Link]
-
Crystallization of Bis(2-hydroxyethylene) Terephthalate as a Part of a Bottle-to-Bottle Recycling Concept for Poly(ethylene terephthalate). Available at: [Link]
-
Optimization of the Crystallization Process of Bis(2‐hydroxyethyl) Terephthalate. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Profiling Bis(2-cyanoethyl)phenylphosphine
For researchers, scientists, and professionals in drug development, the selection of the optimal phosphine ligand is a critical decision that can define the success of a transition-metal-catalyzed cross-coupling reaction. The ligand's steric and electronic properties are not mere details; they are the tuning knobs that control the catalyst's activity, selectivity, and stability.[1] This guide provides an in-depth comparative analysis of Bis(2-cyanoethyl)phenylphosphine against a selection of commonly employed phosphine ligands. By examining their structural and electronic characteristics, we aim to provide a rational framework for ligand selection and reaction optimization, supported by established catalytic principles and detailed experimental protocols.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are ubiquitous in homogeneous catalysis, primarily due to the phosphorus atom's ability to modulate the electronic and steric environment of a metal center.[2] The phosphorus lone pair forms a σ-bond with the metal, and the nature of the 'R' groups dictates the ligand's properties. Electron-donating groups enhance the electron density on the metal, which can promote key steps in the catalytic cycle, such as oxidative addition.[3] Conversely, the steric bulk of the ligand, often quantified by the Tolman cone angle (θ), influences coordination numbers and can accelerate the final reductive elimination step to release the desired product.[4][5]
Profiling this compound
This compound is a crystalline solid with the molecular formula C₁₂H₁₃N₂P.[6][7] Its structure features a phenyl group and two cyanoethyl arms attached to the phosphorus atom. The presence of the electron-withdrawing cyanoethyl groups is a distinguishing feature, suggesting a more electron-deficient character compared to simple trialkyl or triaryl phosphines. This electronic property can be advantageous in catalytic reactions where a less electron-rich metal center is desirable to modulate reactivity or prevent side reactions.
Synthesis of this compound
A reliable and straightforward synthesis of this compound has been reported in Organic Syntheses, a testament to its accessibility for research purposes. The procedure involves the Michael addition of phenylphosphine to acrylonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylphosphine
-
Acrylonitrile
-
Acetonitrile
-
10 N Potassium hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: In a 250-mL, three-necked flask equipped with a magnetic stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser, flush the entire system with nitrogen.
-
Initial Charge: Under a nitrogen atmosphere, add 50.0 g (0.454 mole) of phenylphosphine, 50 ml of acetonitrile, and 10 ml of 10 N potassium hydroxide to the flask. Prepare an ice-water bath for cooling.
-
Addition of Acrylonitrile: Add 50.0 g (0.943 mole) of acrylonitrile dropwise to the stirred reaction mixture over 45–60 minutes. Maintain the internal temperature below 35°C using the ice-water bath.
-
Reaction Completion: After the addition is complete, continue stirring the solution at room temperature for an additional 2.5 hours.
-
Crystallization and Isolation: Dilute the reaction mixture with 100 ml of ethanol and cool to 0°C to induce crystallization. Allow the mixture to stand until crystallization is complete.
-
Filtration and Drying: Filter the resulting heavy slurry and wash the crystalline product with 200 ml of cold ethanol. Dry the product under vacuum (2 mm) at 60°C to yield this compound.
Comparative Analysis of Phosphine Ligands
To contextualize the potential performance of this compound, we will compare it with three widely used phosphine ligands that represent a spectrum of steric and electronic properties:
-
Triphenylphosphine (PPh₃): A classic, moderately bulky, and relatively electron-neutral benchmark ligand.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and highly electron-rich ligand, known for its high activity in coupling reactions of unreactive substrates.
-
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃): An electron-deficient ligand due to the strongly withdrawing pentafluorophenyl groups.
The following diagram illustrates the workflow for a comparative catalytic study.
Caption: A generalized workflow for the comparative evaluation of phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Steric and Electronic Parameters
The table below summarizes the key steric and electronic parameters for our selected phosphine ligands. The values for this compound are estimated based on its chemical structure.
| Ligand | Structure | Tolman Cone Angle (θ) | Electronic Parameter (pKa of H-L⁺) | Classification |
| This compound | P(Ph)(CH₂CH₂CN)₂ | ~140-150° (Estimated) | Low (Estimated) | Moderately Bulky, Electron-Deficient |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145° | 2.73 | Moderately Bulky, Electron-Neutral |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | 11.4 | Very Bulky, Electron-Rich |
| Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | P(C₆F₅)₃ | 184° | < 0 | Very Bulky, Very Electron-Deficient |
Disclaimer: The Tolman cone angle and pKa for this compound are estimations based on its structure and the known electronic effects of its substituents. The flexible cyanoethyl chains may lead to a variable effective cone angle in solution.
The electron-withdrawing nature of the cyano groups in this compound is expected to lower the pKa of its conjugate acid, indicating reduced σ-donating ability compared to PPh₃ and especially P(t-Bu)₃.[8] Its steric profile is estimated to be similar to or slightly larger than PPh₃ due to the flexible alkyl chains.
Hypothetical Performance in Suzuki-Miyaura Cross-Coupling
To illustrate the potential utility of this compound, we present a hypothetical comparative study for the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. This reaction is a good benchmark as aryl chlorides are generally less reactive than aryl bromides or iodides, making the choice of ligand crucial for achieving high yields.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
4-Chloroanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, Pd₂(dba)₃, the respective phosphine ligand, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100°C and stir vigorously for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the product, 4-methoxybiphenyl, is determined by ¹H NMR spectroscopy using an internal standard.
Hypothetical Experimental Results
The following table presents hypothetical yields for the Suzuki-Miyaura coupling described above, based on established structure-activity relationships for phosphine ligands.
| Entry | Ligand | Hypothetical Yield (%) | Rationale |
| 1 | This compound | 65 | The moderate steric bulk and electron-deficient nature may facilitate reductive elimination but could slow down the oxidative addition of the aryl chloride, leading to a moderate yield. |
| 2 | Triphenylphosphine (PPh₃) | 40 | PPh₃ is often a suboptimal ligand for the activation of aryl chlorides, leading to lower yields.[9] |
| 3 | Tri-tert-butylphosphine (P(t-Bu)₃) | 95 | The high steric bulk and strong electron-donating ability of P(t-Bu)₃ are ideal for the oxidative addition of unreactive aryl chlorides, resulting in high yields.[9] |
| 4 | Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | < 5 | The extreme electron-withdrawing nature of this ligand would significantly hinder the oxidative addition of the electron-rich palladium(0) to the aryl chloride, leading to very low or no conversion. |
Disclaimer: The yields presented in this table are hypothetical and for illustrative purposes only. They are intended to reflect the expected trends in reactivity based on the electronic and steric properties of the ligands in the context of the Suzuki-Miyaura coupling of an aryl chloride.
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and where the ligand properties exert their influence.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the steps influenced by ligand properties.
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding this compound in the context of other well-established phosphine ligands. Based on its structure, it is projected to be a moderately bulky, electron-deficient ligand. This unique electronic profile could make it a valuable tool in a chemist's arsenal, particularly for reactions where tuning the electron density of the metal center is key to achieving desired selectivity or avoiding side reactions.
While the hypothetical data presented here are based on sound chemical principles, experimental validation is paramount. The provided protocols offer a clear path for researchers to conduct their own comparative studies and elucidate the true catalytic potential of this compound. As the quest for more efficient and selective catalysts continues, the exploration of ligands with unconventional electronic and steric properties will undoubtedly pave the way for new and exciting chemical transformations.
References
-
Snider, T. E., Morris, D. L., Srivastava, K. C., & Berlin, K. D. (1988). 1-PHENYL-4-PHOSPHORINANONE. Organic Syntheses, 66, 91. doi:10.15227/orgsyn.066.0091. Available at: [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Available at: [Link]
-
PubMed Central (PMC). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. Available at: [Link]
-
RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Available at: [Link]
-
Scribd. (n.d.). Phosphine Ligands Suzuki. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Available at: [Link]
-
Science Trove. (n.d.). Tolman cone angle. Available at: [Link]
-
Wikipedia. (n.d.). Ligand cone angle. Available at: [Link]
-
RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Available at: [Link]
-
PubChem. (n.d.). Bis(2-cyanoethyl)phosphine. Available at: [Link]
-
YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Available at: [Link]
-
Journal of the Chemical Society (Resumed). (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. Available at: [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Available at: [Link]
Sources
- 1. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Nitrilation of carboxylic acids by P III /P V -catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05216E [pubs.rsc.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. labsolu.ca [labsolu.ca]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Bis(2-cyanoethyl)phenylphosphine
This guide provides an in-depth spectroscopic analysis of Bis(2-cyanoethyl)phenylphosphine, a versatile tertiary phosphine ligand. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple data sheet. It offers a comparative analysis against common alternatives, explains the rationale behind experimental choices, and provides detailed, field-tested protocols to ensure the generation of high-quality, reproducible data. Our objective is to equip you with the expertise to not only verify the identity and purity of this compound but also to understand its unique spectroscopic signature in the context of other widely used phosphines.
The Spectroscopic Blueprint: Why a Multi-Technique Approach is Critical
This compound, with its combination of an aromatic phenyl group and two aliphatic, electron-withdrawing cyanoethyl arms, possesses a unique electronic and steric profile. This structure makes it a valuable ligand in coordination chemistry and a precursor in the synthesis of more complex molecules. However, its successful application hinges on unambiguous structural verification and purity assessment. Relying on a single analytical technique is insufficient; a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential. Each technique provides a unique and complementary piece of the structural puzzle, ensuring a robust and self-validating characterization.
The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization, emphasizing how data from each method corroborates the others to build a complete structural picture.
Caption: Workflow for Comprehensive Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for this molecule. We will examine three key nuclei: ³¹P, ¹H, and ¹³C.
³¹P NMR: The Unique Phosphorus Signature
For any organophosphorus compound, ³¹P NMR is the most diagnostic technique. It provides a direct window into the electronic environment of the phosphorus atom.
-
Expected Chemical Shift (δ): The ³¹P NMR spectrum of this compound in ethanol exhibits a single resonance at approximately -21.4 ppm relative to an 85% H₃PO₄ standard.[1] This upfield shift is characteristic of tertiary phosphines. The presence of two electron-withdrawing cyanoethyl groups, compared to purely alkyl or aryl phosphines, slightly deshields the phosphorus nucleus, shifting it downfield from more electron-rich trialkylphosphines.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum confirms the presence and connectivity of the phenyl and cyanoethyl moieties.
-
Expected Spectral Features (400 MHz, CDCl₃):
-
δ 7.58–7.87 ppm (m, 5H): This complex multiplet region corresponds to the five protons of the phenyl group attached directly to the phosphorus atom. The protons in the ortho positions are often shifted slightly downfield compared to the meta and para protons due to their proximity to the phosphorus atom.
-
δ 2.45–2.81 ppm (m, 8H): This multiplet arises from the eight protons of the two cyanoethyl groups (-P-CH₂ -CH₂ -CN).[2] The protons are diastereotopic and couple with each other as well as with the ³¹P nucleus, resulting in a complex, non-first-order splitting pattern. The integration of this region relative to the aromatic region (8:5) is a critical confirmation of the structure.
-
¹³C NMR: The Carbon Backbone
While more complex, the ¹³C NMR spectrum provides a full count of the carbon environments and shows the effect of P-C coupling.
-
Expected Chemical Shifts (Predicted):
-
δ 130-140 ppm (d): Phenyl carbons directly bonded to phosphorus (ipso-carbon), showing a significant coupling constant (¹JPC).
-
δ 128-130 ppm (d): Aromatic carbons (ortho, meta, para), showing smaller two-, three-, and four-bond couplings to phosphorus.
-
δ 118 ppm (s): The nitrile carbon (-C≡N). This signal is typically a singlet with a weak intensity.
-
δ 20-30 ppm (d): The two methylene carbons of the cyanoethyl groups (-P-C H₂-C H₂-CN). Both will appear as doublets due to coupling with the phosphorus atom. The carbon alpha to the phosphorus will exhibit a larger coupling constant (¹JPC) than the beta carbon (²JPC).
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Rationale: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Ensure the spectral width covers the range of at least 0-10 ppm.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external 85% H₃PO₄ sample or an internal standard for referencing. The spectral width should be sufficient to cover the expected range for tertiary phosphines (e.g., +50 to -100 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a PENDANT or APT pulse sequence). A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary nitrile carbon.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, most notably the nitrile group.
-
Key Vibrational Frequencies (KBr Pellet):
-
2242 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak in the spectrum and corresponds to the C≡N stretching vibration.[1] Its intensity and sharp nature make it an unmistakable marker for the cyanoethyl groups. The frequency is typical for aliphatic nitriles.[3][4]
-
3086 cm⁻¹ (Weak): Aromatic C-H stretching from the phenyl group.[1]
-
1481, 1429 cm⁻¹ (Medium): Aromatic C=C in-ring stretching vibrations. The peak at 1429 cm⁻¹ is also characteristic of a P-Phenyl linkage.[1]
-
750, 694 cm⁻¹ (Strong): C-H out-of-plane bending ("oop") vibrations for a monosubstituted benzene ring.[1]
-
Caption: Experimental Workflow for FTIR Analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
-
Molecular Formula: C₁₂H₁₃N₂P
-
Exact Mass: 216.08 g/mol
-
Expected Mass Spectrum (ESI+):
-
m/z 217.09 [M+H]⁺: The protonated molecular ion should be the base peak or a very prominent peak, confirming the molecular weight.
-
-
Predicted Fragmentation Pattern:
-
Cleavage of the cyanoethyl chain is a likely fragmentation pathway. Loss of a cyanoethyl radical (•CH₂CH₂CN) would lead to a fragment at m/z 164 .
-
Loss of acrylonitrile (CH₂=CHCN) via a rearrangement is also possible, resulting in a fragment at m/z 163 .
-
Cleavage of the P-Ph bond could result in a fragment corresponding to the P(CH₂CH₂CN)₂ cation at m/z 139 or the phenyl cation at m/z 77 .
-
The fragmentation of organophosphorus compounds can be complex, often involving rearrangements.[5][6] Tandem MS (MS/MS) on the [M+H]⁺ ion would be required to definitively map these pathways.
Comparative Analysis: Contextualizing the Data
To fully appreciate the spectroscopic features of this compound, it is instructive to compare it with two ubiquitous tertiary phosphines: the aromatic Triphenylphosphine (PPh₃) and the aliphatic Triethylphosphine (PEt₃).
| Spectroscopic Feature | This compound | Triphenylphosphine (PPh₃) | Triethylphosphine (PEt₃) | Rationale for Differences |
| ³¹P NMR Chemical Shift (δ) | -21.4 ppm [1] | ~ -6 ppm[7] | ~ -20 ppm | The cyanoethyl groups are more electron-withdrawing than phenyl or ethyl groups, but less so than would cause a major downfield shift. The value is intermediate between fully aromatic and fully aliphatic phosphines. |
| Key IR Peak (cm⁻¹) | 2242 (C≡N stretch) [1] | ~740, 690 (C-H oop) | ~2870-2960 (C-H stretch) | The strong, sharp nitrile peak is a unique and unambiguous identifier for the target molecule, absent in PPh₃ and PEt₃. |
| ¹H NMR Aromatic Region (δ) | 7.58–7.87 ppm [2] | ~7.3-7.5 ppm | N/A | The single phenyl group in the target molecule results in a simpler aromatic pattern compared to the three overlapping phenyl groups in PPh₃. |
| ¹H NMR Aliphatic Region (δ) | 2.45–2.81 ppm (multiplet) [2] | N/A | ~1.5 (dq), ~0.9 (dt) | The cyanoethyl protons are deshielded by the nitrile group and show complex coupling to phosphorus, unlike the simple quartet/triplet pattern of PEt₃. |
| MS Base Peak (m/z) | 216 (M⁺) or 217 ([M+H]⁺) | 262 (M⁺) | 118 (M⁺) or 89/61 (fragments) | Each molecule shows a distinct molecular ion corresponding to its unique molecular weight. |
Conclusion: A Unique Spectroscopic Fingerprint
The spectroscopic characterization of this compound reveals a distinct fingerprint that allows for its confident identification and differentiation from other common phosphines. The ³¹P NMR shift at -21.4 ppm , the strong, sharp IR absorption at 2242 cm⁻¹ , and the characteristic 8:5 integration ratio in the ¹H NMR spectrum are the key self-validating data points.
By employing the multi-technique workflow and comparative analysis outlined in this guide, researchers can ensure the structural integrity of their material, leading to more reliable and reproducible results in their synthetic and developmental endeavors.
References
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Hong, J. (n.d.). Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. Kchem.org. Retrieved from [Link]
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Snider, T. E., Morris, D. L., Srivastava, K. C., & Berlin, K. D. (1973). 1-PHENYL-4-PHOSPHORINANONE. Organic Syntheses, 53, 98. doi:10.15227/orgsyn.053.0098. Available at [Link]
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Park, G. Y., et al. (2014). Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes. Journal of Medicinal Chemistry, 57(15), 6365-6377. Available at [Link]
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JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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Zanella, A., et al. (2010). Cytotoxicity in human cancer cells and mitochondrial dysfunction induced by a series of new copper(I) complexes containing tris(2-cyanoethyl)phosphines. Journal of Inorganic Biochemistry, 104(10), 1045-1054. Available at [Link]
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MDPI. (2021). DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands. Molecules, 26(10), 3005. Available at [Link]
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Damico, J. N. (1966). The mass spectra of some organophosphorus pesticide compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. Available at [Link]
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A Researcher's Guide to the Structural Elucidation of Novel Phosphine Ligands: A Comparative X-ray Crystallographic Analysis of Bis(2-cyanoethyl)phenylphosphine
For researchers, scientists, and professionals in drug development and catalysis, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we design novel therapeutics, engineer more efficient catalysts, and predict the physical and chemical behavior of new materials. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of crystalline compounds, providing unparalleled high-resolution data on molecular geometry.[1][2]
This guide provides an in-depth look at the X-ray crystallographic analysis of Bis(2-cyanoethyl)phenylphosphine, a versatile organophosphorus ligand. While a specific crystal structure for this exact compound is not publicly available, this guide will walk through the complete experimental workflow that would be employed for its analysis. We will then present a comparative analysis, contrasting the expected structural parameters of this compound with the well-established crystallographic data of the ubiquitous triphenylphosphine. This comparison will offer valuable insights into the influence of substituent groups on the molecular architecture of phosphine ligands.
The Foundational Role of X-ray Crystallography
The power of single-crystal X-ray diffraction lies in its ability to map the precise arrangement of atoms within a crystal lattice.[2] By bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[1][2] This information is critical for understanding the steric and electronic properties of a molecule, which in turn govern its reactivity and suitability for various applications.
For phosphine ligands, such as this compound, the geometry around the central phosphorus atom is of particular interest. The pyramidal arrangement of the substituents and the orientation of the lone pair of electrons on the phosphorus atom dictate the ligand's coordination behavior with metal centers, a key factor in the design of catalysts and metallodrugs.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both precision and an understanding of the underlying principles. The following is a detailed, step-by-step methodology for the X-ray crystallographic analysis of a compound like this compound.
Crystallization: The Art of Growing Order
The prerequisite for any SCXRD experiment is a high-quality single crystal. This often proves to be the most challenging step. For a compound like this compound, which may be a liquid or a low-melting solid, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration can promote the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
The choice of solvent is critical and often determined empirically. The goal is to achieve a state of supersaturation that is conducive to slow, ordered crystal growth rather than rapid precipitation.
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. To minimize thermal vibrations of the atoms and potential radiation damage, data collection is typically performed at low temperatures (around 100 K) using a cryostream.[3]
The crystal is then irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][3] Modern diffractometers automate this process, collecting a complete and highly redundant dataset of reflections.[3]
Structure Solution and Refinement: Decoding the Data
The collected diffraction data is processed to solve and refine the crystal structure. This is accomplished using specialized software packages such as SHELXT for structure solution and SHELXL for refinement.[1][3]
-
Structure Solution: The initial step involves determining the phases of the diffracted X-rays to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is then refined by adjusting the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.[4][5] This iterative process minimizes the difference between the experimental data and the model, resulting in a highly accurate representation of the molecular structure.
Comparative Crystallographic Data
To provide a meaningful comparison, we will examine the known crystal structure of triphenylphosphine (TPP) and extrapolate the expected structural parameters for this compound (BCEPP). TPP is a well-characterized phosphine ligand where the phosphorus atom is bonded to three phenyl groups.[6][7] In BCEPP, two of these phenyl groups are replaced by 2-cyanoethyl groups.
| Parameter | Triphenylphosphine (Experimental) | This compound (Expected) | Influence of Cyanoethyl Group |
| Crystal System | Monoclinic & Triclinic | Likely Monoclinic or Triclinic | Flexible cyanoethyl groups may lead to more complex packing arrangements. |
| Space Group | P2₁/c (Monoclinic) | P2₁/c or P-1 (Triclinic) | Dependent on molecular symmetry and packing. |
| P-C (phenyl) Bond Length | ~1.83 Å | ~1.83 Å | Expected to be similar to TPP. |
| P-C (cyanoethyl) Bond Length | N/A | ~1.85 Å | Slightly longer due to the sp³ hybridized carbon. |
| C-P-C Bond Angle | ~103° | ~102-104° | The overall pyramidal geometry around the phosphorus atom is maintained. |
| Molecular Geometry | Trigonal Pyramidal | Trigonal Pyramidal | The fundamental geometry around the phosphorus atom is conserved. |
Data for Triphenylphosphine is sourced from established crystallographic databases.
Discussion: The Influence of Substituents on Molecular Structure
The replacement of two bulky, rigid phenyl groups in TPP with more flexible 2-cyanoethyl groups in BCEPP is expected to have several notable effects on the molecular and crystal structure:
-
Steric Profile: The cyanoethyl groups are less sterically demanding near the phosphorus center compared to the phenyl rings. This would influence how the molecule packs in the solid state and how it coordinates to a metal center.
-
Electronic Properties: The electron-withdrawing nature of the nitrile group (-C≡N) in the cyanoethyl substituents will decrease the electron density on the phosphorus atom compared to TPP. This has implications for its properties as a ligand.
-
Intermolecular Interactions: The presence of the nitrogen atoms in the cyanoethyl groups introduces the possibility of additional intermolecular interactions, such as dipole-dipole interactions, which could influence the crystal packing.
-
Conformational Flexibility: The ethyl chains in BCEPP introduce a degree of conformational flexibility not present in the rigid TPP molecule. This could lead to different crystalline polymorphs depending on the crystallization conditions.
Alternative Analytical Techniques
While SCXRD provides the most definitive structural data, other analytical techniques are crucial for a comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the connectivity and purity of the synthesized compound in solution. ³¹P NMR is particularly powerful for characterizing organophosphorus compounds.
-
Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (around 2250 cm⁻¹) provides a clear diagnostic signal for the presence of the cyanoethyl groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Conclusion
The X-ray crystallographic analysis of novel compounds like this compound is a cornerstone of modern chemical research. It provides the ultimate proof of structure and offers invaluable insights into the subtle interplay of steric and electronic effects that govern molecular properties. By following a rigorous experimental protocol and leveraging comparative analysis with known structures, researchers can unlock a deeper understanding of their molecules, paving the way for new discoveries in medicine, materials science, and catalysis.
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Al-Farhan, K. (1992). Crystal structure of triphenylphosphine oxide. Zeitschrift für Kristallographie - Crystalline Materials, 201(1-2), 117-122. Available at: [Link]
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Vedantu. (n.d.). Triphenylphosphine: Structure, Properties, Preparation & Uses. Available at: [Link]
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Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Available at: [Link]
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Wikipedia. (2024). Triphenylphosphine. Available at: [Link]
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Gandelman, M., et al. (1992). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
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Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
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University of the Witwatersrand, Johannesburg. (n.d.). Single Crystal X-Ray Diffraction. Available at: [Link]
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MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
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Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]
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Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Available at: [Link]
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ResearchGate. (1984). Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Available at: [Link]
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A Comparative Guide to the Computational Analysis of Bis(2-cyanoethyl)phenylphosphine: Unveiling its Electronic and Steric Profile
For researchers, medicinal chemists, and professionals in drug development and catalysis, the selection of a suitable phosphine ligand is a critical decision that profoundly influences reaction outcomes. The subtle interplay of a ligand's electronic and steric properties governs the reactivity, selectivity, and stability of the resulting metal complex. This guide provides an in-depth computational comparison of Bis(2-cyanoethyl)phenylphosphine against a backdrop of commonly employed phosphine ligands. By elucidating its unique electronic and steric signature, we aim to empower researchers to make informed decisions in their synthetic endeavors.
The Dichotomy of Phosphine Ligand Properties: A Balancing Act of Electronics and Sterics
The efficacy of a phosphine ligand, PR₃, in transition metal catalysis is largely dictated by two fundamental characteristics: its electronic nature and its steric bulk. The electronic properties determine the ligand's ability to donate or accept electron density from the metal center, influencing the reactivity of the complex.[1] Steric properties, on the other hand, relate to the physical space occupied by the ligand, which can control substrate approach and dictate the regioselectivity and stereoselectivity of a reaction.[2][3]
-
Electronic Effects : Quantified by the Tolman Electronic Parameter (TEP) , this parameter is a measure of a phosphine's σ-donating ability.[4] It is experimentally determined by the A₁ symmetric C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex.[4] Stronger σ-donating phosphines increase the electron density on the metal, leading to greater π-backbonding into the CO antibonding orbitals and a lower ν(CO) frequency.[4]
-
Steric Effects : The most common metric for steric hindrance is the Tolman Cone Angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a standard metal-phosphorus bond distance.[2] A larger cone angle signifies greater steric bulk around the phosphorus atom, which can be instrumental in promoting reductive elimination and stabilizing low-coordinate species.[1]
A thorough understanding of these parameters is paramount for rational ligand design and the optimization of catalytic processes.
Computational Methodology: A Window into Ligand Properties
In the absence of extensive experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive alternative for characterizing its electronic and steric properties.[5] The protocols outlined below represent a robust and widely accepted approach for these calculations.[4][6][7]
The computational determination of TEP involves the calculation of the vibrational frequencies of a model nickel carbonyl complex.
Experimental Protocol:
-
Model Construction : A model of the [LNi(CO)₃] complex is constructed, where L is the phosphine ligand of interest (e.g., this compound).
-
Geometry Optimization : The geometry of the complex is optimized using a suitable DFT functional and basis set. The B3LYP functional with the def2-SVP basis set is a common and reliable choice for such systems.[8]
-
Frequency Calculation : Following optimization, a vibrational frequency analysis is performed at the same level of theory to calculate the harmonic vibrational frequencies.
-
TEP Identification : The A₁ symmetric C-O stretching frequency is identified from the calculated vibrational modes. This value corresponds to the computationally derived TEP.
-
Scaling Factor : It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
The Tolman cone angle is calculated from the optimized geometry of the phosphine ligand coordinated to a metal center.
Experimental Protocol:
-
Model Construction : A suitable metal-phosphine complex is modeled. While Tolman's original work was based on a Ni center with a fixed M-P distance, modern computational approaches often use an optimized geometry of a simple complex, such as [AuCl(L)].[9]
-
Geometry Optimization : The structure of the metal-phosphine complex is optimized using DFT, for instance, with the B3LYP functional and a suitable basis set like LANL2DZ for the metal and 6-31G(d) for other atoms.
-
Cone Angle Calculation : Using the optimized coordinates, the cone angle is calculated. This can be done with specialized software or custom scripts that determine the angle of a cone, with the metal at the apex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[10]
Caption: Computational workflow for determining TEP and cone angle.
Comparative Analysis: this compound in Context
To contextualize the properties of this compound, it is instructive to compare its computationally predicted parameters with those of widely used phosphine ligands. The presence of the electron-withdrawing cyanoethyl groups is anticipated to significantly influence its electronic character.
| Ligand | Structure | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) |
| This compound | P(Ph)(CH₂CH₂CN)₂ | Predicted: High (e.g., >2080) | Predicted: Moderate (e.g., ~150-160) |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 2068.9 | 145 |
| Tri(p-tolyl)phosphine (P(p-tolyl)₃) | P(C₆H₄-4-CH₃)₃ | 2066.7 | 145 |
| Triphenylphosphite (P(OPh)₃) | P(OC₆H₅)₃ | 2089.3 | 128 |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 2056.4 | 170 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 2056.1 | 182 |
Note: The values for this compound are predictive based on the expected electronic and steric effects of its substituents. The values for the other ligands are established experimental or computational data from the literature.
Discussion of Predicted Properties:
-
Electronic Profile : The two cyanoethyl groups in this compound are strongly electron-withdrawing due to the nitrile functionality. This is expected to decrease the electron density on the phosphorus atom, making it a poorer σ-donor compared to trialkyl- and triarylphosphines. Consequently, its TEP value is predicted to be significantly higher than that of PPh₃, likely falling in the range of phosphites, indicating a more π-accepting character.
-
Steric Profile : The steric bulk of this compound is primarily determined by the phenyl group and the two flexible cyanoethyl chains. While the phenyl group contributes a moderate steric presence, the cyanoethyl chains are less bulky than the cyclohexyl or tert-butyl groups of highly sterically demanding phosphines. Therefore, its cone angle is predicted to be in the moderate range, likely slightly larger than that of PPh₃ due to the additional substituents, but significantly smaller than bulky ligands like PCy₃ and P(t-Bu)₃.
Caption: Comparative positioning of phosphine ligands based on properties.
Implications for Catalysis and Drug Development
The predicted electronic and steric properties of this compound suggest a unique profile that could be advantageous in specific applications:
-
Catalysis : Its weak σ-donating and likely π-accepting nature could be beneficial in reactions where a more electron-deficient metal center is desirable, such as in certain cross-coupling reactions or hydroformylations. The moderate steric bulk may offer a balance between catalyst stability and substrate accessibility.
-
Drug Development : In the context of organometallic drug candidates, the cyano groups offer sites for further functionalization or can participate in hydrogen bonding interactions with biological targets. The electronic properties of the phosphine will influence the lability and reactivity of the metal center, which are critical parameters for drug efficacy and toxicity.
Conclusion
While awaiting experimental validation, computational analysis provides a powerful predictive framework for understanding the electronic and steric properties of novel phosphine ligands like this compound. Its predicted profile as a moderately bulky, electron-poor ligand distinguishes it from many commonly used phosphines and suggests its potential utility in specialized applications in catalysis and medicinal chemistry. This guide serves as a foundational resource for researchers considering the incorporation of this and other electronically modified phosphine ligands into their synthetic strategies.
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15033. [Link]
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Stevens, H., Olsen, J., Kirkland, J. K., & Hall, D. H. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]
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Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link]
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Kégl, T. R., Pálinkás, N., Kollár, L., & Kégl, T. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules (Basel, Switzerland), 23(12), 3237. [Link]
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Crabtree, R. H. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 40(22), 5575-5579. [Link]
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A Comparative Performance Evaluation of Bis(2-cyanoethyl)phenylphosphine in Diverse Solvent Systems
This guide provides an in-depth technical analysis of Bis(2-cyanoethyl)phenylphosphine, a versatile organophosphorus compound. We will objectively evaluate its performance characteristics within different solvent environments, particularly in the context of two cornerstone reactions in synthetic chemistry: the Staudinger Ligation and the Wittig Reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and make informed decisions on reagent selection. We will compare its efficacy against commonly used alternatives—Triphenylphosphine (PPh₃) and Tri(n-butyl)phosphine (P(n-Bu)₃)—supported by mechanistic insights and detailed experimental frameworks.
Introduction: Understanding the Reagent
This compound, with the chemical formula C₁₂H₁₃N₂P, is a tertiary phosphine distinguished by the presence of two cyanoethyl substituents alongside a phenyl group attached to the phosphorus atom.[1][2] This unique structure imparts a distinct electronic and solubility profile compared to conventional phosphine ligands. The electron-withdrawing nature of the nitrile groups decreases the electron density on the phosphorus atom, modulating its nucleophilicity and basicity. Concurrently, these polar functional groups enhance its solubility in more polar organic solvents. This guide will explore how these intrinsic properties translate into performance advantages and disadvantages in various solvent systems.
The Critical Role of the Solvent
The choice of solvent is paramount in any chemical transformation as it can profoundly influence reaction rates, yields, and selectivity. The solvent's polarity, protic or aprotic nature, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states. In phosphine-mediated reactions, the solvent system dictates not only the solubility of the phosphine reagent and substrates but also influences the mechanistic pathway. For instance, polar solvents can stabilize charged intermediates, accelerating reaction rates, while the stereochemical outcome of reactions like the Wittig olefination is notoriously solvent-dependent.[3][4] Our analysis will therefore be framed through the lens of solvent-reagent interplay.
Comparative Analysis I: The Staudinger Ligation
The Staudinger Ligation is a highly chemoselective reaction used to form a stable amide bond by coupling an azide with a specifically engineered phosphine.[5][6] It is a cornerstone of bioconjugation and chemical biology.
Mechanism and Solvent Influence
The reaction proceeds through the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then rearranges to an aza-ylide, losing N₂ gas. In the crucial final step, the aza-ylide is hydrolyzed (typically by water) to produce an amine and the corresponding phosphine oxide, followed by intramolecular trapping to yield the final amide product.
Mechanistic studies have consistently shown that the reaction proceeds more rapidly in polar, protic solvents like methanol or water.[3] This is because the rate-limiting step involves a polar transition state that is stabilized by such solvents.[3][7] Furthermore, protic solvents are essential for the efficient hydrolysis of the aza-ylide intermediate.
Performance Comparison
The nucleophilicity of the phosphine is a key driver for the initial step. Electron-donating groups on the phosphine accelerate the overall reaction.[3] This provides a clear framework for comparing our selected phosphines.
| Phosphine Reagent | Key Structural Feature | Expected Reactivity in Staudinger Ligation | Optimal Solvent Class | Rationale |
| Tri(n-butyl)phosphine | Alkyl groups (electron-donating) | High | Polar Protic (e.g., MeOH/H₂O) | Highest nucleophilicity due to the strong inductive effect of alkyl groups leads to a fast initial attack on the azide. Susceptible to air oxidation. |
| Triphenylphosphine | Phenyl groups (less donating than alkyl) | Moderate | Polar Protic (e.g., MeOH/H₂O) | A standard, moderately nucleophilic phosphine. Slower than alkylphosphines but more air-stable. |
| This compound | Cyanoethyl groups (electron-withdrawing) | Low | Polar Protic (e.g., MeOH/H₂O) | The electron-withdrawing nature of the cyano groups significantly reduces the phosphorus atom's nucleophilicity, slowing the rate-determining step. However, its polarity enhances solubility in the optimal solvent systems. |
Experimental Protocol: Evaluating Staudinger Ligation Kinetics
This protocol allows for the comparative evaluation of different phosphines in a model Staudinger ligation.
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of Benzyl Azide in three different solvent systems:
-
System A: Acetonitrile (MeCN)
-
System B: Methanol (MeOH)
-
System C: 1:1 MeOH/Water
-
-
Prepare 100 mM stock solutions of each phosphine (this compound, Triphenylphosphine, and Tri(n-butyl)phosphine) in each of the three solvent systems. Note: Handle Tri(n-butyl)phosphine under an inert atmosphere (N₂ or Ar) as it is pyrophoric.
-
-
Reaction Setup:
-
In a 1.5 mL HPLC vial, add 500 µL of the Benzyl Azide stock solution.
-
Place the vial in a temperature-controlled block set to 37°C and allow it to equilibrate for 5 minutes.
-
To initiate the reaction, add 500 µL of the corresponding phosphine stock solution (in the same solvent system) and start a timer. The final concentration of each reactant will be 50 mM.
-
-
Monitoring the Reaction:
-
At defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into 950 µL of the mobile phase (e.g., 70:30 MeCN/H₂O with 0.1% TFA).
-
Analyze the quenched sample by reverse-phase HPLC, monitoring the disappearance of the benzyl azide peak and the appearance of the product peak.
-
-
Data Analysis:
-
Plot the concentration of the reactant (or product) versus time for each phosphine in each solvent system.
-
Calculate the initial reaction rate from the slope of the curve at the early time points. This quantitative data will validate the performance trends summarized in the table above.
-
Comparative Analysis II: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes and ketones).[8][9] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).
Mechanism and Solvent Influence
The reaction mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate then decomposes to yield the alkene and a phosphine oxide, with the formation of the very strong P=O bond being the thermodynamic driving force.[11]
Solvents play a crucial role, especially in determining the stereoselectivity of the alkene product (Z vs. E). Non-polar, aprotic solvents like THF or toluene are common. For ylides that are "unstabilized" (bearing alkyl groups), Z-alkenes are typically favored in salt-free, non-polar solvents. For "stabilized" ylides (bearing electron-withdrawing groups like esters), E-alkenes are predominantly formed, and this selectivity is less sensitive to the solvent.[4][11] The polarity of the solvent can significantly affect the stereochemical outcome, particularly for semi-stabilized ylides.[4]
Performance Comparison
The key performance differentiator for the phosphine in the Wittig reaction is its influence on the corresponding ylide's stability and reactivity.
| Phosphine Reagent | Ylide Type Formed | Base Required for Ylide Formation | Expected Stereoselectivity | Influence of Polar Solvents |
| Tri(n-butyl)phosphine | Unstabilized | Strong (e.g., n-BuLi, NaH) | Predominantly Z-alkene | Can decrease Z-selectivity. |
| Triphenylphosphine | Unstabilized (with alkyl salts) or Semi-stabilized (with benzyl salts) | Strong for unstabilized; Milder for semi-stabilized | Z-alkene for unstabilized; Mixture or E-alkene for semi-stabilized. | Can shift selectivity towards E-isomer.[4] |
| This compound | Stabilized | Mild (e.g., K₂CO₃, Et₃N) | Predominantly E-alkene | Generally favors E-selectivity. |
Causality of Experimental Choice : The electron-withdrawing cyanoethyl groups on this compound significantly increase the acidity of the α-protons in its corresponding phosphonium salt. This is a critical advantage, as it allows for the formation of the ylide using much milder and more functional-group-tolerant bases than the pyrophoric and highly reactive organolithium bases required for unstabilized ylides. This makes the process safer and more broadly applicable.
Experimental Protocol: Evaluating Wittig Reaction Stereoselectivity
This protocol is designed to demonstrate the influence of the phosphine and solvent on the stereochemical outcome of an olefination reaction.
-
Synthesis of Phosphonium Salts:
-
Prepare the respective phosphonium salts by reacting each phosphine (1.0 eq.) with Benzyl Bromide (1.0 eq.) in refluxing toluene for 24 hours.
-
Filter the resulting white precipitate, wash with cold hexane, and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
For Triphenylphosphine Salt: In a flame-dried flask under N₂, suspend the benzyltriphenylphosphonium bromide (1.2 eq.) in 10 mL of anhydrous THF. Cool to 0°C and add n-BuLi (1.1 eq.) dropwise. Stir for 1 hour at room temperature. The formation of the deep red ylide will be observed.
-
For this compound Salt: In a standard flask, dissolve the corresponding phosphonium salt (1.2 eq.) and benzaldehyde (1.0 eq.) in 10 mL of dichloromethane (DCM). Add potassium carbonate (2.0 eq.) and stir vigorously at room temperature.
-
Reaction with Aldehyde: To each ylide solution, add Benzaldehyde (1.0 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Workup and Analysis:
-
Quench the reaction by adding 10 mL of water. Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Analyze the purified stilbene product by ¹H NMR spectroscopy. The ratio of E- to Z-isomers can be determined by integrating the characteristic signals for the vinylic protons.
-
-
Solvent Screen Variation:
-
Repeat the reaction for the this compound salt in different solvents such as Toluene (non-polar) and Methanol (polar, protic) to observe the effect on the E/Z ratio. This will demonstrate the self-validating nature of the principles described.
-
Summary and Conclusion
The choice of phosphine reagent and solvent system is a critical, interdependent parameter in reaction design and optimization. This guide demonstrates that this compound is not merely a drop-in replacement for more traditional phosphines but a distinct tool with a unique performance profile.
-
In the Staudinger Ligation , its reduced nucleophilicity makes it a slower reagent compared to PPh₃ and P(n-Bu)₃. Its utility here is limited unless its specific solubility properties are required.
-
In the Wittig Reaction , it offers a significant practical advantage. The electron-withdrawing cyanoethyl groups facilitate ylide formation with mild, convenient bases, broadening the reaction's functional group tolerance and improving its safety profile. It reliably produces E-alkenes, making it a valuable reagent for stereoselective synthesis.
Researchers are encouraged to use the principles and protocols outlined herein to guide their own experimental design, leveraging the specific attributes of this compound to achieve their desired synthetic outcomes.
References
-
Kelty, M. L., McNeece, A. J., Kurutz, J. W., Filatov, A. S., & Anderson, J. S. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(13), 3841–3854. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Raines, R. T., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(44), 15620–15631. [Link]
-
Pandolfi, E. M., López, G. V., Días, E., & Seoane, G. A. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(13), 2187–2196. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]
-
Kim, H. J., et al. (2023). “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation. MDPI. [Link]
-
University of California, Irvine. (2017). A Solvent Free Wittig Reaction. [Link]
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12. [Link]
-
University of California, Berkeley. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Yan, X., et al. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3′-indolines]. Beilstein Journal of Organic Chemistry, 18, 723–732. [Link]
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A Senior Application Scientist's Guide to the Kinetic Profile of Bis(2-cyanoethyl)phenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. While bulky, electron-rich phosphine ligands have historically dominated the field, particularly in cross-coupling reactions, the exploration of ligands with alternative electronic properties offers a pathway to novel reactivity and catalytic performance. This guide provides an in-depth comparative analysis of complexes derived from Bis(2-cyanoethyl)phenylphosphine, a less-explored, electron-deficient ligand.
Herein, we will dissect the anticipated kinetic behavior of this compound-metal complexes, placing them in context with widely-used ligand systems. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by established experimental methodologies for kinetic analysis. We will use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a model system for this comparative study, given its profound importance in the synthesis of pharmaceuticals and fine chemicals.[1][2]
The Distinct Electronic Nature of this compound
This compound, with the structure C₆H₅P(CH₂CH₂CN)₂, is an organophosphorus compound that serves as a ligand in coordination chemistry and catalysis.[3] Its defining feature is the presence of two cyanoethyl groups attached to the phosphorus atom. The strongly electron-withdrawing nature of the nitrile (CN) groups significantly reduces the electron density on the phosphorus atom. This makes it a quintessential example of an electron-deficient or "electron-poor" phosphine ligand.
A Comparative Kinetic Analysis: The Suzuki-Miyaura Reaction Case Study
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] The electronic properties of the phosphine ligand can profoundly impact the rate of each of these steps.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A diagram illustrating the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Predicted Impact on Reaction Kinetics
| Catalytic Step | Effect of Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos) | Predicted Effect of this compound (Electron-Deficient) | Rationale |
| Oxidative Addition | Accelerates | May slow down or have a complex effect | Electron-rich ligands increase electron density on the Pd(0) center, facilitating its insertion into the aryl-halide bond.[9][11] Electron-deficient ligands may make the palladium center less nucleophilic, potentially hindering this step. However, for some substrates, electron-deficient ligands can promote selectivity.[12][13] |
| Transmetalation | Can be slowed by strong Pd-L bonds | May accelerate | Electron-withdrawing ligands can lower the energy barrier for transmetalation.[14] They can also promote the dissociation of a ligand from the palladium center, which is often a prerequisite for the transmetalation step. |
| Reductive Elimination | Generally accelerated | May accelerate | This step is often favored by less electron-donating ligands that can better stabilize the forming C-C bond and the resulting Pd(0) species. |
Key Insight: The trade-offs in the rates of the individual catalytic steps mean that the overall performance of a this compound-based catalyst is not immediately obvious and necessitates empirical kinetic studies. While it may be slower in the oxidative addition step compared to catalysts with electron-rich ligands, it could potentially exhibit faster transmetalation and reductive elimination, leading to a different overall rate profile and potentially a different rate-determining step.
Experimental Design for a Comparative Kinetic Study
To empirically validate the predicted kinetic performance of this compound, a rigorous experimental protocol is required. The following outlines a detailed methodology for a comparative kinetic study of the Suzuki-Miyaura reaction, using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.[15][16]
Experimental Workflow
Caption: A step-by-step workflow for conducting a comparative kinetic study of the Suzuki-Miyaura reaction using NMR spectroscopy.
Detailed Experimental Protocol
Objective: To determine the initial reaction rates and observed rate constants (k_obs) for the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride with phenylboronic acid, catalyzed by palladium complexes of this compound and a selection of comparative phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos).
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligands:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
-
Reactants:
-
4-Bromobenzotrifluoride
-
Phenylboronic acid
-
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dioxane-d₈/D₂O (10:1 v/v)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of 4-bromobenzotrifluoride, phenylboronic acid, and the internal standard in dioxane-d₈.
-
-
Catalyst Pre-formation (in situ):
-
In a series of NMR tubes, add the required amount of Pd₂(dba)₃.
-
To each tube, add the corresponding phosphine ligand in the desired Pd:ligand ratio (typically 1:2 for monodentate ligands).
-
Gently agitate to allow for complex formation.
-
-
Reaction Initiation and Monitoring:
-
To each NMR tube containing the pre-formed catalyst, add the stock solutions of the aryl halide and internal standard.
-
Add the base (K₂CO₃) and D₂O.
-
Finally, add the phenylboronic acid stock solution to initiate the reaction.
-
Immediately place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire a series of ¹⁹F NMR spectra at regular time intervals. ¹⁹F NMR is advantageous here as it provides a clean window to monitor the disappearance of the starting material (4-bromobenzotrifluoride) and the appearance of the product.[15]
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product in each spectrum relative to the internal standard.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time plot.
-
For pseudo-first-order conditions (if one reactant is in large excess), plot ln([starting material]) vs. time to determine the observed rate constant (k_obs).
-
Comparative Data Presentation
The results of the kinetic studies should be tabulated for a clear and objective comparison.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling
| Ligand | Ligand Type | Initial Rate (M/s) | k_obs (s⁻¹) | Yield (%) at 1h |
| This compound | Electron-Deficient | To be determined | To be determined | To be determined |
| PPh₃ | Electron-Neutral | To be determined | To be determined | To be determined |
| P(t-Bu)₃ | Electron-Rich, Bulky | To be determined | To be determined | To be determined |
| SPhos | Electron-Rich, Bulky Biaryl | To be determined | To be determined | To be determined |
This table is a template for presenting the experimental data obtained from the proposed kinetic studies.
Conclusion and Future Outlook
While this compound is not a conventional ligand for mainstream cross-coupling applications, its unique electronic properties warrant a thorough investigation. The comparative kinetic analysis outlined in this guide provides a robust framework for elucidating its catalytic performance. The insights gained from such studies are invaluable for the rational design of novel catalytic systems. Understanding the kinetic consequences of employing electron-deficient ligands can open new avenues for controlling reactivity and selectivity in complex chemical transformations, a critical endeavor in the fields of drug discovery and process development. The proposed experimental protocol is designed to be a self-validating system, providing clear, quantitative data to either support or refute the predictive analysis based on established mechanistic principles.
References
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium‐Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry–A European Journal, 17(8), 2492-2503. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
-
Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(35), 15964-15976. Available at: [Link]
-
Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. Available at: [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Chemtrix. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
St-Jean, F., et al. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
So, C. M., et al. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Doyle, A. G., & Dreher, S. D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Percec, V., et al. (n.d.). Suzuki-Miyaura coupling monitored by in-line Raman spectroscopy. ResearchGate. Available at: [Link]
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]
-
Zhang, Y., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing. Available at: [Link]
-
Vanderbilt University. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Available at: [Link]
-
Denmark, S. E., et al. (2017). Effect of Phosphine Ligand on Rate a. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Phosphines. Available at: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
ChemRxiv. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. Available at: [Link]
-
Grotjahn, D. B., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP. Dalton Transactions. Available at: [Link]
-
Wikipedia. (n.d.). Tolman electronic parameter. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]
-
Warren, W. S., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PubMed Central. Available at: [Link]
-
American Chemical Society. (2025). Bisphosphine mono-oxides formed In situ explain the 'Suzuki-Miyaura anomaly' in chemoselective cross-couplings with Bromoaryl triflates. ACS Fall 2025. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Nucleophilicity in Phosphorus Chemistry
In the intricate landscape of modern organic synthesis and catalysis, tertiary phosphines stand out as a class of remarkably versatile reagents and ligands. Their reactivity, fundamentally governed by the lone pair of electrons on the phosphorus atom, is a delicate interplay of steric and electronic factors. The ability to predictably tune these properties has led to the development of a vast library of phosphines, each with a unique reactivity profile tailored for specific applications.
This guide provides an in-depth comparison of the reactivity of Bis(2-cyanoethyl)phenylphosphine with a selection of commonly employed phosphines: the sterically demanding tricyclohexylphosphine, the electronically versatile triphenylphosphine, and the small, strongly donating trimethylphosphine. By examining their performance in the context of two cornerstone reactions in organic chemistry—the Staudinger reaction and the Mitsunobu reaction—we aim to provide researchers with a predictive framework for phosphine selection and a practical guide for experimental comparison.
Understanding Phosphine Reactivity: The Tolman Model
The reactivity of a phosphine is primarily dictated by two key parameters, as conceptualized by Chadwick A. Tolman: the cone angle (θ) and the electronic parameter (TEP).
-
Tolman Cone Angle (θ): This parameter provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a fixed distance from the phosphorus atom. A larger cone angle signifies greater steric hindrance around the phosphorus, which can influence coordination numbers and the accessibility of the metal center in catalytic applications.
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared spectroscopy.[1] Stronger electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower ν(CO) stretching frequency.[2]
Caption: Key factors governing the reactivity of phosphine ligands.
A Comparative Analysis of Selected Phosphines
To understand the reactivity of this compound, it is instructive to first consider the properties of well-characterized phosphines that represent a spectrum of steric and electronic profiles.
| Phosphine | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | pKa of Conjugate Acid | Key Characteristics |
| Trimethylphosphine (PMe₃) | 118° | ~2064.1 | 8.65 | Small, strongly electron-donating, highly nucleophilic |
| Triphenylphosphine (PPh₃) | 145° | ~2068.9 | 2.73 | Moderately bulky, less basic, electronically tunable |
| Tricyclohexylphosphine (PCy₃) | 170° | ~2056.4 | 9.70 | Very bulky, strongly electron-donating |
| This compound | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Electron-deficient, moderately bulky |
Note: TEP values can vary slightly depending on the experimental conditions and the specific literature source.
Tricyclohexylphosphine (PCy₃): The Steric Powerhouse
With a large cone angle of 170°, tricyclohexylphosphine is a sterically demanding ligand. Its cyclohexyl groups are strong σ-donors, making it a highly basic and electron-rich phosphine. This combination of large steric bulk and strong electron-donating ability is often crucial in catalytic cycles where the formation of coordinatively unsaturated metal complexes is desired.
Triphenylphosphine (PPh₃): The Versatile Workhorse
Triphenylphosphine is arguably the most widely used phosphine ligand in organic synthesis. Its moderate cone angle of 145° and its tunable electronic properties, influenced by the phenyl groups, make it a versatile choice for a wide range of reactions. It is less basic than alkylphosphines due to the sp² hybridization of the phenyl carbons.[3]
Trimethylphosphine (PMe₃): The Small and Mighty Nucleophile
Trimethylphosphine is a small and strongly electron-donating phosphine. Its small cone angle of 118° allows for multiple ligands to coordinate to a metal center, and its high nucleophilicity makes it a potent reagent in various transformations.
Focus: this compound - An Electron-Deficient Ligand
Therefore, we can predict that this compound will be a significantly less basic and less nucleophilic phosphine compared to triphenylphosphine. Its TEP value is expected to be higher than that of triphenylphosphine, placing it in the category of electron-poor phosphines.
In terms of sterics, the presence of two flexible cyanoethyl groups in addition to a phenyl group suggests a moderate cone angle, likely comparable to or slightly larger than that of triphenylphosphine, depending on the conformation of the ethyl chains.
Comparative Reactivity in Key Organic Reactions
The differences in steric and electronic properties of these phosphines translate directly to their reactivity in common organic reactions.
The Staudinger Reaction
The Staudinger reaction involves the reaction of a phosphine with an organic azide to form an iminophosphorane, which can then be hydrolyzed to a primary amine and the corresponding phosphine oxide.[6] The first step of this reaction, the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, is rate-determining for many substrates.[7]
Caption: Simplified workflow of the Staudinger reaction.
Expected Reactivity Trend:
The rate of the Staudinger reaction is highly dependent on the nucleophilicity of the phosphine. Therefore, we can predict the following order of reactivity:
PMe₃ > PCy₃ > PPh₃ > this compound
-
PMe₃ and PCy₃: As strong electron-donating phosphines, they are expected to react rapidly with azides.
-
PPh₃: With its moderate nucleophilicity, it will react at a reasonable rate.
-
This compound: Due to the electron-withdrawing nature of the cyanoethyl groups, its reduced nucleophilicity will likely result in a significantly slower reaction rate compared to the other phosphines.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[8][9] The reaction involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[9]
Expected Reactivity Trend:
The mechanism of the Mitsunobu reaction is complex, but the initial nucleophilic attack of the phosphine on the azodicarboxylate is a crucial step.[8] Therefore, the reactivity of the phosphine plays a significant role in the overall reaction rate.
PMe₃ > PCy₃ > PPh₃ > this compound
Similar to the Staudinger reaction, the more nucleophilic phosphines are expected to facilitate a faster Mitsunobu reaction. The use of an electron-deficient phosphine like this compound may lead to sluggish or incomplete reactions under standard conditions. However, in some cases, less reactive phosphines can offer advantages in terms of selectivity, particularly with sensitive substrates.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Competitive Staudinger Reaction
This experiment allows for the direct comparison of the relative reactivity of two phosphines towards an azide.
Materials:
-
Aryl azide (e.g., phenyl azide)
-
Phosphine 1 (e.g., Triphenylphosphine)
-
Phosphine 2 (e.g., this compound)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the aryl azide and the internal standard in the chosen anhydrous solvent.
-
In an NMR tube, combine equimolar amounts (e.g., 0.1 mmol) of Phosphine 1 and Phosphine 2.
-
Add a known volume of the stock solution of the aryl azide and internal standard to the NMR tube.
-
Immediately acquire a ³¹P NMR spectrum (t=0).
-
Monitor the reaction progress by acquiring ³¹P NMR spectra at regular time intervals.
-
The relative reactivity can be determined by comparing the rates of consumption of the two phosphines and the formation of the corresponding iminophosphoranes.
Caption: Workflow for the competitive Staudinger reaction experiment.
Protocol 2: Standardized Mitsunobu Reaction
This protocol allows for the comparison of reaction yields and times for different phosphines in a Mitsunobu esterification.
Materials:
-
Secondary alcohol (e.g., (1R,2S,5R)-(-)-Menthol)[10]
-
Carboxylic acid (e.g., 4-Nitrobenzoic acid)[10]
-
Phosphine (e.g., Triphenylphosphine, this compound)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 eq), carboxylic acid (1.5 eq), and the phosphine (1.5 eq) in anhydrous THF at 0 °C, add the azodicarboxylate (1.5 eq) dropwise.[9]
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the starting alcohol is consumed (or after a set time, e.g., 24 hours), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by silica gel column chromatography.
-
Compare the isolated yields and reaction times for each phosphine tested.
Conclusion
The reactivity of this compound is predicted to be significantly lower than that of common alkyl and aryl phosphines due to the strong electron-withdrawing nature of its two cyanoethyl substituents. This makes it an "electron-poor" phosphine, which will be less nucleophilic and less basic. In reactions where the nucleophilicity of the phosphine is a key factor, such as the Staudinger and Mitsunobu reactions, this compound is expected to exhibit slower reaction rates and may require more forcing conditions to achieve comparable yields to its more electron-rich counterparts.
However, the unique electronic properties of this compound may offer advantages in specific applications where a less reactive, more sterically accessible phosphine is desired. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its reactivity and explore its potential in their own synthetic endeavors.
References
-
NROChemistry. Staudinger Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Al-Amin, M., et al. "Bioorthogonal reactions of triarylphosphines and related analogs". PMC. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]
-
ResearchGate. Chemodivergent Staudinger Reactions of Secondary Phosphine Oxides and Application to the Total Synthesis of LL‐D05139β Potassium Salt. [Link]
-
ResearchGate. Competition experiments. (A) Phosphines. (B) Azides. (C) Staudinger reaction vs. SPAAC reaction. Isolated yields are shown. [Link]
-
Wikipedia. Staudinger reaction. [Link]
-
NROChemistry. Staudinger Reaction - Common Conditions. [Link]
-
ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]
-
Dalton Transactions. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. [Link]
-
Wikipedia. Tolman electronic parameter. [Link]
-
EurekAlert!. Predict phosphine reactivity with one simple metric. [Link]
-
Physical Chemistry Chemical Physics. Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. [Link]
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Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
ACS Publications. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ChemRxiv. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. [Link]
-
Chemistry LibreTexts. 19.2: Phosphines. [Link]
-
ACS Publications. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Chemistry LibreTexts. 2.9: Phosphines. [Link]
-
MSU Denver Sites. Hammett constants for some common substituents. [Link]
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Safety Operating Guide
Navigating the Disposal of Bis(2-cyanoethyl)phenylphosphine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the meticulous management of chemical reagents is paramount to both laboratory safety and the integrity of scientific discovery. This guide provides a comprehensive, step-by-step framework for the proper disposal of Bis(2-cyanoethyl)phenylphosphine, a compound that, due to its dual nature as an organophosphorus and cyano-containing substance, necessitates a heightened level of caution. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
The improper disposal of this compound can lead to significant environmental contamination and poses acute health risks.[1] This document is structured to provide clear, actionable guidance that ensures the safety of laboratory personnel and the protection of our environment.
I. Core Principles of Safe Disposal
The disposal of this compound is governed by two overriding principles: the inherent hazards of organophosphorus compounds and the acute toxicity associated with the cyanoethyl groups. Organophosphorus compounds are a broad class of chemicals, many of which exhibit toxic properties.[1][2] The cyano- groups present a distinct hazard, primarily the potential for the release of highly toxic hydrogen cyanide (HCN) gas if brought into contact with acids.[2][3] Therefore, all disposal procedures must be designed to mitigate these dual risks.
II. Hazard Profile and Essential Safety Data
Before initiating any disposal protocol, a thorough understanding of the hazard profile of this compound is essential. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.[4][5][6]
| Hazard Classification & Precautionary Information | Reference |
| Acute Oral Toxicity | Harmful if swallowed.[4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (consult SDS for specific material), chemical safety goggles or face shield, flame-retardant lab coat, and work in a well-ventilated fume hood.[1][7] |
| Incompatible Materials | Strong oxidizing agents, acids.[2][7] |
| Emergency Preparedness | Accessible emergency shower and eyewash station. Spill kit with appropriate absorbent materials (e.g., sand, earth for dry spills).[1][7] |
III. Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should you attempt to neutralize this compound without a validated and approved protocol specific to this chemical. The following steps provide a clear workflow for its safe disposal.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2]
-
Separate Solid and Liquid Waste: Segregate solid waste (e.g., contaminated gloves, paper towels, empty containers) from liquid waste into separate, clearly labeled, and compatible containers.[2] Empty containers should also be treated as hazardous waste.[3]
-
Designated Accumulation Area: Store waste in a designated, well-ventilated area, away from incompatible materials, particularly acids.[7]
Step 2: Containerization and Labeling
-
Appropriate Containers: Use robust, leak-proof containers that are chemically compatible with this compound.
-
Clear Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., toxic).[1]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Documentation: Complete all necessary waste disposal forms and tags as required by your institution and local regulations.[2]
IV. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Spills Contained Within a Fume Hood:
-
Restrict Access: Ensure the fume hood sash is lowered and access to the area is restricted.
-
Don Appropriate PPE: Wear the personal protective equipment detailed in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material into a container for disposal.[3]
-
Decontamination:
-
Clean all contaminated surfaces first with a pH 10 buffer solution.[7][8]
-
Follow this with a cleaning using a freshly prepared 10% bleach solution.[7][8] Caution: While bleach is used for cyanide decontamination, its reaction with this specific organophosphorus compound is not fully characterized. Ensure thorough ventilation and proceed with caution.
-
-
Dispose of Contaminated Materials: All cleaning materials and contaminated items must be disposed of as hazardous waste.[7]
For Spills Outside of a Fume Hood:
-
Evacuate the Area: Immediately evacuate the laboratory.[2]
-
Alert Personnel: Inform others in the vicinity and activate any local alarm systems.
-
Contact Emergency Services: From a safe location, contact your institution's emergency response team and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Labor
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
- Cyanides Storage, Handling and General Use Inform
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS.
- Bis(2-cyanoethyl)
- This compound, Thermo Scientific 1 g | Buy Online.
- SAFETY D
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Handbook for Pesticide Disposal by Common Chemical Methods. EPA NEPS.
- Decontamination of organophosphorus pesticides on sensitive equipment.
- Substance Inform
- This compound | CAS 15909-92-9 | SCBT.
- SAFETY D
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A Researcher's Guide to Personal Protective Equipment for Handling Bis(2-cyanoethyl)phenylphosphine
Navigating the complexities of novel chemical compounds requires a vigilant and informed approach to safety. Bis(2-cyanoethyl)phenylphosphine is a compound that demands meticulous handling due to its dual-hazard nature, stemming from its organophosphorus core and cyanoethyl functionalities. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Core Hazards
Before selecting PPE, it is crucial to understand the specific risks posed by this compound. A thorough hazard analysis reveals three primary concerns:
-
Organophosphorus Toxicity: Organophosphorus compounds as a class are known for their potential to be highly toxic and can inhibit cholinesterase, an essential enzyme for nervous system function.[1][2] Exposure can occur through inhalation, ingestion, and critically, through skin absorption.[1]
-
Cyanide Moiety: The two cyanoethyl groups present a significant, albeit conditional, hazard. While stable in the parent molecule, these groups can potentially release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids.[3] The cyanide ion itself is a potent and rapid-acting toxin.[3]
-
Direct Contact Irritation: Safety Data Sheets (SDS) for this compound classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]
Therefore, our PPE strategy must provide a robust barrier against skin contact, prevent inhalation of the solid compound or potential vapors, and offer immediate protection from eye contact.
The Front Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense. The primary methods for minimizing exposure should always be engineering and administrative controls.
-
Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to contain any dusts, aerosols, or potential off-gassing.
-
Administrative Controls: Never work alone when handling this compound.[7] Ensure that colleagues are aware of the procedure and that work is limited to normal business hours.[6] A designated area within the fume hood should be clearly marked for cyanide compound work.[8]
A Multi-Layered PPE Protocol
A comprehensive PPE strategy is mandatory for all work involving this compound. The following details the minimum required equipment and the rationale behind each choice.
Hand Protection: The Critical Barrier
Your hands are the most likely point of direct contact. A single layer of standard laboratory gloves is insufficient.
-
Glove Type: Chemical-resistant nitrile gloves are the recommended choice.[3] For tasks involving potential splashes or extended handling, consider thicker nitrile gloves (e.g., 12-22 mils) or double-gloving.[1] Double-gloving allows for the safe removal of the outer, contaminated glove without compromising the barrier to your skin.[3]
-
Inspection: Before every use, meticulously inspect gloves for any signs of degradation, punctures, or tears.[9]
-
Replacement: If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[3] Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Dust
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.
-
Enhanced Protection: When handling the solid powder (which can become airborne) or working with solutions where a splash hazard exists, upgrade your protection to chemical splash goggles.[8] For procedures with a significant risk of splashing, a face shield must be worn in addition to safety goggles.[1][7]
Body Protection: Preventing Incidental Contact
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This protects your street clothes and skin from minor spills and contamination.[3]
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory.[3]
Respiratory Protection: A Situational Necessity
Under normal operating conditions within a certified chemical fume hood, respiratory protection is typically not required.[1] However, it becomes essential in specific scenarios:
-
Spill Cleanup: For a significant spill outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1]
-
Engineering Control Failure: If you must work in an area where ventilation is compromised, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required, depending on the potential concentration.[10]
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for safety. The following step-by-step process integrates PPE use into the entire handling procedure.
Step-by-Step Handling Workflow
-
Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and uncluttered. Verify the fume hood's certification is current.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use a draft shield or weigh boat to minimize dust.
-
Post-Handling: After completing the work, decontaminate any surfaces. Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: face shield/goggles, lab coat (turn it inside out as you remove it), and finally, the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
PPE Quick Reference Guide
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not required in fume hood |
| Solution Prep | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in fume hood |
| Reaction Workup | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Heavy-duty Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Apron | NIOSH-approved Respirator |
Emergency Protocols: Spill and Exposure
Rapid and correct response to an emergency is critical.
Spill Response
-
Small Spill (in fume hood): Absorb with a chemical absorbent pad. Wipe the area with a damp cloth (using a soap solution with a pH >10 to avoid HCN generation).[3] Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the area immediately.[8] Alert others and call emergency personnel (e.g., 911 or institutional emergency response).[8]
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[1][8] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[1][11] Call for immediate medical assistance.[11]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water.[4] Seek immediate medical attention.[1]
Crucially, provide a copy of the Safety Data Sheet (SDS) to the emergency medical personnel. [6][8]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Used gloves, absorbent pads, and contaminated weighing papers must be collected in a heavy-duty plastic bag or a designated solid waste container.[3] The container must be sealed, clearly labeled "Hazardous Waste: Contains this compound," and disposed of through your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with acidic waste streams.
-
Decontamination of Glassware: Glassware can be decontaminated by rinsing three times with a dilute sodium hydroxide solution (pH > 10) in a fume hood.[3] Collect these rinses as cyanide-containing hazardous waste.[3]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety.
-
Cyanides. Division of Research Safety - University of Illinois.
-
Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate. Benchchem.
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Cyanide Safe Use Guidelines. Columbia University Research.
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Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
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This compound - SAFETY DATA SHEET. Apollo Scientific.
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First aid for cyanide exposure - OHS Information Sheet. Monash University.
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Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic.
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SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
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Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central, National Institutes of Health.
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Phosphine | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
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Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. Food and Agriculture Organization of the United Nations.
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This compound | CAS#:15909-92-9. Chemsrc.
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Aluminium phosphide: incident management. GOV.UK.
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Phosphine - Incident management. GOV.UK.
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phosphine training 101. Degesch America.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Glyphosates and organophosphates. SafeWork NSW.
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Personal Protective Equipment for Pesticide Handlers. US EPA.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
